6-Carbamoylpyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-carbamoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-5(9-4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTVEWJASOPKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595524 | |
| Record name | 6-Carbamoylpyridine-2-carboxylato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97310-93-5 | |
| Record name | 6-(Aminocarbonyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97310-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carbamoylpyridine-2-carboxylato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-carbamoylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Carbamoylpyridine-2-carboxylic acid (CAS 97310-93-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carbamoylpyridine-2-carboxylic acid, with a CAS number of 97310-93-5, is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid pyridine core, decorated with both a carboxylic acid and a carbamoyl (amide) group, offers a unique combination of hydrogen bond donors and acceptors, as well as sites for diverse chemical modifications. This strategic arrangement of functional groups makes it a valuable scaffold for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its applications in drug discovery, a detailed analysis of its spectroscopic characteristics, and essential safety and handling information.
Chemical and Physical Properties
This compound is a white to off-white solid. Its bifunctional nature, containing both an acidic carboxylic acid and a neutral amide, governs its physical and chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 97310-93-5 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| Melting Point | >250 °C (decomposition) | |
| Boiling Point | 440.6 ± 30.0 °C (Predicted) | |
| Density | 1.458 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.36 ± 0.10 (Predicted) | |
| Flash Point | 265 °C | [2] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. |
Synthesis of this compound
A common and logical synthetic approach to this compound involves the selective functionalization of a readily available starting material, 2,6-pyridinedicarboxylic acid. The following protocol is a representative method based on established chemical transformations.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Formation of the Acyl Chloride
The initial step involves the conversion of one of the carboxylic acid groups of 2,6-pyridinedicarboxylic acid to a more reactive acyl chloride. This is a standard procedure in organic synthesis.
-
To a suspension of 2,6-pyridinedicarboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (typically 1-2 drops).
-
Slowly add an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride (SOCl₂), to the suspension at room temperature with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases and the solution becomes clear.
-
The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude pyridine-2,6-dicarbonyl dichloride.
Step 2: Selective Amidation
The resulting diacyl chloride is then reacted with an ammonia source to selectively form the amide at one position. Careful control of stoichiometry and reaction conditions is crucial to favor mono-amidation.
-
The crude pyridine-2,6-dicarbonyl dichloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., 0 °C or below) in an ice bath.
-
A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia) is added dropwise with vigorous stirring. The use of a slight excess of ammonia is common.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then quenched with water.
-
The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and dried to afford this compound.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, with its specific substitution pattern, is a valuable building block for generating libraries of compounds for screening against various biological targets.
Role as a Pharmacophore for Enzyme Inhibitors
The arrangement of the carboxylic acid and amide groups allows for specific interactions with the active sites of enzymes, particularly through hydrogen bonding and electrostatic interactions. This makes it an attractive starting point for the design of enzyme inhibitors.
One notable area of application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a class of anticancer drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] The carboxamide moiety of many PARP inhibitors is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. This compound provides a ready-made scaffold that can be further elaborated to develop novel and potent PARP inhibitors.
Derivatives of pyridine-2-carboxylic acid have also been investigated as telomerase inhibitors , another important target in cancer therapy.[4]
Caption: Conceptual application in drug discovery.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the protons of the carboxylic acid and amide groups.
-
Pyridine Protons (3H): The three aromatic protons on the pyridine ring will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the carboxyl and carbamoyl substituents.
-
Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of δ 12-14 ppm. This signal will be exchangeable with D₂O.
-
Amide Protons (2H): The two protons of the primary amide will likely appear as two distinct broad singlets in the region of δ 7.0-8.0 ppm, also exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbons (2C): Two signals are expected for the carbonyl carbons. The carboxylic acid carbonyl carbon will typically resonate in the region of δ 165-175 ppm, while the amide carbonyl carbon will appear slightly upfield, around δ 160-170 ppm.
-
Pyridine Carbons (5C): The five carbons of the pyridine ring will show signals in the aromatic region, between δ 120 and 150 ppm. The carbons directly attached to the nitrogen and the electron-withdrawing substituents will be the most deshielded.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and amide functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid and Amide): Two strong carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch will likely appear around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) will be observed around 1650-1680 cm⁻¹.
-
N-H Stretch (Amide): Two medium-intensity bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amide.
-
C-N and C-O Stretches: Absorptions corresponding to C-N and C-O single bond stretching will be present in the fingerprint region (below 1500 cm⁻¹).
Predicted Mass Spectrum
In an electrospray ionization (ESI) mass spectrum, the molecule is expected to show a prominent pseudomolecular ion.
-
Positive Ion Mode: [M+H]⁺ at m/z 167.04.
-
Negative Ion Mode: [M-H]⁻ at m/z 165.03.
Fragmentation in the mass spectrum would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.[1]
-
Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).[1]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
Disclaimer: This safety information is a summary and is not exhaustive. Always refer to the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique structural features provide a solid foundation for the synthesis of a wide range of biologically active molecules, particularly enzyme inhibitors with potential applications in oncology. While a complete experimental dataset is not fully available in the public domain, this guide provides a comprehensive overview of its properties, a scientifically sound approach to its synthesis, and a detailed prediction of its spectroscopic characteristics, offering a solid foundation for researchers working with this important compound.
References
- 1. achmem.com [achmem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Carbamoylpyridine-2-carboxylic Acid: Molecular Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Carbamoylpyridine-2-carboxylic acid, a key heterocyclic compound in the landscape of medicinal chemistry and materials science. This document delves into the molecule's core structural features, supported by spectroscopic analysis and theoretical considerations. We will explore robust synthetic protocols, elucidating the chemical principles that underpin these methodologies. Furthermore, this guide will highlight the significant applications of this compound, particularly its role as a versatile building block for the development of novel therapeutic agents. This content is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Introduction
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in drug discovery, leading to a multitude of approved therapeutic agents for conditions ranging from tuberculosis to cancer.[1][2] Among these, this compound (also known as 6-(aminocarbonyl)-2-pyridinecarboxylic acid) represents a particularly valuable bifunctional molecule. Its structure, featuring both a carboxylic acid and a primary amide group on a pyridine ring, allows for diverse chemical modifications and targeted molecular interactions. This unique arrangement makes it a privileged scaffold for designing enzyme inhibitors and complex ligands.[1][3] This guide aims to provide a detailed examination of its molecular architecture, reliable methods for its synthesis and characterization, and a discussion of its current and potential applications in advanced scientific research.
Molecular Structure and Physicochemical Properties
The structural integrity and chemical behavior of this compound are dictated by the interplay of its constituent functional groups and the aromatic pyridine core.
Core Structure and Functional Groups
The molecule consists of a pyridine ring substituted at the C2 and C6 positions with a carboxylic acid and a carbamoyl (amide) group, respectively. The aromatic nature of the pyridine ring influences the acidity of the carboxylic proton and the reactivity of the amide. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, impacting the overall electron density distribution.
Physicochemical Data Summary
A compilation of key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 97310-93-5 | [4] |
| Molecular Formula | C₇H₆N₂O₃ | [4][5] |
| Molecular Weight | 166.13 g/mol | [4][6] |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C(=O)N | |
| Flash Point | 265 °C |
Crystallographic Insights and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, analysis of analogous N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures reveals a tendency towards planarity.[7] The carboxylic acid and amide functionalities are prime sites for hydrogen bonding. It is highly probable that in the solid state, the molecules form hydrogen-bonded dimers via the carboxylic acid groups, a common feature for carboxylic acids.[8] Additionally, the amide N-H and C=O groups can participate in extensive hydrogen bond networks, influencing the crystal packing and ultimately affecting physical properties like solubility and melting point.
Synthesis and Purification
The synthesis of this compound and its derivatives often starts from more readily available precursors like pyridine-2,6-dicarboxylic acid or its esters.[9][10][11] The methodologies typically involve selective functional group transformations.
Synthetic Strategy Overview
A common and logical approach to synthesizing the target molecule is through the partial and selective amidation of a pyridine-2,6-dicarboxylic acid derivative. The challenge lies in achieving mono-functionalization. A robust strategy involves converting one of the carboxylic acid groups into a more reactive intermediate, such as an acyl chloride or an ester, which can then be selectively reacted with an ammonia source.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Acyl Chloride Method
This protocol is adapted from established methods for the synthesis of pyridine carboxamide derivatives.[12][13][14] The causality behind using thionyl chloride (SOCl₂) is to convert the more reactive carboxylic acid into a highly electrophilic acyl chloride, facilitating nucleophilic attack by ammonia.
Step 1: Monoesterification (if starting from dicarboxylic acid)
-
Pyridine-2,6-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield 6-(methoxycarbonyl)pyridine-2-carboxylic acid.[15][16] This step leverages the statistical probability of mono-esterification under controlled conditions.
Step 2: Acyl Chloride Formation
-
Suspend 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension.
-
Reflux the mixture for 1-2 hours until the solution becomes clear. The formation of the acyl chloride is driven by the evolution of SO₂ and HCl gases.[13]
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-(methoxycarbonyl)pyridine-2-carbonyl chloride is used directly in the next step.
Step 3: Amidation
-
Dissolve the crude acyl chloride in a dry, non-protic solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise while stirring vigorously. The low temperature controls the exothermicity of the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Saponification (Hydrolysis)
-
Once the amidation is complete, add a solution of sodium hydroxide (e.g., 2M NaOH) to the reaction mixture.
-
Reflux the mixture for 2-3 hours to hydrolyze the methyl ester to the corresponding carboxylate salt.[11]
-
Cool the mixture and acidify with a mineral acid (e.g., 3M HCl) to precipitate the final product.
Step 5: Purification
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water mixture) to obtain pure this compound.[11]
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are based on characteristic values for the functional groups present and data from closely related pyridine derivatives.[12][17][18][19]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and exchangeable protons from the amide and carboxylic acid groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H4 | ~8.3-8.5 | t | Triplet due to coupling with H3 and H5. |
| Pyridine H3, H5 | ~8.1-8.3 | d | Doublet due to coupling with H4. |
| -CONH₂ | ~7.5-8.5 | br s (2H) | Broad singlet, exchangeable with D₂O. |
| -COOH | ~12.0-14.0 | br s (1H) | Very broad singlet, exchangeable with D₂O. |
Note: Spectra are typically recorded in DMSO-d₆ to observe the acidic and amide protons. The exact shifts can vary based on solvent and concentration.[20][21]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-170 |
| C=O (Amide) | ~164-168 |
| C2, C6 (Pyridine) | ~148-152 |
| C4 (Pyridine) | ~138-142 |
| C3, C5 (Pyridine) | ~125-130 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups.[8][22]
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| N-H Stretch (Amide) | 3100-3500 | Two bands (symm. & asymm.), medium |
| C=O Stretch (Carboxylic Acid) | 1690-1760 | Strong, sharp |
| C=O Stretch (Amide I Band) | 1630-1695 | Strong, sharp |
| N-H Bend (Amide II Band) | 1550-1640 | Medium |
| C-N Stretch | 1200-1400 | Medium |
The very broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of the carboxylic acid.[8][22]
Mass Spectrometry
In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 167.1.[14] Common fragmentation patterns would involve the loss of H₂O (from the carboxylic acid) and NH₃ (from the amide). Cleavage of the C-C bond between the pyridine ring and the carbonyl groups can also occur.[23][24]
Applications in Research and Development
The dual functionality of this compound makes it a highly valuable building block in several areas of chemical and pharmaceutical science.
Medicinal Chemistry: Enzyme Inhibitors
Pyridine carboxylic acid derivatives are well-established pharmacophores for designing enzyme inhibitors.[1][3] The carboxylic acid can act as a key binding motif, often chelating metal ions in enzyme active sites or forming strong hydrogen bonds with amino acid residues. The carbamoyl group provides an additional point for hydrogen bonding interactions, enhancing binding affinity and specificity. This scaffold has been explored for developing inhibitors for targets such as lysine demethylases (KDMs), which are important in epigenetics and cancer therapy.[25]
Caption: Potential binding modes in an enzyme active site.
Supramolecular Chemistry and Ligand Design
The ability to form multiple, well-defined hydrogen bonds and coordinate with metal ions makes this molecule an excellent candidate for constructing supramolecular assemblies and metal-organic frameworks (MOFs). The defined geometry of the pyridine ring provides rigidity, while the functional groups offer directional interactions, enabling the design of complex, self-assembled structures.[9][20]
Conclusion
This compound is a molecule of significant scientific interest, underpinned by its versatile chemical nature and strategic importance in applied chemistry. Its structure offers a robust platform for creating diverse molecular architectures through well-established synthetic routes. The detailed spectroscopic profile provides a clear fingerprint for its identification and characterization. As research continues to uncover the vast potential of pyridine-based scaffolds in drug discovery and materials science, the utility of this compound as a key synthetic intermediate is set to expand, promising new innovations in human health and technology.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 6-Carbamoyl-pyridine-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 6. Carbamoyl pyridine-2-carboxylate | C7H6N2O3 | CID 54448520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. NP-MRD: Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683) [np-mrd.org]
- 17. ijres.org [ijres.org]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. echemi.com [echemi.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Carbamoylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyridine Scaffold
6-Carbamoylpyridine-2-carboxylic acid, a substituted picolinic acid derivative, represents a pivotal building block in contemporary medicinal chemistry and drug discovery. Its rigid, planar pyridine core, adorned with both a carboxylic acid and a primary amide at the 2 and 6 positions respectively, provides a unique trifecta of hydrogen bond donors and acceptors. This specific arrangement allows for multifaceted interactions with biological targets, rendering it a privileged scaffold in the design of novel therapeutics. Its utility is underscored by its incorporation into a variety of pharmacologically active agents, where it often serves as a key fragment for engaging with enzyme active sites or receptors. This guide offers a comprehensive overview of the synthetic pathways leading to this valuable compound, delving into the mechanistic rationale behind the chosen strategies and providing detailed experimental insights.
Strategic Approaches to Synthesis: Navigating the Challenge of Selectivity
The primary challenge in the synthesis of this compound lies in the selective functionalization of the C2 and C6 positions of the pyridine ring. The two positions are electronically similar, necessitating a carefully planned strategy to differentiate them and install the desired carboxylic acid and carbamoyl moieties. Two principal retrosynthetic disconnections are considered the most viable:
-
The Mono-Ester Protection Strategy: This is the most widely adopted and reliable approach. It involves the selective protection of one of the carboxylic acid groups of a symmetrical precursor, pyridine-2,6-dicarboxylic acid, as an ester. The remaining free carboxylic acid is then converted to the primary amide, followed by deprotection of the ester to yield the final product.
-
The Cyano-Hydrolysis Strategy: An alternative pathway commences with a precursor bearing a cyano group, which can be selectively hydrolyzed to the primary amide. This approach can be advantageous if the appropriate cyano-substituted pyridine precursors are readily available.
This guide will focus on the more established and versatile mono-ester protection strategy, providing a detailed, step-by-step examination of the synthetic sequence.
The Mono-Ester Protection Pathway: A Detailed Walk-through
This synthetic route is predicated on a three-step sequence starting from the readily available pyridine-2,6-dicarboxylic acid. The key to this pathway is the successful and efficient synthesis of the mono-ester intermediate, which allows for the selective amidation of the remaining carboxylic acid.
Caption: The Mono-Ester Protection Pathway for the synthesis of this compound.
Step 1: Selective Mono-esterification of Pyridine-2,6-dicarboxylic Acid
The cornerstone of this synthetic strategy is the selective protection of one of the two equivalent carboxylic acid groups of pyridine-2,6-dicarboxylic acid. While several methods for the mono-esterification of dicarboxylic acids have been reported, a common and effective approach involves the statistical esterification under carefully controlled conditions, followed by chromatographic separation of the desired mono-ester from the di-ester and unreacted starting material. For the purpose of this guide, we will focus on the synthesis of the methyl ester, 6-(methoxycarbonyl)pyridine-2-carboxylic acid, which is also commercially available[1][2][3][4][5][6].
Protocol: Synthesis of 6-(Methoxycarbonyl)pyridine-2-carboxylic Acid
-
Reaction Setup: To a suspension of pyridine-2,6-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes), cautiously add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride in methanol.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time will typically range from several hours to overnight. The goal is to maximize the formation of the mono-ester while minimizing the formation of the di-ester.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue, a mixture of the di-acid, mono-ester, and di-ester, is then purified by column chromatography on silica gel to isolate the desired 6-(methoxycarbonyl)pyridine-2-carboxylic acid.
| Compound | Starting Material | Product | Key Reagents | Typical Yield |
| 6-(Methoxycarbonyl)pyridine-2-carboxylic Acid | Pyridine-2,6-dicarboxylic Acid | Mono-methyl ester | Methanol, H₂SO₄ (cat.) | 40-60% (after purification) |
Step 2: Amidation of 6-(Methoxycarbonyl)pyridine-2-carboxylic Acid
With the mono-ester in hand, the next step is the conversion of the free carboxylic acid group into a primary amide. This is a standard transformation in organic synthesis and can be achieved through several methods. A common and effective approach is the activation of the carboxylic acid as an acid chloride, followed by reaction with an ammonia source.
Protocol: Synthesis of Methyl 6-carbamoylpyridine-2-carboxylate [7]
-
Activation to the Acid Chloride: Suspend 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the starting material is fully consumed (monitored by TLC or LC-MS).
-
Amidation: Cool the reaction mixture to 0 °C and carefully bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol). Alternatively, aqueous ammonium hydroxide can be used, although this may lead to some hydrolysis of the ester.
-
Work-up and Purification: After the reaction is complete, quench any remaining acid chloride with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the amidation of the mono-ester intermediate.
Step 3: Hydrolysis of Methyl 6-carbamoylpyridine-2-carboxylate
The final step in the synthesis is the selective hydrolysis of the methyl ester to the carboxylic acid, without affecting the primary amide. This can be achieved under either basic or acidic conditions, with careful control of the reaction parameters to ensure selectivity. Basic hydrolysis is often preferred as it generally requires milder conditions.
Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve methyl 6-carbamoylpyridine-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Reaction Conditions: Add a stoichiometric amount of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), at room temperature. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material while minimizing any potential hydrolysis of the amide.
-
Work-up and Purification: Once the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The desired product, this compound, will precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum.
| Compound | Starting Material | Product | Key Reagents | Typical Yield |
| This compound | Methyl 6-carbamoylpyridine-2-carboxylate | Final Product | LiOH or NaOH | >90% |
Conclusion and Future Perspectives
The mono-ester protection strategy represents a robust and reliable method for the synthesis of this compound. The key to this approach is the efficient preparation and purification of the mono-ester intermediate, which then allows for straightforward and high-yielding transformations to the final product. As the demand for novel pyridine-based therapeutics continues to grow, the development of even more efficient and scalable synthetic routes to this versatile building block will remain an area of active research. Future efforts may focus on the development of catalytic methods for the selective mono-functionalization of pyridine-2,6-dicarboxylic acid, thereby avoiding the need for stoichiometric protecting groups and improving the overall atom economy of the synthesis.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid [oakwoodchemical.com]
- 3. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | C8H7NO4 | CID 4019172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. CAS 7170-36-7: 2,6-Pyridinedicarboxylic acid monomethyl es… [cymitquimica.com]
- 7. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 6-Carbamoylpyridine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Pyridine Carboxylic Acid Scaffold
The pyridine carboxylic acid motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in drug design stems from its ability to engage in a variety of biological interactions, including hydrogen bonding, metal chelation, and π-stacking, making it a versatile scaffold for enzyme inhibition.[1] Within this important class of molecules lies 6-Carbamoylpyridine-2-carboxylic acid, a compound of significant interest for its potential pharmacological activities. While direct, comprehensive studies on its specific mechanism of action are emerging, its structural similarity to known enzyme inhibitors allows for a scientifically-grounded postulation of its biological function.
This technical guide provides an in-depth exploration of the likely mechanism of action of this compound. Drawing upon established knowledge of related pyridine dicarboxylate and monocarboxylate inhibitors, we will delve into its probable molecular targets and the intricate signaling pathways it may modulate. Furthermore, this document serves as a practical handbook for researchers, detailing the essential experimental workflows required to rigorously validate these hypotheses, from initial biochemical assays to cellular target engagement and biophysical characterization.
A Postulated Mechanism of Action: Inhibition of Metalloenzymes and Epigenetic Regulators
Based on compelling evidence from structurally analogous compounds, it is hypothesized that this compound primarily functions as an enzyme inhibitor . The presence of the pyridine-2-carboxylate moiety is a key structural feature implicated in the inhibition of two major classes of enzymes: metallo-β-lactamases (MBLs) and 2-oxoglutarate (2OG)-dependent oxygenases , such as histone demethylases.[2][3][4][5]
Inhibition of Metallo-β-Lactamases (MBLs): A Strategy Against Antibiotic Resistance
Metallo-β-lactamases are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[5][6] The pyridine-2-carboxylate scaffold has been identified as a potent inhibitor of these enzymes.[5][7] The proposed mechanism involves the chelation of the active site zinc ions by the carboxylic acid and the pyridine nitrogen, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics. The carbamoyl group at the 6-position may further enhance binding affinity through additional hydrogen bonding interactions within the enzyme's active site.
Modulation of 2-Oxoglutarate (2OG)-Dependent Oxygenases: An Epigenetic Regulatory Role
The Jumonji C (JmjC) domain-containing histone demethylases are a family of 2OG-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histones.[2][3] Dysregulation of these enzymes is linked to various cancers. Pyridine-2,4-dicarboxylic acids have been identified as potent inhibitors of the JMJD2 subfamily, acting as competitive inhibitors of the 2-oxoglutarate co-substrate.[2][3][8] The structural similarity of this compound to these inhibitors suggests it may also target the 2OG binding site of histone demethylases and other related oxygenases, thereby influencing gene expression.
Experimental Validation of the Proposed Mechanism of Action: A Step-by-Step Guide
To rigorously test the hypothesis that this compound acts as an inhibitor of MBLs and/or 2OG-dependent oxygenases, a multi-faceted experimental approach is necessary. This section provides a comprehensive overview of the key experimental workflows.
Phase 1: Biochemical Assays for Initial Hit Validation and Kinetic Characterization
The initial step is to determine if this compound directly inhibits the activity of purified candidate enzymes.
Experimental Protocol: Enzyme Inhibition Assay (Spectrophotometric)
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the target enzyme (e.g., a specific MBL or histone demethylase).
-
Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a stock solution of the appropriate substrate (e.g., a chromogenic β-lactam for MBLs or a methylated histone peptide for demethylases).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the substrate, and varying concentrations of this compound.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle, e.g., DMSO).
-
Initiate the enzymatic reaction by adding the purified enzyme to each well.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.
-
Calculate the initial reaction velocities (v₀) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality Behind Experimental Choices: This initial screening assay provides a rapid and robust method to confirm direct enzyme inhibition and quantify the potency of the compound. The use of a purified enzyme system eliminates confounding factors from a cellular environment.
Workflow Diagram: Biochemical Screening for Enzyme Inhibitors
Caption: Workflow for biochemical screening of enzyme inhibitors.
Kinetic Studies to Determine the Mechanism of Inhibition
Once inhibitory activity is confirmed, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then globally fitted to the different enzyme inhibition models, and the goodness of fit is assessed to determine the most likely mechanism.
Phase 2: Biophysical Assays for Direct Target Engagement Confirmation
Biophysical methods provide direct evidence of the binding interaction between the compound and the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells that endogenously express the target protein.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.
-
Causality Behind Experimental Choices: CETSA is a powerful technique as it confirms target engagement in a physiologically relevant cellular context, demonstrating that the compound can penetrate the cell membrane and bind to its target in the complex cellular milieu.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Other Biophysical Techniques
| Technique | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. | Binding kinetics (kon, koff) and affinity (Kd). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts of protein or ligand signals upon complex formation. | Binding site mapping and structural information of the protein-ligand complex. |
Phase 3: Cellular Assays to Elucidate Downstream Functional Effects
Cellular assays are crucial for understanding the functional consequences of target inhibition in a biological system.
Experimental Protocol: Cellular Reporter Assay
-
Cell Line Engineering:
-
Develop a stable cell line containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.
-
-
Cell Treatment and Reporter Gene Expression:
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the signaling pathway if necessary.
-
Measure the reporter gene expression (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
A dose-dependent change in reporter gene expression indicates that the compound is modulating the target signaling pathway.
-
Causality Behind Experimental Choices: Reporter assays provide a functional readout of the compound's activity on a specific signaling pathway, linking target engagement to a cellular response.
Conclusion: A Roadmap for Elucidating the Mechanism of Action
While the definitive mechanism of action of this compound awaits direct experimental confirmation, a strong body of evidence from structurally related compounds points towards its role as an inhibitor of metalloenzymes, particularly metallo-β-lactamases, and 2-oxoglutarate-dependent oxygenases. This technical guide provides a comprehensive framework for researchers to systematically investigate and validate this proposed mechanism. By employing a combination of biochemical, biophysical, and cellular assays, the scientific community can unlock the full therapeutic potential of this promising molecule and pave the way for the development of novel drugs targeting antibiotic resistance and epigenetic dysregulation.
References
- 1. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 2. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of metallo-beta-lactamases by pyridine monothiocarboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 6-Carbamoylpyridine-2-carboxylic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Carbamoylpyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate informed solvent selection and process optimization.
Executive Summary: this compound is a polar, crystalline compound whose solubility is dictated by its capacity for strong intermolecular interactions, including hydrogen bonding. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively published, this guide leverages data from structurally analogous compounds, particularly picolinic acid, and fundamental physicochemical principles to predict its solubility profile. We anticipate high solubility in polar protic solvents and polar aprotic solvents like DMSO, with limited solubility in nonpolar and weakly polar aprotic solvents. This guide further provides a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility to empower researchers to generate precise data for their specific applications.
Introduction: Understanding the Molecule
This compound (CAS 97310-93-5) is a pyridine derivative featuring both a carboxylic acid and a primary amide (carbamoyl) functional group.[1][2][3][4] Its molecular structure suggests a high degree of polarity and a strong potential for hydrogen bonding, which are the primary determinants of its solubility. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science. An understanding of its behavior in various organic solvents is critical for its synthesis, purification, formulation, and application.
This document serves as a practical guide for scientists, acknowledging the current scarcity of published quantitative solubility data. By analyzing the molecule's structure and drawing parallels with well-characterized analogs, we provide a predictive framework for its solubility and a detailed methodology for its empirical determination.
Physicochemical Properties and Structural Analysis
A thorough analysis of the molecule's structure is fundamental to predicting its interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97310-93-5 | [1][2][4] |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | White to Off-White Solid | - |
| Flash Point | 265 °C |
Structural Rationale for Solubility:
The solubility of this compound is governed by the interplay of its three key structural features:
-
Pyridine Ring: A weakly basic aromatic heterocycle that can participate in π-π stacking and dipole-dipole interactions.
-
Carboxylic Acid Group (-COOH): A polar, protic group capable of acting as both a strong hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate anion, significantly increasing aqueous solubility.
-
Carbamoyl Group (-CONH₂): A polar, protic group that is also an excellent hydrogen bond donor and acceptor.
The presence of both a carboxylic acid and an amide group makes the molecule significantly more polar than its parent compound, picolinic acid (pyridine-2-carboxylic acid). The additional amide group introduces more sites for hydrogen bonding, which is expected to enhance its solubility in polar, hydrogen-bonding solvents while reducing it in nonpolar solvents.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis and available data for analogous compounds like picolinic acid and nicotinic acid, we can predict the solubility of this compound in various classes of organic solvents. Picolinic acid, for instance, is highly soluble in water, moderately soluble in ethanol, and poorly soluble in acetonitrile.[5][6][7][8] Nicotinic acid shows a solubility trend of DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[9]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Comparative Insights |
| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and carbamoyl groups. The solubility of picolinic acid in ethanol is moderate (57.1 g/kg at ~293 K)[5][6][7]; the added carbamoyl group may slightly alter this. |
| Polar Aprotic | DMSO, DMF | High | DMSO is an exceptional hydrogen bond acceptor and can effectively solvate the acidic proton of the carboxylic acid and the N-H protons of the amide. Nicotinic acid is highly soluble in DMSO.[9] |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | These solvents are hydrogen bond acceptors but lack donor capabilities. Acetonitrile, in particular, is a poor solvent for picolinic acid (17.0 g/kg at ~293 K).[5][6][7] The high crystallinity and strong self-association of the solute may be difficult to overcome. |
| Ethers | Diethyl Ether, THF | Low to Insoluble | These solvents have low polarity and are weak hydrogen bond acceptors. Picolinic acid is only slightly soluble in diethyl ether.[10] The high polarity of the target molecule makes significant solubility unlikely. |
| Hydrocarbons | Toluene, Hexane | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular hydrogen bonding and dipole-dipole interactions of the solute molecules. Carboxylic acids are generally insoluble in nonpolar solvents.[11] |
Experimental Determination of Thermodynamic Solubility
Given the lack of published data, experimental verification is crucial. The thermodynamic or equilibrium solubility provides the most accurate measure of a compound's solubility at a given temperature. The shake-flask method, a widely accepted technique, is recommended.[8]
Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to establish equilibrium between the solid solute and the solvent, ensuring a robust and reproducible measurement.
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker or orbital incubator. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C (298.15 K) is often used.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. For crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Visualizing the Workflow
The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several factors beyond the choice of solvent can significantly impact the measured solubility:
-
Temperature: The dissolution of most solids is an endothermic process; thus, solubility typically increases with temperature. This relationship should be determined experimentally if the intended application involves temperature variations.
-
pH: As a carboxylic acid, the compound's solubility in protic or aqueous-organic mixtures will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will deprotonate to the more soluble carboxylate form.
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
Conclusion and Future Directions
This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on its molecular structure and data from analogous compounds, it is predicted to be most soluble in polar solvents capable of hydrogen bonding, such as alcohols and DMSO, and poorly soluble in nonpolar media.
The provided experimental protocol for the shake-flask method offers a clear and reliable pathway for researchers to generate the precise, quantitative data needed for their work. Given the importance of this compound as a chemical intermediate, a systematic study to quantify its solubility in a broad array of pharmaceutically and industrially relevant solvents at various temperatures would be a valuable contribution to the field. Such data would greatly accelerate process development, formulation design, and the overall application of this versatile molecule.
References
- 1. 6-Carbamoyl-pyridine-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 2. 97310-93-5|this compound|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. picolinic acid [chemister.ru]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Spectroscopic Guide to 6-Carbamoylpyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 6-Carbamoylpyridine-2-carboxylic acid (C₇H₆N₂O₃, MW: 166.13 g/mol ). As a substituted picolinic acid derivative, this compound possesses distinct structural features—a pyridine ring, a carboxylic acid, and a primary amide—that give rise to a unique spectroscopic fingerprint. This document serves as an essential reference for researchers in synthetic chemistry and drug development, offering detailed, predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and expert interpretation of the spectral data, grounded in established spectroscopic theory.
Molecular Structure and Spectroscopic Implications
This compound is a bifunctional pyridine derivative. The molecular architecture is central to interpreting its spectroscopic output. The pyridine ring is highly electron-deficient, an effect amplified by the two electron-withdrawing substituents: the carboxylic acid at position 2 and the carbamoyl (amide) group at position 6. This electronic environment profoundly influences the chemical shifts of the aromatic protons and carbons, pushing them significantly downfield in NMR spectra. Furthermore, the presence of labile protons on the carboxyl and amide groups provides distinct signatures in both NMR and IR spectroscopy.
Caption: Figure 1. Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the strong deshielding effect of the nitrogen atom and the two carbonyl-containing substituents, these protons are expected to resonate at very low field (typically >8.0 ppm). The carboxylic acid proton is anticipated to appear as a very broad singlet at a chemical shift greater than 12 ppm, while the two amide protons will likely appear as a broad singlet between 7.5 and 8.5 ppm. The exact chemical shifts of these exchangeable protons are highly dependent on solvent and concentration.[1]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| >13.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding. |
| ~8.50 | Doublet | 1H | H-3 | Adjacent to the electron-withdrawing COOH group. |
| ~8.35 | Triplet | 1H | H-4 | Coupled to both H-3 and H-5. |
| ~8.20 | Doublet | 1H | H-5 | Adjacent to the electron-withdrawing CONH₂ group. |
| ~8.0, ~7.8 | Two Broad Singlets | 2H | -CONH₂ | Amide protons, often non-equivalent and broadened due to quadrupole effects and exchange. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display all seven carbon signals. The carbons of the two carbonyl groups will be the most downfield, typically appearing above 160 ppm.[1] The five carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm), with the carbons directly attached to the substituents (C-2 and C-6) being the most deshielded.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
|---|---|---|
| ~167.5 | C=O (Amide) | Typical chemical shift for a primary amide carbonyl carbon. |
| ~165.0 | C=O (Acid) | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2][3] |
| ~152.0 | C-6 | Aromatic carbon attached to the carbamoyl group and adjacent to nitrogen. |
| ~149.5 | C-2 | Aromatic carbon attached to the carboxylic acid group and adjacent to nitrogen. |
| ~140.0 | C-4 | Aromatic CH carbon, influenced by both substituents. |
| ~125.0 | C-5 | Aromatic CH carbon, adjacent to the C-6 substituent. |
| ~122.0 | C-3 | Aromatic CH carbon, adjacent to the C-2 substituent. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable -COOH and -NH₂ protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) will be required to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.
The most prominent feature will be a very broad O-H stretching band from the carboxylic acid, appearing from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers.[1][4] Superimposed on this will be the N-H stretching vibrations of the primary amide, typically seen as two distinct peaks around 3350 and 3180 cm⁻¹. The carbonyl (C=O) region will be critical for confirmation. Two strong, sharp peaks are predicted: one for the carboxylic acid C=O stretch (~1710-1730 cm⁻¹) and another for the amide C=O stretch (Amide I band) at a lower wavenumber (~1680 cm⁻¹).[5]
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400-3200 | Medium | N-H Stretch | Primary Amide (-CONH₂) |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |
| ~1600 | Medium | N-H Bend (Amide II) | Primary Amide (-CONH₂) |
| 1580, 1470 | Medium-Weak | C=N, C=C Stretch | Pyridine Ring |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid (-COOH) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the crystalline sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using Electrospray Ionization (ESI), a common soft ionization technique, the compound is expected to be readily detected in both positive and negative ion modes.
In positive ion mode, the base peak is predicted to be the protonated molecule [M+H]⁺ at an m/z of 167.1. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 165.1 should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₇N₂O₃⁺ for the protonated species).
Collision-Induced Dissociation (CID) or MS/MS experiments would reveal characteristic fragmentation patterns. A primary loss from the protonated molecule would be the elimination of water (H₂O, 18 Da) or ammonia (NH₃, 17 Da). A subsequent loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) is also highly plausible.
Caption: Figure 2. Predicted ESI-MS/MS Fragmentation Pathway
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Infuse the sample solution directly into an ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.
-
Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the molecular ion.
-
MS/MS Analysis: Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer (e.g., quadrupole) and subject it to fragmentation with an inert gas (e.g., argon or nitrogen) in a collision cell. Scan the second mass analyzer to detect the resulting product ions.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the electronic environment of the pyridine ring. IR spectroscopy confirms the presence and hydrogen-bonding nature of the key carboxylic acid and primary amide functional groups. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide provides a robust, theory-grounded framework for the spectroscopic identification and characterization of this important chemical entity.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Versatile Scaffold: A Technical Guide to 6-Carbamoylpyridine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the history and synthesis of key chemical scaffolds is paramount to innovation. This guide provides an in-depth exploration of 6-Carbamoylpyridine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of pyridine-2,6-dicarboxylic acid and its derivatives. This whitepaper will delve into the historical context of its parent molecule, detail the synthetic pathways to this compound, and explore its contemporary applications.
The Progenitor: A History of Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid)
The story of this compound begins with its precursor, pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid. First synthesized in the late 19th century, dipicolinic acid gained significant attention for its role as a key component of bacterial endospores, contributing to their remarkable heat resistance. Its strong chelating properties with divalent metal ions also made it a subject of intense study in coordination chemistry.
The primary historical and industrial synthesis of pyridine-2,6-dicarboxylic acid involves the oxidation of 2,6-lutidine (2,6-dimethylpyridine). Various oxidizing agents have been employed over the years, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium permanganate (KMnO4) | Aqueous solution, heating | High yield, well-established method | Formation of manganese dioxide waste |
| Nitric acid (HNO3) | High temperature and pressure | Can be a continuous process | Requires specialized equipment, corrosive |
| Air/Oxygen with catalyst | High temperature, metal catalyst | "Greener" alternative, lower cost | Catalyst deactivation can be an issue |
The development of efficient and scalable methods for producing pyridine-2,6-dicarboxylic acid was a critical prerequisite for the eventual synthesis and exploration of its derivatives, including this compound.
The Emergence of this compound: A Tale of Selective Synthesis
The synthesis of this compound from pyridine-2,6-dicarboxylic acid presents a classic chemical challenge: the selective functionalization of one of two identical carboxylic acid groups. The direct formation of the mono-amide from the diacid is difficult to control and often results in a mixture of the starting material, the desired mono-amide, and the undesired bis-amide.
The Acid Chloride Route: A Foundational Approach
A common and historically significant method for the synthesis of amides is through the activation of the carboxylic acid as an acid chloride. In the context of this compound, this involves the reaction of pyridine-2,6-dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding diacid chloride.
Caption: General synthesis via the diacid chloride intermediate.
This diacid chloride is a highly reactive intermediate. The key to achieving the mono-amide is the careful control of stoichiometry, using only one equivalent of ammonia or an amine, followed by hydrolysis of the remaining acid chloride group.
Experimental Protocol: Synthesis of this compound via the Acid Chloride Route
This protocol is a representative example based on established chemical principles and may require optimization.
-
Preparation of Pyridine-2,6-dicarbonyl dichloride:
-
To a stirred suspension of pyridine-2,6-dicarboxylic acid (1 eq.) in an inert solvent (e.g., dichloromethane), slowly add thionyl chloride (2.2 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride.
-
-
Mono-amidation:
-
Dissolve the crude diacid chloride in a dry, inert solvent (e.g., THF or dioxane).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly bubble ammonia gas (1 eq.) through the solution or add a solution of ammonia in an organic solvent.
-
Stir the reaction at low temperature for 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Alternative Strategies for Selectivity
While the acid chloride route is foundational, other methods have been developed to improve the selectivity of mono-amidation. These often involve the use of protecting groups or alternative activating agents. One such approach is the formation of a mono-ester of pyridine-2,6-dicarboxylic acid. The remaining free carboxylic acid can then be converted to the amide, followed by hydrolysis of the ester to yield the desired product.
Caption: Synthetic pathway involving a mono-ester protecting group.
Applications and Future Directions
The bifunctional nature of this compound, possessing both a carboxylic acid and a primary amide, makes it a valuable building block in several areas of research and development.
Medicinal Chemistry
The pyridine carboxylic acid scaffold is a well-established privileged structure in drug discovery. The introduction of a carbamoyl group at the 6-position provides an additional site for hydrogen bonding interactions with biological targets. This can lead to enhanced potency and selectivity of drug candidates. While specific drugs containing the this compound moiety are not yet prevalent, its structural similarity to other biologically active pyridine derivatives suggests its potential in the development of new therapeutics, particularly in areas such as:
-
Enzyme Inhibition: The ability to chelate metal ions and form hydrogen bonds makes it a candidate for inhibiting metalloenzymes.
-
Antimicrobial Agents: Pyridine carboxamides have shown promise as antimicrobial agents.[1]
-
Anticancer Drug Development: The core structure can be incorporated into larger molecules designed to target specific pathways in cancer cells.
Supramolecular Chemistry and Materials Science
The hydrogen bonding capabilities of the amide and carboxylic acid groups, combined with the coordinating ability of the pyridine nitrogen, make this compound an interesting component for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. These materials have potential applications in gas storage, catalysis, and sensing.
Conclusion
While the precise moment of its first synthesis may be nestled within the broader history of pyridine chemistry, this compound has emerged as a compound of significant interest. Its synthesis, requiring careful control of selectivity, highlights fundamental principles of organic chemistry. As a versatile building block, it holds considerable promise for the future of drug discovery and materials science. The continued exploration of its properties and applications is sure to yield exciting new discoveries.
References
A Researcher's Guide to Investigating the Potential Therapeutic Targets of 6-Carbamoylpyridine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
6-Carbamoylpyridine-2-carboxylic acid is a pyridine derivative belonging to a class of compounds recognized as "privileged structures" in medicinal chemistry due to their versatile binding properties and broad therapeutic potential.[1] While direct therapeutic applications of this specific molecule are not yet established, its structural similarity to key biological moieties, such as the nicotinamide core, strongly suggests its potential as a modulator of critical cellular pathways, particularly the DNA Damage Response (DDR). This technical guide provides an in-depth, prospective analysis of the most promising therapeutic targets for this compound, with a primary focus on the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. We present the scientific rationale for target selection, detailed experimental workflows for target validation, and a framework for interpreting potential findings. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action and therapeutic potential of this and similar pyridine carboxamide compounds.
Introduction: The Rationale for Investigation
The pyridine carboxylic acid scaffold is a cornerstone of modern pharmacology, forming the basis of numerous approved drugs targeting a wide array of diseases.[1] The electron-deficient nature of the pyridine ring and its capacity for hydrogen bonding and π-π stacking interactions make it an ideal framework for designing specific enzyme inhibitors.[1]
This compound, specifically, contains two key functional groups:
-
A carboxylic acid at the 2-position.
-
A carbamoyl (amide) group at the 6-position.
This arrangement is structurally reminiscent of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous enzymes, including the PARP family. PARP enzymes play a central role in sensing and repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[2][3] Inhibition of PARP has emerged as a powerful anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes—a concept known as synthetic lethality.[2][3]
Given this structural analogy, the primary hypothesis is that This compound acts as an inhibitor of PARP enzymes. This guide will first explore this hypothesis in detail before considering other plausible targets and will provide the necessary protocols to systematically test these hypotheses in a laboratory setting.
Primary Target Hypothesis: PARP Enzyme Inhibition
PARP enzymes, especially PARP1 and PARP2, are crucial for repairing DNA single-strand breaks.[2] When a break is detected, PARP1 binds to the damaged DNA and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.
2.1. Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
PARP inhibitors can exert their effects through two primary mechanisms:
-
Catalytic Inhibition: The inhibitor competes with NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains. This halts the BER pathway, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3]
-
PARP Trapping: A more potent mechanism for some inhibitors, where the inhibitor not only blocks catalytic activity but also "traps" the PARP1/2 enzyme on the DNA at the site of the break.[4] This PARP-DNA complex is highly toxic as it physically obstructs DNA replication and repair, leading to the formation of DSBs and cell death.[3][4] The difference in trapping efficiency between various PARP inhibitors can be over 10,000-fold and is a key determinant of their cytotoxic potential.[4]
The pyridine carboxamide core of this compound makes it a strong candidate for interacting with the nicotinamide-binding pocket of the PARP catalytic domain.
2.2. The Signaling Pathway of PARP Inhibition
The therapeutic effect of PARP inhibition is most pronounced in cells with deficient Homologous Recombination (HR), the primary pathway for repairing DSBs.
Figure 1: Hypothesized mechanism of this compound via PARP inhibition, leading to synthetic lethality in HR-deficient cancer cells.
Investigational Workflow for Target Validation
A multi-step approach is required to validate and characterize the activity of a novel compound. The workflow progresses from simple, high-throughput biochemical assays to more complex, physiologically relevant cellular models.
Figure 2: A logical workflow for the characterization of this compound as a potential PARP inhibitor.
Detailed Experimental Protocols
The following protocols are representative of the key assays required to validate the primary hypothesis.
4.1. Protocol 1: PARP1 Enzymatic Activity Assay (Chemiluminescent ELISA)
This biochemical assay quantitatively measures the PARP-mediated incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a direct measure of catalytic inhibition.[5]
-
Principle: Histones are coated onto a 96-well plate. The PARP1 enzyme, NAD+, and biotinylated-NAD+ are added along with varying concentrations of the test compound. Active PARP1 incorporates the biotin-labeled PAR onto the histones. A streptavidin-HRP conjugate is then added, which binds to the biotin. Finally, a chemiluminescent HRP substrate is added, and the light output, which is proportional to PARP1 activity, is measured.[5][6]
-
Methodology:
-
Plate Coating: Coat a 96-well strip-well plate with histone proteins. Wash and block the plate.
-
Compound Preparation: Perform a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 pM). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Reaction Setup: To each well, add the PARP1 enzyme and the reaction buffer containing a mixture of NAD+ and biotinylated-NAD+.
-
Initiate Reaction: Add the serially diluted compound or controls to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate. Wash again.
-
Signal Generation: Add a chemiluminescent HRP substrate. Immediately measure the luminescence on a microplate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%).[5]
-
-
Causality & Interpretation: A dose-dependent decrease in the luminescent signal indicates that the compound is inhibiting the catalytic activity of PARP1. The resulting IC50 value provides a quantitative measure of its potency. This is the foundational experiment to confirm direct enzyme inhibition.
4.2. Protocol 2: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This cell-based assay visualizes and quantifies the formation of DSBs, a key downstream consequence of PARP inhibition.
-
Principle: The histone protein H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DNA DSBs. This phosphorylation event can be detected using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody, appearing as distinct foci within the nucleus.[7][8]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient cell line like CAPAN-1 and a BRCA-proficient line like BxPC-3) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (centered around the previously determined IC50) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib or the DNA-damaging agent Etoposide).
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize the membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBST). Incubate with a primary antibody against γH2AX. Wash, then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).
-
-
Causality & Interpretation: A significant, dose-dependent increase in the number of γH2AX foci per cell following treatment indicates that the compound is inducing DSBs.[8] Observing a stronger effect in BRCA-deficient cells compared to BRCA-proficient cells would provide powerful evidence for a synthetic lethal mechanism of action consistent with PARP inhibition.[3]
Quantitative Data & Target Profile
Since this compound is a research compound, public data on its biological activity is scarce. The tables below are presented as templates for researchers to populate as they generate data following the proposed workflow.
Table 1: Hypothetical Target Candidate Profile for this compound
| Target Candidate | Function in Cell | Rationale for Investigation | Data to Generate (Example) |
| PARP1 | DNA single-strand break repair, chromatin remodeling | Structural similarity to nicotinamide, the substrate of PARP.[2] | Biochemical IC50, Cellular EC50, PARP Trapping Efficiency |
| PARP2 | DNA single-strand break repair (partially redundant with PARP1) | High homology with PARP1 in the catalytic domain.[4] | Biochemical IC50 |
| Tankyrase 1/2 | Wnt/β-catenin signaling, telomere maintenance | Members of the PARP family with distinct functions.[2] | Biochemical IC50 |
| DNA Ligase I/III | Joins DNA strands during replication and repair | Critical enzymes in DNA repair pathways; potential for off-target effects.[9] | Cell-free DNA joining assay IC50 |
| D-DT | Cytokine with tautomerase activity, activates CD74 receptor | Other pyridine dicarboxylic acids are known D-DT inhibitors.[10] | D-DT tautomerase activity IC50 |
Table 2: Comparison of Key Assay Formats for PARP Inhibitor Characterization
| Assay Type | Specific Method | Measures | Pros | Cons |
| Biochemical | Chemiluminescent ELISA[6] | Catalytic Inhibition | High-throughput, direct measure of enzyme inhibition, quantitative (IC50). | Lacks biological context, does not measure PARP trapping. |
| Biochemical | Fluorescence Polarization (FP)[6] | PARP Trapping on DNA | Directly measures the key trapping mechanism, homogenous assay. | Can be more complex to set up than simple activity assays. |
| Cell-Based | γH2AX Staining[8] | Downstream DNA Damage (DSBs) | Physiologically relevant, confirms cellular activity, visual. | Indirect measure of target engagement, lower throughput. |
| Cell-Based | Colony Formation Assay[7] | Long-term Cytotoxicity | "Gold standard" for cytotoxicity, measures impact on cell proliferation. | Time-consuming (7-14 days), measures overall effect, not a specific mechanism. |
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as a novel inhibitor of the PARP family of enzymes. Its potential to induce synthetic lethality in cancers with underlying DNA repair defects represents a significant therapeutic opportunity. The investigational workflow outlined in this guide, progressing from direct biochemical assays of catalytic inhibition to cell-based assays measuring downstream DNA damage and cytotoxicity, provides a robust framework for validating this hypothesis.
Should the primary hypothesis be confirmed, future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive profiling against the entire PARP family, and in vivo efficacy studies in relevant cancer models. By systematically applying the principles and protocols described herein, researchers can effectively elucidate the therapeutic potential of this promising molecule.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay kits [bioscience.co.uk]
- 3. Biomarker-Guided Development of DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
6-Carbamoylpyridine-2-carboxylic acid experimental protocol
An In-Depth Guide to the Synthesis, Characterization, and Application of 6-Carbamoylpyridine-2-carboxylic Acid
Introduction
This compound is a key heterocyclic compound that serves as a versatile building block in the fields of medicinal chemistry and materials science. As a derivative of pyridine dicarboxylic acid, it belongs to a class of compounds that are integral to the development of novel therapeutic agents.[1][2][3] The strategic placement of a carboxylic acid and a primary amide on the pyridine scaffold provides two distinct functional handles for further chemical modification, enabling the construction of complex molecular architectures. Pyridine carboxylic acid isomers and their derivatives are known to be foundational scaffolds for a wide range of pharmaceuticals, including enzyme inhibitors and antimicrobial agents.[2][3][4]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals. It outlines a detailed experimental protocol for the laboratory-scale synthesis of this compound, methods for its purification and characterization, critical safety and handling procedures, and an overview of its potential applications.
Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety guidelines. This compound and its precursors require careful handling.
1.1 Hazard Identification
Based on safety data for related compounds, the primary hazards include:
-
Acute Toxicity: May be fatal if inhaled and harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Irritation: Can cause serious eye irritation or damage.[5][6][7]
-
Environmental Hazard: Toxic to aquatic life.
1.2 Personal Protective Equipment (PPE) & Engineering Controls
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[8]
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[8]
1.3 Storage and Spill Management
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][7] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Spill Management: In case of a spill, evacuate the area. Do not breathe dust or vapors.[8] Wearing full PPE, cover the spill with an inert absorbent material, sweep it up, and place it in a suitable, closed container for disposal.[8] Prevent the material from entering drains or waterways.[5]
1.4 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[6]
Synthesis of this compound
The following protocol details a robust method for the synthesis of this compound starting from pyridine-2,6-dicarboxylic acid. The strategy involves the selective activation of one carboxylic acid group to form a mono-acyl chloride, followed by amidation. This approach is adapted from established methods for creating mono-amide derivatives from di-acids.[9][10]
2.1 Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
2.2 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Pyridine-2,6-dicarboxylic acid | ≥99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | J.T. Baker |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Ethanol (EtOH) | Reagent grade | Decon Labs |
| Deionized Water | Type I | In-house |
| Celite® 545 | --- | MilliporeSigma |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Alfa Aesar |
2.3 Detailed Experimental Protocol
Step 1: Synthesis of Pyridine-2-carbonyl chloride-6-carboxylic acid (Intermediate)
-
Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, add pyridine-2,6-dicarboxylic acid (8.35 g, 50 mmol) and anhydrous THF (100 mL) to the flask.
-
Stir the suspension and carefully add thionyl chloride (3.65 mL, 50 mmol, 1.0 eq) dropwise via syringe over 10 minutes.
-
Causality: Using a 1:1 stoichiometric ratio of di-acid to thionyl chloride favors the formation of the mono-acyl chloride intermediate. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
-
Heat the reaction mixture to a gentle reflux (approx. 66°C) and maintain for 2-3 hours. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude acyl chloride intermediate and should be used immediately in the next step without purification due to its reactivity and moisture sensitivity.[7]
Step 2: Synthesis of this compound
-
Place the flask containing the crude intermediate in an ice-water bath.
-
Add anhydrous THF (50 mL) to redissolve the solid under a nitrogen atmosphere.
-
In a separate beaker, cool 50 mL of concentrated ammonium hydroxide solution (28-30%) in an ice bath.
-
Slowly add the cold ammonium hydroxide solution dropwise to the stirred solution of the acyl chloride intermediate over 30 minutes, ensuring the temperature remains below 10°C.
-
Causality: The slow, cold addition of the nucleophile (ammonia) controls the exothermic reaction and maximizes the yield of the desired amide, minimizing side reactions.
-
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by adding concentrated HCl dropwise. A precipitate should form.
-
Causality: Acidification protonates the carboxylate group, causing the product, which is less soluble in acidic aqueous media, to precipitate out of the solution.
-
-
Stir the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
-
For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight. A typical yield is 60-70%.
Physicochemical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.[11][12][13][14]
3.1 Characterization Data Summary
| Parameter | Expected Result |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -COOH), ~8.3-8.5 (m, 3H, pyridine-H), ~8.1 (br s, 1H, -CONH₂), ~7.8 (br s, 1H, -CONH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~166 (-COOH), ~165 (-CONH₂), ~150 (py-C), ~148 (py-C), ~140 (py-CH), ~126 (py-CH), ~125 (py-CH) |
| FTIR (KBr Pellet, cm⁻¹) | ~3400-3200 (N-H stretch), ~3000 (br, O-H stretch), ~1720 (C=O stretch, acid), ~1680 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1580, 1450 (C=C/C=N ring stretch) |
| Mass Spec (ESI-) | m/z: 165.0 [M-H]⁻ |
| Melting Point | Should exhibit a sharp melting point. Compare with literature values if available. |
3.2 Chemical Structure
Caption: Structure of this compound.
Applications in Research and Drug Development
The pyridine carboxylic acid scaffold is a "privileged structure" in drug discovery, renowned for its wide range of biological activities.[1] this compound is an exceptionally valuable intermediate for several key reasons:
-
Scaffold for Library Synthesis: The presence of two distinct, modifiable functional groups (a carboxylic acid and an amide) allows for the straightforward generation of diverse chemical libraries. The carboxylic acid can be converted to esters or amides, while the primary amide can be further functionalized. This facilitates the exploration of structure-activity relationships (SAR) for various biological targets.[1]
-
Intermediate for Bioactive Molecules: This compound is a key precursor for more complex heterocyclic systems. Pyridine-based structures are central to numerous FDA-approved drugs, including treatments for tuberculosis, cancer, diabetes, and HIV/AIDS.[2][3][15] Specifically, related pyridine carboxamide derivatives are used as herbicides and insecticides and are key intermediates in synthesizing drugs like zolmitriptan and gabapentin.[16]
-
Enzyme Inhibitor Development: The pyridine core is frequently found in potent enzyme inhibitors.[2][3] this compound can be used as a starting point to design molecules that target the active sites of enzymes such as kinases, proteases, or polymerases, which are critical targets in oncology and virology.
References
- 1. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
using 6-Carbamoylpyridine-2-carboxylic acid in proteomics research
An in-depth guide to the theoretical applications and protocols for 6-Carbamoylpyridine-2-carboxylic acid in advanced proteomics research.
Introduction: Unveiling a Potential New Tool for Proteomics
In the dynamic field of proteomics, the quest for novel chemical tools that can enhance the sensitivity, specificity, and scope of protein analysis is perpetual. This compound is a pyridine derivative with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol [1][2]. While its application in proteomics is not yet established in mainstream literature, its unique chemical structure, featuring a carboxylic acid, a carbamoyl group, and a pyridine ring, presents intriguing possibilities for advancing proteomic workflows. The presence of a reactive carboxylic acid handle allows for covalent conjugation to proteins, while the pyridine moiety is known to influence ionization efficiency in mass spectrometry[3][4].
This application note serves as a theoretical and practical guide for researchers exploring the potential of this compound. We will delve into its proposed mechanism of action as a chemical derivatization agent for peptides, provide detailed, step-by-step protocols for its use, and discuss the expected outcomes and data analysis strategies. This guide is designed for researchers, scientists, and drug development professionals who are interested in pioneering new methodologies for protein characterization.
Part 1: Proposed Mechanism and Application
We hypothesize that this compound can be employed as a novel derivatizing agent to enhance the detection of peptides in mass spectrometry-based proteomics. The core of this proposed application lies in the covalent modification of primary amines (the N-terminus and the ε-amino group of lysine residues) in peptides.
The Rationale: Why Use this compound?
-
Enhanced Ionization: The pyridine ring, a nitrogen-containing heterocycle, can readily accept a proton, thereby increasing the ionization efficiency of derivatized peptides in electrospray ionization (ESI) mass spectrometry. This can lead to improved signal intensity and lower limits of detection[3].
-
Controlled Derivatization: The carboxylic acid group can be activated using well-established carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amine-reactive NHS ester. This allows for specific and efficient labeling of primary amines on peptides[5].
-
Predictable Mass Shift: The covalent attachment of this compound to a peptide results in a predictable mass shift, which can be easily incorporated into database search parameters for peptide identification. Upon reaction with an amine, a molecule of water is lost. Therefore, the mass added to the peptide is that of C₇H₄N₂O₂, which is 148.027 Da.
Reaction Mechanism
The proposed two-step reaction mechanism for peptide derivatization is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester.
-
Peptide Labeling: The NHS ester of this compound reacts with the primary amines of peptides to form a stable amide bond, covalently linking the molecule to the peptide.
Caption: Proposed reaction workflow for peptide derivatization.
Part 2: Experimental Protocols
These protocols provide a framework for utilizing this compound in a proteomics workflow. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Derivatization of a Standard Peptide
This protocol is designed as a proof-of-concept to verify the derivatization reaction using a standard peptide, such as Angiotensin II.
Materials:
-
This compound
-
Angiotensin II (or other standard peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 50 mM HEPES, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
C18 desalting spin column
-
Mass spectrometer
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM solution of this compound in anhydrous DMF.
-
Prepare a 200 mM solution of EDC in anhydrous DMF.
-
Prepare a 200 mM solution of NHS in anhydrous DMF.
-
Prepare a 1 mg/mL solution of Angiotensin II in the Reaction Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, mix 10 µL of 100 mM this compound, 10 µL of 200 mM EDC, and 10 µL of 200 mM NHS.
-
Incubate at room temperature for 30 minutes to generate the NHS ester.
-
-
Labeling Reaction:
-
Add 5 µL of the activated NHS ester solution to 50 µL of the Angiotensin II solution.
-
Incubate at room temperature for 2 hours with gentle shaking.
-
-
Quenching:
-
Add 10 µL of Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Desalt the derivatized peptide solution using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptide in 50% acetonitrile, 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptide by MALDI-TOF or LC-ESI-MS.
-
Look for a mass shift corresponding to the addition of 148.027 Da (for a single derivatization) or multiples thereof.
-
Protocol 2: Derivatization of a Complex Proteome Digest
This protocol outlines the procedure for derivatizing a complex mixture of peptides, such as a tryptic digest of a cell lysate.
Caption: Workflow for complex proteome analysis using 6CP2CA.
Materials:
-
Protein extract (e.g., cell lysate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Reagents from Protocol 1 (this compound, EDC, NHS, etc.)
Procedure:
-
Protein Extraction: Extract proteins from your biological sample using a suitable lysis buffer (e.g., RIPA buffer or 8M urea)[6]. Perform a protein assay (e.g., BCA) to determine the protein concentration.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) in Digestion Buffer.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration if used.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Derivatization:
-
Acidify the peptide digest with formic acid to pH ~3 to inactivate trypsin.
-
Dry the peptides using a vacuum centrifuge.
-
Resuspend the peptides in 50 µL of Reaction Buffer (50 mM HEPES, pH 7.5).
-
Perform the activation and labeling steps as described in Protocol 1 (steps 2 and 3), adjusting the amount of labeling reagent based on the initial protein amount. A 10-fold molar excess of the labeling reagent over the estimated amount of primary amines is a good starting point.
-
-
Quenching and Cleanup:
-
Perform the quenching and C18 desalting steps as described in Protocol 1 (steps 4 and 5).
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized peptide mixture using a high-resolution mass spectrometer coupled to a nano-LC system.
-
Part 3: Data Analysis and Expected Results
Proper data analysis is crucial for identifying the derivatized peptides and interpreting the results.
Expected Mass Shifts
The covalent modification of a peptide with this compound will result in a specific mass increase.
| Number of Modifications | Modified Residues | Monoisotopic Mass Shift (Da) |
| 1 | N-terminus or 1 Lysine | +148.027 |
| 2 | N-terminus and 1 Lysine, or 2 Lysines | +296.054 |
| 3 | N-terminus and 2 Lysines, or 3 Lysines | +444.081 |
| n | N-terminus and (n-1) Lysines, or n Lysines | n x 148.027 |
Database Search Parameters
When performing a database search using software like MaxQuant, Mascot, or Proteome Discoverer, you must define the modification as a variable modification.
-
Modification Name: 6-Carbamoylpyridine-2-carboxamido
-
Target Residues: K (Lysine), Protein N-terminus
-
Mass Shift (Monoisotopic): 148.0272 Da
-
Elemental Composition: C₇H₄N₂O₂
By setting this as a variable modification, the search engine will consider peptides with and without the label, allowing for the assessment of derivatization efficiency and the identification of labeled peptides.
Part 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Derivatization Efficiency | Inefficient activation of the carboxylic acid. | Ensure that EDC and NHS solutions are fresh and prepared in anhydrous DMF. Optimize the incubation time for activation. |
| Suboptimal pH for the labeling reaction. | The labeling reaction with NHS esters is most efficient at a slightly alkaline pH (7.2-8.5). Ensure the reaction buffer is at the correct pH. | |
| No Derivatization Observed | Degradation of labeling reagents. | Store EDC and NHS under desiccated conditions. Prepare solutions fresh before each experiment. |
| Presence of primary amines in buffers. | Avoid using buffers containing primary amines (e.g., Tris) during the labeling step. Use buffers like HEPES or phosphate. | |
| Poor Peptide Identification | Incorrect mass shift specified in the database search. | Double-check the calculated monoisotopic mass shift and the elemental composition entered into the search software. |
| Over-labeling leading to poor fragmentation. | Reduce the molar excess of the labeling reagent. Optimize the reaction time to achieve a balance between labeling efficiency and peptide fragmentation. |
Conclusion and Future Perspectives
While the use of this compound in proteomics is still in a nascent, theoretical stage, its chemical properties hold significant promise for the development of new analytical strategies. The proposed application as a peptide derivatization agent offers a plausible avenue for enhancing the sensitivity of mass spectrometry-based proteomics. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this compound.
Future work should focus on the experimental validation of this application. This would involve systematically comparing the performance of this compound against established derivatization reagents, assessing its impact on chromatographic separation and peptide fragmentation patterns, and exploring its potential in quantitative proteomics applications, such as in combination with isobaric labeling strategies. The insights gained from such studies will be invaluable in determining the place of this compound in the ever-expanding toolkit of the proteomics researcher.
References
- 1. scbt.com [scbt.com]
- 2. Carbamoyl pyridine-2-carboxylate | C7H6N2O3 | CID 54448520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Cross-Linking & Protein Modification Reagents [gbiosciences.com]
- 6. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
Application Notes and Protocols for 6-Carbamoylpyridine-2-carboxylic Acid as a Ligand in Coordination Chemistry
An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Multifunctional Ligand
6-Carbamoylpyridine-2-carboxylic acid stands as a pyridine derivative of significant interest in modern coordination chemistry. Structurally, it is an analogue of the well-studied pyridine-2,6-dicarboxylic acid (dipicolinic acid), but with one carboxyl group replaced by a carbamoyl (carboxamide) moiety. This substitution imparts a unique combination of properties. The molecule retains the robust N,O-bidentate chelating site formed by the pyridine nitrogen and the carboxylate oxygen, a motif known to form stable five-membered chelate rings with a wide array of metal ions.[1] Concurrently, the carbamoyl group introduces a site for potent secondary interactions, primarily through hydrogen bonding, which can direct the formation of intricate supramolecular architectures.
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of this compound as a ligand. We will delve into its coordination behavior, provide detailed protocols for the synthesis and characterization of its metal complexes, and explore its applications in fields such as luminescent materials and catalysis. The methodologies described herein are designed to be self-validating, incorporating essential characterization steps to ensure the integrity of the experimental outcomes.
Part 1: The Ligand - Synthesis and Properties
While commercially available, understanding the synthesis of this compound provides context for its reactivity. A common synthetic route involves the selective mono-amidation of a pyridine-2,6-dicarboxylic acid derivative.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related monoamide isomers from pyridine-2,6-dicarboxylic acid derivatives.[2]
Objective: To synthesize the title ligand from a suitable precursor like 6-(methoxycarbonyl)pyridine-2-carboxylic acid.[3]
Materials:
-
6-(methoxycarbonyl)pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonium hydroxide solution (aqueous, concentrated)
-
Hydrochloric acid (1 M)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-(methoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic drop of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the solution becomes clear.
-
Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate.[2] DMF acts as a catalyst for this transformation. Refluxing ensures the reaction goes to completion.
-
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is the acyl chloride intermediate.
-
Amination: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide (2.5 equivalents) dropwise with vigorous stirring. A white precipitate will form.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Work-up and Hydrolysis: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. The product will be in the aqueous layer.
-
Wash the aqueous layer with DCM (2x) to remove any unreacted starting material or by-products.
-
Ester Hydrolysis & Precipitation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The ester group will hydrolyze under these acidic conditions, and the final product, this compound, will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Figure 1. Synthetic pathway for this compound.
Part 2: Coordination Chemistry & Synthesis of Metal Complexes
The deprotonated form of this compound acts as a versatile N,O-bidentate ligand, readily forming stable complexes with a wide range of metal ions, including transition metals, alkaline earth metals, and lanthanides.[4][5][6]
Coordination Modes and Supramolecular Assembly
The primary coordination involves the pyridine nitrogen and one oxygen atom from the deprotonated carboxylate group. The carbamoyl group, while typically not directly involved in coordination to the primary metal center, plays a crucial role in the solid state. Its N-H protons and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. This facilitates the formation of extended 1D, 2D, or 3D supramolecular networks, stabilizing the crystal lattice and influencing the material's bulk properties.
Note: The DOT language does not support direct image embedding in all renderers. A placeholder image URL is used to illustrate the concept.
Figure 2. Chelation and potential for intermolecular hydrogen bonding.
Protocol 2: General Synthesis of a Transition Metal Complex
This protocol describes a general method for synthesizing a complex such as [M(cpca)₂(H₂O)₂], where 'cpca' is the deprotonated ligand and M is a divalent transition metal like Co(II), Ni(II), or Zn(II).[7]
Objective: To synthesize a crystalline coordination compound of a transition metal with this compound.
Materials:
-
This compound (cpcaH) (2 equivalents)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) (1 equivalent)
-
Sodium hydroxide (NaOH) (2 equivalents)
-
Solvent: Ethanol/Water mixture (e.g., 1:1 v/v)
-
Magnetic stirrer with hotplate, reflux condenser, filtration apparatus
Procedure:
-
Ligand Deprotonation: Dissolve the ligand (2 eq.) in the ethanol/water solvent mixture. Add a stoichiometric amount of NaOH (2 eq.) dissolved in a small amount of water. Stir the solution at 50-60 °C for 20 minutes to ensure complete deprotonation, forming the sodium salt of the ligand in situ.
-
Expertise Note: In situ deprotonation with a strong base is crucial as the carboxylic acid proton is acidic enough to prevent coordination if not removed. Using a base also improves the ligand's solubility in aqueous media.
-
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 eq.) in a minimum amount of the same solvent mixture.
-
Complexation: Add the metal salt solution dropwise to the warm ligand solution with constant stirring. A color change or the formation of a precipitate is often observed immediately.
-
Crystallization: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-3 hours. After reflux, turn off the heat and allow the solution to cool slowly to room temperature.
-
Trustworthiness Note: Slow cooling is critical for obtaining high-quality single crystals suitable for X-ray diffraction. Rapid precipitation often leads to amorphous powders or microcrystalline material.
-
-
If crystals do not form upon cooling, reduce the volume of the solvent by about 20-30% via gentle heating or a stream of air and then allow it to stand undisturbed for several days.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals sequentially with small portions of cold water, then ethanol, and finally diethyl ether to facilitate drying.
-
Dry the product in a desiccator over silica gel.
Figure 3. General workflow for the synthesis of metal complexes.
Part 3: Essential Characterization Techniques
Validating the formation and structure of the synthesized complexes is paramount. A multi-technique approach is required.
| Technique | Purpose | Expected Observations for [M(cpca)₂(H₂O)₂] |
| FT-IR Spectroscopy | Confirm coordination | Disappearance of broad ν(O-H) from carboxylic acid. Shift of asymmetric ν(COO⁻) stretch (typically ~1600-1650 cm⁻¹) compared to the free carboxylate salt. Presence of ν(N-H) from the carbamoyl group (~3200-3400 cm⁻¹). |
| Elemental Analysis | Determine empirical formula | Experimental %C, %H, %N values should match the calculated values for the proposed formula. |
| UV-Vis Spectroscopy | Probe electronic transitions | Ligand-centered π→π* transitions (typically < 300 nm). Potential for weaker, broad d-d transitions for colored complexes (e.g., Co(II), Ni(II)) in the visible region. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content | A distinct weight loss step corresponding to the loss of coordinated water molecules (e.g., 2 H₂O), followed by decomposition of the organic ligand at higher temperatures. |
| Single-Crystal X-ray Diffraction | Determine 3D structure | Unambiguously confirms the coordination geometry (e.g., distorted octahedral), bond lengths/angles, and reveals the intermolecular hydrogen bonding network mediated by the carbamoyl groups and water molecules. |
Part 4: Application in Luminescent Materials
Pyridine carboxylate ligands are excellent "antenna" ligands for sensitizing lanthanide ion luminescence. The ligand absorbs UV light efficiently and transfers the energy to a coordinated lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green), which then luminesces.
Protocol 3: Synthesis of a Luminescent Europium(III) Complex
Objective: To synthesize a luminescent Eu(III) complex for photophysical studies.[8][9]
Materials:
-
This compound (cpcaH) (3 equivalents)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (1 equivalent)
-
Triethylamine (NEt₃) or NaOH (3 equivalents)
-
Solvent: Methanol or Ethanol
-
Standard glassware for synthesis
Procedure:
-
Ligand Solution: Dissolve the ligand (3 eq.) in methanol. Add triethylamine (3 eq.) to deprotonate the ligand and stir for 15 minutes.
-
Expertise Note: Triethylamine is often used as a base in non-aqueous or mixed solvents as it and its resulting salt (triethylammonium chloride) are often soluble, simplifying purification.
-
-
Metal Solution: Dissolve EuCl₃·6H₂O (1 eq.) in the same solvent.
-
Complexation: Slowly add the Eu(III) solution to the ligand solution. A white precipitate of the complex, often formulated as [Eu(cpca)₃]·nH₂O, should form.
-
Stir the mixture at room temperature for 6-12 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash thoroughly with the solvent (methanol) to remove any unreacted starting materials and triethylammonium salt.
-
Dry the white powder under vacuum.
Characterization of Luminescent Properties:
-
Sample Preparation: Dissolve a small amount of the complex in a suitable solvent (e.g., DMF, DMSO) or analyze as a solid-state powder.
-
Measurement: Using a spectrofluorometer, record the excitation spectrum by monitoring the most intense emission peak of Eu³⁺ (typically ~615 nm).
-
Record the emission spectrum by exciting the sample at the wavelength corresponding to the maximum of the ligand's absorption band (determined from the excitation spectrum).
-
Expected Results: The emission spectrum should show the characteristic sharp peaks of Eu³⁺ transitions, with the ⁵D₀ → ⁷F₂ transition (~615 nm) being the most intense (hypersensitive transition), resulting in a strong red luminescence.
Figure 4. Jablonski diagram illustrating the antenna effect for lanthanide luminescence.
Conclusion
This compound is a highly adaptable ligand whose utility extends beyond simple complex formation. Its defined chelating ability, coupled with the supramolecular directing influence of the carbamoyl group, makes it a valuable building block for coordination polymers, discrete molecular clusters, and functional materials. The protocols provided in this guide offer a robust starting point for researchers to synthesize and explore the rich coordination chemistry of this ligand, paving the way for new discoveries in materials science and medicinal chemistry.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
synthesis of metal complexes with 6-Carbamoylpyridine-2-carboxylic acid
An Application Guide to the Synthesis and Characterization of Metal Complexes with 6-Carbamoylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes incorporating this compound. This versatile ligand, a derivative of picolinic acid, offers a robust N,O-bidentate chelation site, making it an excellent candidate for constructing novel coordination compounds with tailored properties. The protocols and insights detailed herein are designed for professionals in medicinal inorganic chemistry, materials science, and drug development, aiming to provide both the theoretical foundation and practical methodologies for successful synthesis and analysis.
Introduction: The Significance of this compound in Coordination Chemistry
This compound is an intriguing organic ligand that belongs to the family of pyridine carboxylates, which are known for their ability to form stable complexes with a wide range of metal ions.[1] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position and a carbamoyl (carboxamide) group at the 6-position. The primary coordination site involves the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring with a metal center.[1][2]
The presence of the carbamoyl group is of particular significance. While not typically involved in direct coordination to the metal, its amide N-H and C=O moieties are excellent hydrogen bond donors and acceptors, respectively. This functionality allows for the formation of intricate supramolecular networks, influencing the crystal packing, solubility, and ultimately, the biological activity of the resulting metal complexes. The development of metal-based compounds for therapeutic and diagnostic purposes is a rapidly expanding field, with metal complexes being investigated for their anticancer, antimicrobial, and catalytic properties.[3][4]
Synthetic Methodologies: A Strategic Overview
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent system. The choice of synthetic method is critical as it directly influences the crystallinity, morphology, and purity of the final product.[5]
Solvothermal/Hydrothermal Synthesis
This is the most prevalent and effective method for obtaining high-quality crystalline products.[6] The process involves heating the reactants in a sealed vessel (e.g., a Teflon-lined stainless-steel autoclave) at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and promote the growth of well-defined crystals.
-
Causality: The elevated temperature provides the necessary activation energy for the coordination reaction and enhances the solubility of the starting materials. The slow cooling process that follows allows for the gradual formation of a highly ordered crystalline lattice, which is essential for structural analysis via X-ray diffraction. Common solvents include dimethylformamide (DMF), ethanol, methanol, or water/alcohol mixtures.[7][8]
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating.[6] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to uniform and rapid heating, significantly reducing reaction times from hours or days to minutes.[8]
-
Causality: This technique often yields smaller, nanosized crystalline particles. The rapid kinetics can sometimes lead to different polymorphs compared to solvothermal methods. It is an excellent strategy for high-throughput screening of reaction conditions and for the synthesis of nanomaterials.[9]
Detailed Experimental Protocol: Synthesis of a Cu(II) Complex
This section provides a self-validating, step-by-step protocol for the synthesis of a representative metal complex, Bis(6-carbamoylpyridine-2-carboxylato)copper(II).
Reagents and Materials
-
This compound (C₇H₆N₂O₃, MW: 166.13 g/mol )[10]
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or similar Cu(II) salt
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave or a round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Centrifuge and tubes
-
Vacuum filtration apparatus
-
Oven for drying
Step-by-Step Synthesis Procedure
-
Ligand Dissolution: In a 50 mL beaker, dissolve 0.332 g (2.0 mmol) of this compound in 15 mL of DMF. Gentle heating and stirring may be required to achieve complete dissolution.
-
Metal Salt Dissolution: In a separate beaker, dissolve 0.200 g (1.0 mmol) of copper(II) acetate monohydrate in 10 mL of a 1:1 ethanol/water mixture.
-
Reaction Mixture Preparation: Slowly add the copper(II) salt solution to the ligand solution while stirring continuously. A color change and/or the formation of a precipitate may be observed.
-
Solvothermal Reaction: Transfer the resulting mixture to a 40 mL Teflon-lined autoclave. Seal the vessel and place it in an oven preheated to 120 °C for 24 hours.
-
Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Blue crystals should form. Isolate the solid product by vacuum filtration.
-
Purification: To remove any unreacted starting materials, wash the collected crystals sequentially with fresh DMF (2 x 5 mL) and then ethanol (2 x 10 mL).[6] Centrifugation can also be employed to pellet the product, followed by decanting the supernatant and resuspending in fresh washing solvent.[7][9]
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.
Safety and Handling
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. DMF is a skin and respiratory irritant.
Characterization Workflow
Confirming the identity and purity of the synthesized complex is crucial. A multi-technique approach is recommended.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. The deprotonation of the carboxylic acid group and its coordination to the copper ion will result in the disappearance of the broad O-H stretch and a shift in the asymmetric and symmetric COO⁻ stretching frequencies compared to the free ligand.[2][11]
-
UV-Visible (UV-Vis) Spectroscopy: This analysis provides information about the electronic environment of the metal center. A d-d transition for the Cu(II) complex is expected in the visible region.[11]
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of the complex, confirming the coordination geometry of the metal ion and revealing intermolecular interactions like hydrogen bonding.[1][11]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.[2]
Table 1: Summary of Expected Characterization Data
| Technique | Parameter | Expected Observation for Cu(II) Complex |
| FT-IR | Carboxylate (COO⁻) asymmetric stretch | ~1600-1630 cm⁻¹ |
| Carboxylate (COO⁻) symmetric stretch | ~1380-1420 cm⁻¹ | |
| Pyridine C=N stretch | Shift to lower frequency upon coordination. | |
| UV-Vis | d-d transition | Broad absorption band in the 600-800 nm range. |
| TGA | Thermal Decomposition | Stepwise decomposition, initial loss of any solvent molecules. |
| X-ray Diffraction | Coordination Geometry | Distorted octahedral or square planar geometry around Cu(II). |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow from synthesis to characterization.
Caption: General workflow for the synthesis and characterization of metal complexes.
Applications in Research and Drug Development
Metal complexes of pyridinecarboxylic acids are widely studied for their biological activities.[1] The compounds synthesized using this ligand can serve as platforms for:
-
Anticancer Agents: Many copper and other transition metal complexes exhibit potent cytotoxic activity against cancer cell lines, often through mechanisms involving oxidative stress or enzyme inhibition.[4]
-
Enzyme Inhibitors: The specific coordination geometry and electronic properties can be tuned to target the active sites of enzymes, such as α-glucosidase, which is relevant in diabetes treatment.[11]
-
Development of Metal-Organic Frameworks (MOFs): While this ligand is bidentate, it can be used in conjunction with other linkers to create porous materials for applications in gas storage, separation, and catalysis.[5][8]
By providing a robust and versatile coordination environment, this compound is a valuable building block for the rational design of new metallodrugs and functional materials.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sjctni.edu [sjctni.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. protocols.io [protocols.io]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 10. scbt.com [scbt.com]
- 11. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Carbamoylpyridine-2-carboxylic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of novel therapeutics. This document provides a comprehensive guide to the application of 6-Carbamoylpyridine-2-carboxylic acid, a key heterocyclic compound, in the discovery and development of potent and selective enzyme inhibitors. Drawing upon established principles of bioisosteric replacement and structure-activity relationships, we posit this compound as a privileged scaffold for the targeting of Jumonji C (JmjC) domain-containing lysine demethylases (KDMs), a critical class of epigenetic modulators implicated in cancer and other diseases. These application notes and detailed protocols are designed to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound and its derivatives.
Introduction: The Scientific Rationale for this compound in KDM Inhibition
Epigenetic modifications, such as the methylation of histone lysine residues, play a pivotal role in regulating gene expression. The dynamic nature of these modifications is maintained by a balance between the activities of histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing lysine demethylases (KDMs) are a major family of enzymes that remove methyl groups from lysine residues on histones and other proteins, thereby influencing chromatin structure and gene transcription. Dysregulation of KDM activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.
The pyridine carboxylic acid motif has emerged as a promising scaffold for the development of KDM inhibitors. This is exemplified by the known inhibitory activity of 2-Carbamoylpyridine-4-carboxylic acid derivatives against KDM4A, a member of the KDM4 subfamily. The core structure of these inhibitors mimics the 2-oxoglutarate (2-OG) cofactor of KDMs, enabling them to bind to the active site and competitively inhibit enzyme function.
This compound, a structural isomer of the aforementioned KDM4A inhibitors, presents a compelling starting point for the design of novel KDM inhibitors. The strategic placement of the carbamoyl and carboxylic acid groups on the pyridine ring is hypothesized to allow for key interactions within the KDM active site, including coordination with the active site metal ion (Fe(II)) and hydrogen bonding with surrounding amino acid residues. This structural framework provides a robust foundation for chemical elaboration to enhance potency, selectivity, and drug-like properties.
Mechanism of Action: Competitive Inhibition of JmjC Domain-Containing Lysine Demethylases
The proposed mechanism of action for inhibitors derived from the this compound scaffold is competitive inhibition of the JmjC domain-containing lysine demethylases. These enzymes utilize a 2-oxoglutarate (2-OG) cofactor and a ferrous iron (Fe(II)) center to catalyze the oxidative demethylation of methylated lysine residues.
The pyridine carboxylic acid core of the inhibitor is designed to mimic the binding of the 2-OG cofactor. The carboxylic acid and the adjacent nitrogen atom of the pyridine ring can chelate the Fe(II) ion in the active site, a critical interaction for inhibitor binding. The carbamoyl group can form hydrogen bonds with active site residues, further stabilizing the inhibitor-enzyme complex. By occupying the 2-OG binding pocket, the inhibitor prevents the binding of the natural cofactor, thereby blocking the demethylation reaction.
Caption: Competitive inhibition of KDM enzymes by a this compound derivative.
Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization
This section provides detailed protocols for the biochemical and cellular characterization of potential KDM inhibitors based on the this compound scaffold.
Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a robust, high-throughput method for identifying and characterizing inhibitors of KDM activity. This protocol is adapted for a 384-well format.[1][2]
Principle: This assay measures the demethylation of a biotinylated histone peptide substrate. The product, a demethylated peptide, is detected by a specific antibody labeled with a fluorescent donor (e.g., Terbium cryptate), while the biotinylated peptide is captured by streptavidin labeled with a fluorescent acceptor (e.g., d2). When the donor and acceptor are in close proximity, FRET occurs. Inhibition of the KDM enzyme results in less demethylated product, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human KDM4A (or other KDM of interest)
-
Biotinylated H3K9me3 peptide substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM 2-oxoglutarate, 10 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM Ascorbic Acid, 0.01% BSA, 0.01% Tween-20
-
This compound derivatives (test compounds) dissolved in DMSO
-
Known KDM inhibitor (e.g., 2,4-PDCA) as a positive control
-
TR-FRET detection reagents: Terbium cryptate-labeled anti-H3K9me2 antibody and streptavidin-d2
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer 50 nL of each compound dilution to the assay plate. For controls, add 50 nL of DMSO (negative control) or the positive control inhibitor.
-
Enzyme Addition: Add 5 µL of KDM4A solution (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the biotinylated H3K9me3 peptide substrate (e.g., 200 nM final concentration) in assay buffer to each well to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the TR-FRET detection reagent mixture (containing both the antibody and streptavidin-d2 in detection buffer) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Typical Concentration/Condition |
| Enzyme (KDM4A) | 1-5 nM |
| Substrate (Biotin-H3K9me3) | 100-500 nM |
| 2-Oxoglutarate | 50-100 µM |
| Fe(II) | 5-10 µM |
| Ascorbic Acid | 1 mM |
| Incubation Time (Enzymatic) | 30-90 minutes |
| Incubation Time (Detection) | 60 minutes |
| Plate Format | 384-well |
Table 1: Typical TR-FRET Assay Parameters for KDM Inhibition.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the test compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
Materials:
-
Human cancer cell line known to express the target KDM (e.g., U2OS for KDM4A)
-
Cell culture medium and supplements
-
This compound derivative
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target KDM
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or with DMSO (vehicle) for 1-2 hours.
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw or by sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with the primary antibody against the target KDM, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities. Plot the normalized band intensity against the temperature to generate melting curves for the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Troubleshooting
-
Biochemical Assays: A dose-dependent decrease in the assay signal with increasing compound concentration is indicative of inhibitory activity. Ensure that the Z'-factor for the assay is > 0.5 for robust data. High background signals may indicate compound interference with the assay components.
-
Cellular Assays: A rightward shift in the melting curve in the presence of the compound indicates stabilization of the target protein and confirms target engagement. The magnitude of the shift can correlate with the compound's potency. No shift may indicate a lack of cell permeability or off-target effects.
Conclusion
This compound represents a promising and versatile scaffold for the design of novel inhibitors targeting JmjC domain-containing lysine demethylases. Its structural similarity to known KDM inhibitors provides a strong rationale for its exploration in drug discovery programs. The detailed protocols provided herein offer a comprehensive framework for the biochemical and cellular characterization of new chemical entities derived from this privileged core structure. By employing these methodologies, researchers can systematically evaluate the potential of this compound derivatives as next-generation epigenetic modulators for the treatment of cancer and other diseases.
References
analytical methods for 6-Carbamoylpyridine-2-carboxylic acid quantification
An Application Guide for the Quantitative Analysis of 6-Carbamoylpyridine-2-carboxylic Acid
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of this compound in various matrices. Recognizing the diverse needs of researchers in pharmaceutical development and metabolic studies, this guide presents two robust, validated analytical methods: 1) Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for quantification in bulk materials and simple formulations, and 2) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity analysis in complex biological matrices. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind key methodological choices, ensuring both practical utility and a deep understanding of the analytical principles.
Introduction and Physicochemical Characterization
This compound (C₇H₆N₂O₃, MW: 166.13 g/mol ) is a pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring both a carboxylic acid and a carbamoyl (amide) group on a pyridine ring, imparts a distinct polarity and chemical reactivity that must be considered for analytical method development. Accurate quantification is critical for pharmacokinetic studies, manufacturing quality control, and stability testing.
The analytical strategy is dictated by the analyte's properties. The pyridine ring provides a strong chromophore for UV detection, while the basic nitrogen atom and the acidic proton of the carboxylic group allow for versatile ionization in mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 166.13 g/mol | PubChem[2] |
| CAS Number | 97310-93-5 | Biosynth |
| Topological Polar Surface Area | 82.3 Ų | PubChem[2] |
| XLogP3 | -0.4 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| Predicted UV max | ~265 nm | Inferred from Picolinic Acid |
General Analytical Workflow
A successful quantification workflow begins with careful planning and sample preparation, followed by robust instrumental analysis and data interpretation. The choice of method depends heavily on the sample matrix and the required sensitivity.
Caption: General workflow for quantitative analysis.
Protocol 1: Quantification by RP-HPLC with UV Detection
This method is ideal for analyzing this compound in samples with relatively high concentrations and clean matrices, such as drug substance or simple pharmaceutical formulations.
Principle of the Method
Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound, being a polar compound (XLogP3 = -0.4), requires a mobile phase with a high aqueous content for adequate retention on a C18 column.[2] The pH of the mobile phase is critical; maintaining a pH below the pKa of the carboxylic acid (~2-3) will protonate the analyte, increasing its retention. The pyridine ring's aromaticity allows for sensitive detection using a UV detector, typically around 265 nm.
Materials and Reagents
-
Reference Standard: this compound (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized or Milli-Q water
-
Buffers: Formic acid or Ortho-phosphoric acid
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Protocol
Step 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Step 2: Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the sample in the diluent (e.g., 50:50 methanol/water) to achieve a theoretical concentration within the calibration range.
-
Formulations (e.g., Tablets): Grind a representative number of tablets to a fine powder. Weigh an amount of powder equivalent to a single dose and extract with a known volume of diluent. Sonicate for 15 minutes and centrifuge. Dilute the supernatant as needed to fall within the calibration curve.
Step 3: Chromatographic Conditions The following conditions serve as a starting point and may require optimization.
Table 2: HPLC-UV Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good retention of polar molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid ensures the analyte is protonated for better retention. |
| Gradient | 95% A (0-2 min), linear to 50% A (2-10 min), hold at 50% A (10-12 min), return to 95% A (12.1-15 min) | Gradient elution allows for separation from impurities and timely elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| UV Detection | 265 nm | Corresponds to the predicted maximum absorption wavelength. |
Data Analysis and System Suitability
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression model.
-
Quantify the analyte in samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plate count should be >2000, and the tailing factor should be <1.5.
Protocol 2: Quantification by LC-MS/MS
For high-sensitivity and high-selectivity quantification in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice.[3][4] This is essential for pharmacokinetic and biomonitoring studies.
Principle of the Method
This method combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer source, where it is ionized, typically using positive electrospray ionization (ESI+) which targets the basic pyridine nitrogen. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out background noise.[5]
Workflow for Biological Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
Materials and Reagents
-
Reagents: As listed in Protocol 1.
-
Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N-6-Carbamoylpyridine-2-carboxylic acid) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Buffers: LC-MS grade Formic Acid.
Experimental Protocol
Step 1: Sample and Standard Preparation
-
Stock and Working Standards: Prepare as described in Protocol 1, but use LC-MS grade solvents. The concentration range will be much lower, typically from 0.1 ng/mL to 500 ng/mL.
-
Calibration Curve in Matrix: Spike blank plasma or urine with the working standards to create a calibration curve that mimics the study samples. This accounts for matrix effects.
-
Sample Preparation: Use the protein precipitation protocol outlined in the diagram above.[6] The key is to add a consistent amount of Internal Standard to all samples, calibrators, and QCs at the beginning of the process to correct for variability in extraction and instrument response.
Step 2: LC-MS/MS Conditions
Table 3: LC-MS/MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides better resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates and MS compatibility. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Volatile buffer is essential for MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | A short, sharp gradient is typically used (e.g., 2-98% B in 3 minutes). | Fast analysis for high-throughput needs. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is standard for polar molecules; positive mode targets the pyridine nitrogen. |
| Precursor Ion [M+H]⁺ | m/z 167.1 | Calculated from the molecular weight (166.13) + proton mass. |
| Product Ions | To be determined by infusion | Requires empirical determination. Likely fragments from loss of H₂O, CO, and CONH₂. |
| MRM Transitions | Quantifier: 167.1 -> [Major Product Ion]Qualifier: 167.1 -> [Minor Product Ion] | Using two transitions increases confidence in identification. |
Method Validation
A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed. This includes assessing:
-
Selectivity and Specificity: Analyze blank matrix to ensure no interferences at the analyte's retention time.
-
Linearity: A calibration curve with at least 6 non-zero points should have a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (RSD) should be <15% (<20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the analyte's stability in the matrix under various storage and processing conditions (freeze-thaw, bench-top, etc.).
References
- 1. scbt.com [scbt.com]
- 2. Carbamoyl pyridine-2-carboxylate | C7H6N2O3 | CID 54448520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Carbamoylpyridine-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. Among these, heterocyclic scaffolds command significant attention due to their prevalence in pharmaceuticals and natural products. 6-Carbamoylpyridine-2-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a valuable precursor in the synthesis of a variety of important chemical entities, most notably in the development of targeted cancer therapeutics.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the properties of this compound, detailed protocols for its synthesis and subsequent utilization in amide bond formation, and a discussion of its application in the synthesis of pharmacologically relevant structures, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols herein are designed not only to provide step-by-step instructions but also to offer insights into the rationale behind the experimental choices, thereby empowering the user to adapt and troubleshoot as needed.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | |
| CAS Number | 97310-93-5 | |
| Appearance | White to off-white solid | |
| Melting Point | >250 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 440.6 ± 30.0 °C | [1] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in DMSO; slightly soluble in methanol. Poorly soluble in water and many common organic solvents at room temperature. | [1] |
| pKa (Predicted) | Acidic pKa (carboxylic acid) ~2-3; Basic pKa (pyridine nitrogen) ~1-2 |
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from its two distinct functional groups: a carboxylic acid at the 2-position and a primary amide (carbamoyl group) at the 6-position of the pyridine ring. This arrangement allows for selective transformations and makes it an ideal scaffold for building molecules with specific three-dimensional architectures.
The primary application of this building block is in the construction of complex amide-containing molecules. The carboxylic acid can be readily activated to form an acyl chloride or an active ester, which can then be coupled with a wide range of amines to form a new amide bond. This reactivity is central to its use in the synthesis of PARP inhibitors.
Application Focus: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing the cancer cells. Several approved PARP inhibitors feature a carboxamide moiety attached to a heterocyclic core, a structural motif that can be efficiently introduced using building blocks like this compound.
The 6-carbamoyl group often serves as a key pharmacophoric feature, engaging in hydrogen bonding interactions within the nicotinamide binding site of the PARP enzyme. The carboxylic acid at the 2-position provides a convenient handle for elaboration of the rest of the inhibitor structure, which is crucial for achieving desired potency, selectivity, and pharmacokinetic properties.
Below is a logical workflow illustrating the role of this compound in the synthesis of a generic PARP inhibitor core.
References
Application Note: A Comprehensive Protocol for the Amidation of 6-Carbamoylpyridine-2-carboxylic Acid
Introduction
The pyridine carboxamide scaffold is a privileged motif in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active agents.[1] The derivatization of this core structure, particularly through the formation of amide bonds, allows for the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic properties.[1] This application note provides a detailed, field-proven protocol for the amidation of 6-carbamoylpyridine-2-carboxylic acid, a key intermediate in the synthesis of novel therapeutic candidates.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.
Chemical Overview and Strategy
The primary transformation is the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated to an electrophilic species that is susceptible to nucleophilic attack by the amine.
This protocol will detail two robust and widely applicable methods for this activation and subsequent amidation:
-
EDC/HOBt Coupling: Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][3][4]
-
HATU Coupling: Employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient uronium-based coupling reagent, particularly effective for less reactive amines.[5][6][7][8]
Materials and Reagents
Starting Materials and Solvents
-
Desired primary or secondary amine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Coupling Reagents and Additives
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or its hydrate (HOBt·H₂O)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol 1: EDC/HOBt Mediated Amidation
This method is a reliable and cost-effective choice for a wide range of amines. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[4]
Experimental Workflow: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt mediated amidation.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF. Add the desired amine (1.1 eq).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Sequentially add HOBt (1.2 eq), DIPEA (3.0 eq), and finally EDC·HCl (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[1]
Protocol 2: HATU Mediated Amidation
HATU is a more potent coupling reagent and is often successful where EDC/HOBt fails, particularly with sterically hindered or electron-deficient amines.[5][6] The mechanism involves the formation of a highly reactive OAt-active ester, which rapidly reacts with the amine.[7]
Experimental Workflow: HATU Coupling
Caption: Workflow for HATU mediated amidation.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are typically faster than those with EDC/HOBt.
-
Work-up, Washing, Drying, and Concentration: Follow steps 4-6 as described in the EDC/HOBt protocol.
-
Purification: Purify the crude product by column chromatography as described in the EDC/HOBt protocol.[1]
Quantitative Data Summary
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting reagent |
| Amine | 1.1 eq | 1.1 eq | Slight excess to drive the reaction to completion |
| Coupling Reagent | EDC·HCl (1.2 eq) | HATU (1.1 eq) | Slight excess ensures full activation of the acid |
| Additive | HOBt (1.2 eq) | N/A | Suppresses side reactions and racemization |
| Base | DIPEA (3.0 eq) | DIPEA (3.0 eq) | Neutralizes HCl from EDC·HCl and the proton from the carboxylic acid |
| Solvent | Anhydrous DMF | Anhydrous DMF | Good solubility for reactants and reagents |
| Temperature | 0 °C to RT | RT | Controlled initial temperature for EDC/HOBt; HATU is effective at RT |
| Typical Time | 12-24 h | 2-6 h | HATU is a more reactive coupling agent |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated intermediates. For challenging substrates, switching from EDC/HOBt to the more potent HATU is recommended.
-
Side Products: The primary amide on the starting material at the 6-position could potentially undergo dehydration to a nitrile under harsh conditions, though this is less likely with carbodiimide methods.[4] If observed, use milder conditions and shorter reaction times.
-
Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. Ensure thorough aqueous washes. If the product is basic, an acidic wash (e.g., dilute HCl) can be employed, followed by a basic wash to re-neutralize.
-
Solubility Issues: this compound has limited solubility in some organic solvents. DMF is generally a good choice. If solubility remains an issue, a co-solvent like DCM may be added.
Characterization of the Final Product
The structure and purity of the synthesized N-substituted 6-carbamoylpyridine-2-carboxamide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the formation of the new amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents like EDC and HATU are sensitizers and should be handled with care.
-
DIPEA is a corrosive and volatile base.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. 2-Pyridinecarboxylicacid,6-(aminocarbonyl)-(9CI) | 97310-93-5 [amp.chemicalbook.com]
- 10. scbt.com [scbt.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Carbamoylpyridine-2-carboxylic acid and its Analogs as Kynurenine 3-Monooxygenase Inhibitors
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. While focusing on the potential inhibitory activity of 6-Carbamoylpyridine-2-carboxylic acid and its structural analogs, the methodologies described herein are broadly applicable to the screening of diverse small molecule libraries. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting neurodegenerative diseases, inflammatory disorders, and cancer.
Introduction: Kynurenine 3-Monooxygenase as a Therapeutic Target
The kynurenine pathway is the primary route for tryptophan metabolism in mammals, producing several neuroactive and immunomodulatory metabolites. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2][3] The product, 3-HK, is a precursor to the excitotoxic NMDA receptor agonist quinolinic acid and is itself implicated in the generation of reactive oxygen species, contributing to cellular damage and apoptosis.[3] Consequently, the inhibition of KMO presents a promising therapeutic strategy for a range of pathologies, including Huntington's disease, Alzheimer's disease, and certain cancers, by shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[2][4][5][6]
The pyridine carboxylic acid scaffold, exemplified by this compound, represents a class of compounds with potential for KMO inhibition due to their structural resemblance to the endogenous substrate and known inhibitors.[7][8] High-throughput screening (HTS) provides a robust platform for the rapid identification of novel KMO inhibitors from large compound libraries.
The Kynurenine Pathway and the Role of KMO
Figure 1: Simplified diagram of the Kynurenine Pathway highlighting KMO as a key therapeutic target.
Principles of High-Throughput Screening Assays for KMO
Several HTS-compatible assay formats have been developed to measure KMO activity and its inhibition. The most common approaches monitor the consumption of the cofactor NADPH or the formation of the product 3-HK.
Fluorescence-Based NADPH Depletion Assay
This assay leverages the intrinsic fluorescence of NADPH, which is consumed during the KMO-catalyzed hydroxylation of kynurenine. The rate of decrease in fluorescence intensity is directly proportional to KMO activity. This method is highly sensitive and amenable to automation, making it ideal for HTS.[5]
UV-Visible Spectrophotometry-Based NADPH Depletion Assay
Similar to the fluorescence-based assay, this method quantifies the consumption of NADPH by measuring the decrease in absorbance at 340 nm.[4] While generally less sensitive than fluorescence-based methods, it is a robust and cost-effective alternative.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand to KMO.[6] In a competitive format, a test compound that binds to the active site of KMO will displace the fluorescent probe, resulting in a decrease in fluorescence polarization. This assay is particularly useful for identifying compounds that bind to the enzyme, regardless of their mechanism of inhibition.
Detailed Protocols
The following protocols are provided as a guide and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Fluorescence-Based NADPH Depletion HTS Assay
Objective: To identify inhibitors of KMO by measuring the rate of NADPH consumption.
Materials:
-
Recombinant Human KMO (BPS Bioscience, Cat# 11307 or similar)
-
L-Kynurenine (Sigma-Aldrich, Cat# K8625)
-
NADPH (Sigma-Aldrich, Cat# N7505)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, black, flat-bottom microplates (Corning, Cat# 3571 or similar)
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~460 nm
Assay Workflow:
Figure 2: General workflow for the fluorescence-based KMO HTS assay.
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include appropriate controls: positive control (known KMO inhibitor, e.g., Ro 61-8048) and negative control (DMSO vehicle).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human KMO in assay buffer at a pre-determined optimal concentration.
-
Dispense 10 µL of the KMO solution to each well of the assay plate containing the compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate solution containing L-Kynurenine and NADPH in assay buffer. The final concentrations should be at or near the Km for each substrate.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 30-60 minutes (kinetic read).
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each well by determining the slope of the linear portion of the fluorescence decay curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 x (1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control))
-
-
Plot the % inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Calculate the Z'-factor to assess the quality of the assay:
-
Z' = 1 - (3 x (SD of positive control + SD of negative control)) / |Mean of negative control - Mean of positive control|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[5]
-
Protocol 2: UV-Visible Spectrophotometry-Based NADPH Depletion Assay
Objective: To identify inhibitors of KMO by measuring the decrease in absorbance of NADPH at 340 nm.
Materials:
-
Same as Protocol 3.1, with the exception of the microplate.
-
UV-transparent 384-well or 96-well microplates (Corning, Cat# 3679 or similar)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
The procedure is analogous to Protocol 3.1, with the following modifications:
-
Data Acquisition: Instead of measuring fluorescence, measure the absorbance at 340 nm in kinetic mode.
-
Data Analysis: The rate of NADPH consumption is determined from the slope of the absorbance decay curve. The same normalization and IC50 determination methods apply.
Confirmatory and Secondary Assays
Hits identified from the primary HTS should be subjected to further validation to confirm their activity and elucidate their mechanism of action.
IC50 Determination and Dose-Response Curves
Confirmed hits should be re-tested in a dose-response format to accurately determine their IC50 values. This involves a wider range of compound concentrations and replicate measurements.
Mechanism of Inhibition Studies
To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (L-kynurenine), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate.
Orthogonal Assays
To rule out assay artifacts (e.g., compound autofluorescence or quenching), it is advisable to confirm hits in an orthogonal assay format. For example, if the primary screen was a fluorescence-based NADPH depletion assay, a confirmatory assay could be a direct measurement of 3-HK formation by LC-MS/MS.
Data Presentation and Interpretation
| Parameter | Fluorescence-Based Assay | UV-Vis Absorbance Assay | Fluorescence Polarization Assay |
| Principle | NADPH fluorescence depletion | NADPH absorbance depletion | Competitive binding |
| Wavelength | Ex: ~340 nm / Em: ~460 nm | ~340 nm | Ex/Em dependent on fluorophore |
| Sensitivity | High | Moderate | High |
| Throughput | High | High | High |
| Interference | Autofluorescent compounds | UV-absorbing compounds | Fluorescent compounds |
| Primary Output | Rate of fluorescence decrease | Rate of absorbance decrease | Change in polarization |
Table 1: Comparison of common HTS assay formats for KMO inhibitor screening.
Conclusion
The methodologies outlined in this guide provide a robust framework for the high-throughput screening of this compound and other potential KMO inhibitors. Careful assay design, optimization, and validation are crucial for the successful identification of novel lead compounds for drug discovery programs targeting the kynurenine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 8. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Carbamoylpyridine-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridine Carboxamide Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, prized for its versatile biological activities and synthetic tractability.[1][2] The strategic placement of both a carboxylic acid and a carbamoyl (carboxamide) group, as seen in 6-Carbamoylpyridine-2-carboxylic acid, offers a unique combination of functionalities. This arrangement provides a bidentate chelation site, crucial for interaction with metallic cofactors in enzymes, and a hydrogen bonding motif that can anchor the molecule within a protein's active site.
This guide provides an in-depth exploration of the applications of this compound as a key building block in the design and synthesis of targeted therapeutics, with a primary focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.
Core Application: A Scaffold for Novel PARP Inhibitors in Oncology
The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations.[3] The pyridine carboxamide core is a well-established pharmacophore in the design of potent PARP inhibitors.[4][5] this compound serves as an exemplary starting point for the synthesis of such inhibitors.
Mechanism of Action: Synthetic Lethality and PARP Trapping
The therapeutic efficacy of PARP inhibitors stems from the principle of synthetic lethality. In cells with compromised homologous recombination (HR), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of single-strand breaks (SSBs). During DNA replication, these SSBs are converted into highly cytotoxic double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death.
Furthermore, many potent PARP inhibitors, including those based on the pyridine carboxamide scaffold, not only block the catalytic activity of PARP but also "trap" the enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a steric hindrance to DNA replication and repair, further enhancing the cytotoxic effect.
Diagram 1: The Role of this compound in PARP Inhibition
This diagram illustrates the conceptual pathway from the starting material, this compound, to a final PARP inhibitor and its subsequent mechanism of action in a cancer cell.
Caption: Workflow from scaffold to cellular mechanism.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel PARP inhibitors derived from this compound.
Protocol 1: Synthesis of a Hypothetical PARP Inhibitor
This protocol outlines a general synthetic route for the elaboration of this compound into a potential PARP inhibitor, inspired by the imidazo[4,5-c]pyridine-7-carboxamide series.[4]
Rationale: The carboxylic acid group of the starting material is an ideal handle for amide bond formation, a common strategy in medicinal chemistry to introduce diverse chemical functionalities and modulate pharmacokinetic properties. The carbamoyl group is a key pharmacophoric element for PARP inhibition, mimicking the nicotinamide portion of the natural substrate NAD+.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide, DMF).
-
Add 1.1 equivalents of a peptide coupling reagent (e.g., HATU, HBTU) and 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
-
Amide Coupling:
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Diagram 2: Synthetic Workflow for PARP Inhibitor Candidate
This diagram visualizes the key steps in the synthesis of a potential PARP inhibitor from the starting material.
Caption: Synthetic protocol overview.
Protocol 2: In Vitro PARP-1 Enzymatic Inhibition Assay
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the catalytic activity of the PARP-1 enzyme. The IC50 value derived from this assay is a key metric for potency.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Synthesized inhibitor and a known PARP inhibitor (e.g., Olaparib) as a positive control.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the synthesized compound and the positive control in assay buffer.
-
Add the diluted inhibitors to the wells. Include wells with vehicle (e.g., DMSO) as a negative control.
-
-
Enzymatic Reaction:
-
Add a solution containing the PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. This will bind to the biotinylated ADP-ribose chains on the histone substrate.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 3: Cellular PAR Assay (Western Blot)
Rationale: This assay assesses the ability of the compound to inhibit PARP activity within a cellular context. A reduction in poly(ADP-ribosyl)ation (PAR) levels upon DNA damage induction indicates cellular target engagement.
Materials:
-
Cancer cell line (e.g., BRCA-deficient ovarian or breast cancer cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor)
-
Lysis buffer
-
Primary antibodies: anti-PAR and anti-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
Compare the PAR levels in the inhibitor-treated samples to the vehicle-treated, DNA damage-induced control.
-
Quantitative Data Summary
The following table presents representative data for a potent PARP inhibitor derived from a pyridine carboxamide scaffold, demonstrating the expected outcomes from the described assays.[4]
| Parameter | Value | Assay | Significance |
| PARP-1 IC50 | 8.6 ± 0.6 nM | Enzymatic Inhibition Assay | High potency against the target enzyme. |
| Cellular PAR Inhibition | Dose-dependent reduction | Cellular PAR Assay | Confirms target engagement in a cellular environment. |
| Potentiation of Temozolomide Cytotoxicity | 3.0 - 7.7 fold | Cell Viability Assay | Demonstrates synergistic effect with DNA damaging agents. |
Conclusion and Future Directions
This compound represents a valuable and strategically designed building block for the synthesis of novel therapeutic agents. Its inherent structural features make it particularly well-suited for the development of PARP inhibitors, a cornerstone of targeted cancer therapy. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro, and cellular characterization of new chemical entities derived from this versatile scaffold. Future research can expand upon this foundation by exploring diverse substitutions on the pyridine ring and the coupled amine to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the discovery of next-generation enzyme inhibitors.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Carbamoylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Carbamoylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often leading to issues with selectivity, yield, and purification. The primary routes to this molecule involve the selective hydrolysis of a symmetric precursor, such as 2,6-pyridinedicarbonitrile or a dialkyl 2,6-pyridinedicarboxylate. The key to a successful synthesis lies in precise control over reaction conditions to favor the formation of the mono-acid, mono-amide product while minimizing the formation of the diacid byproduct. This guide will explore the intricacies of these synthetic pathways, offering solutions to common problems encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint.
-
-
Over-hydrolysis to the Diacid: The reaction conditions may be too harsh, leading to the formation of the undesired 2,6-pyridinedicarboxylic acid.
-
Solution (for chemical hydrolysis): Carefully control the stoichiometry of the base or acid used. A slow, dropwise addition of the hydrolyzing agent can improve selectivity. Lowering the reaction temperature can also help to favor mono-hydrolysis.
-
Solution (for enzymatic hydrolysis): Optimize the reaction time. Prolonged incubation with the biocatalyst can lead to further hydrolysis of the intermediate amide.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, or catalyst may not be ideal.
-
Solution: For chemical hydrolysis of diesters, a mixture of an organic solvent like THF and water can enhance selectivity for the mono-ester. For enzymatic reactions, ensure the pH and temperature are optimal for the specific enzyme's activity.
-
-
Loss of Product during Work-up and Purification: The product may be lost during extraction or crystallization steps.
-
Solution: Carefully adjust the pH of the aqueous solution during work-up to ensure the product is in its least soluble form for efficient precipitation or extraction. Use a suitable solvent system for crystallization to maximize recovery.
-
Problem 2: High Levels of 2,6-Pyridinedicarboxylic Acid Impurity
Symptom: The final product is contaminated with a significant amount of the diacid byproduct, making purification difficult.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: As mentioned previously, excessive temperature, reaction time, or concentration of the hydrolyzing agent can lead to the formation of the diacid.
-
Solution: Employ milder reaction conditions. For basic hydrolysis, using a weaker base or a substoichiometric amount of a strong base can improve selectivity.
-
-
Inefficient Purification: The purification method may not be effective at separating the desired product from the diacid.
-
Solution:
-
Fractional Crystallization: Exploit the potential solubility differences between this compound and 2,6-pyridinedicarboxylic acid in various solvents. Experiment with different solvent systems and cooling rates to achieve separation.
-
Chromatography: Preparative HPLC or column chromatography using a suitable stationary phase (e.g., mixed-mode cation-exchange) can be highly effective for separating these closely related compounds.[1]
-
-
Problem 3: Presence of Unreacted Starting Material
Symptom: The final product contains unreacted 2,6-pyridinedicarbonitrile or dimethyl 2,6-pyridinedicarboxylate.
Potential Causes & Solutions:
-
Insufficient Hydrolyzing Agent: The amount of acid, base, or active enzyme was not sufficient to convert all of the starting material.
-
Solution: Ensure the correct stoichiometry of the hydrolyzing agent is used. For enzymatic reactions, ensure the enzyme loading is adequate.
-
-
Poor Solubility of Starting Material: The starting material may not be fully dissolved in the reaction medium, leading to incomplete reaction.
-
Solution: Choose a solvent system in which the starting material is readily soluble. For enzymatic reactions, the use of a co-solvent may be necessary, but its compatibility with the enzyme must be verified.
-
-
Deactivation of Catalyst/Enzyme: The catalyst or enzyme may have lost its activity during the reaction.
-
Solution: For enzymatic reactions, ensure the reaction conditions (pH, temperature) are maintained within the enzyme's stability range. For chemical catalysis, investigate potential catalyst poisons in the starting materials or solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to this compound?
There are two primary and promising synthetic strategies:
-
Enzymatic Hydrolysis of 2,6-Pyridinedicarbonitrile: This is a highly selective method. The biotransformation of 2,6-pyridinedicarbonitrile using whole cells of Rhodococcus erythropolis can yield 6-cyanopyridine-2-carboxamide with high efficiency.[2][3] This intermediate can then be further hydrolyzed to the desired this compound. The enzymatic approach offers the advantages of mild reaction conditions and high selectivity, minimizing the formation of the diacid byproduct.
-
Controlled Chemical Hydrolysis of Dimethyl 2,6-Pyridinedicarboxylate: This route involves the selective mono-hydrolysis of the diester to form 6-(methoxycarbonyl)pyridine-2-carboxylic acid.[4][5][6] This mono-ester can then be converted to the target carbamoyl derivative. Achieving high selectivity for the mono-hydrolysis requires careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the base.
Q2: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the separation and quantification of the starting material, the desired product, the intermediate (in the case of the dinitrile route), and the diacid byproduct. This enables you to determine the optimal time to quench the reaction to maximize the yield of the desired product. A mixed-mode cation-exchange column can be particularly effective for separating these pyridine carboxylic acid derivatives.[1]
Q3: What is the best way to purify the final product?
Purification can be challenging due to the similar properties of the desired product and the diacid impurity. A combination of techniques is often most effective:
-
Crystallization: Fractional crystallization can be employed to separate the product from the diacid by taking advantage of differences in their solubility in specific solvents. Careful selection of the solvent system and controlled cooling are crucial for successful separation.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC is an excellent option. As with analytical HPLC, a mixed-mode column is often suitable for achieving good separation.
Q4: Can I use acid hydrolysis for the dinitrile starting material?
While acid hydrolysis of nitriles is a known transformation, controlling the selectivity to obtain the mono-acid, mono-amide product is very difficult. Acidic conditions tend to hydrolyze both nitrile groups, leading to a high yield of the undesired 2,6-pyridinedicarboxylic acid. Therefore, enzymatic or carefully controlled basic hydrolysis is generally preferred for this synthesis.
Q5: What are the key parameters to control during the mono-hydrolysis of dimethyl 2,6-pyridinedicarboxylate?
-
Temperature: Lowering the reaction temperature often favors mono-hydrolysis.
-
Base Stoichiometry: Using a slight excess of one equivalent of base is a good starting point. A slow addition of the base is recommended.
-
Solvent: A mixture of an organic solvent (like THF) and water can improve the selectivity of the reaction.
-
Reaction Time: Close monitoring of the reaction by HPLC is essential to stop the reaction once the formation of the desired mono-ester is maximized and before significant formation of the diacid occurs.
Experimental Workflows
Workflow 1: Enzymatic Synthesis from 2,6-Pyridinedicarbonitrile
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid | C8H7NO4 | CID 4019172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 吡啶-2,6-二羧酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-(METHOXYCARBONYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 7170-36-7 [matrix-fine-chemicals.com]
Technical Support Center: 6-Carbamoylpyridine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and troubleshooting of 6-Carbamoylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile pyridine derivative. As a key building block in medicinal and materials chemistry, successful and high-purity synthesis is paramount. This document provides in-depth, field-tested insights into common reaction challenges, offering logical solutions grounded in chemical principles.
Section 1: Synthesis Overview and Mechanistic Considerations
The most prevalent and scalable approach to synthesizing this compound involves the selective partial hydrolysis of 2,6-Pyridinedicarbonitrile. This pathway is attractive due to the commercial availability of the starting material; however, it presents a significant chemical challenge: achieving regioselectivity. The reaction must be controlled to hydrolyze one nitrile group to a carboxylic acid and the other to a primary amide (carbamoyl group), while avoiding the formation of pyridine-2,6-dicarboxylic acid (dipicolinic acid) or pyridine-2,6-dicarboxamide.
The reaction typically proceeds under basic or acidic conditions, where careful control of temperature, reaction time, and reagent stoichiometry is critical to maximizing the yield of the desired product.[1][2]
Caption: Primary synthesis route and major side reactions.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem: Low Yield and Incomplete Conversion
Question: My reaction yield is consistently low, and I observe a significant amount of unreacted 2,6-Pyridinedicarbonitrile. What are the likely causes, and how can I improve the conversion?
Answer: Low yield is often a result of suboptimal reaction conditions that lead to incomplete conversion or the prevalence of side reactions. The key is to find a balance where the starting material is consumed without aggressively pushing the reaction toward the formation of the dicarboxylic acid byproduct.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low reaction yield.
Causality and Actionable Steps:
-
Reaction Kinetics: The hydrolysis of nitriles can be slow. Insufficient temperature or reaction time is a common cause of incomplete conversion.
-
Action: Gradually increase the reaction temperature in 5-10 °C increments. Simultaneously, monitor the reaction progress every 1-2 hours using an appropriate analytical method (TLC, HPLC) to establish a reaction profile and identify the point of maximum conversion before side products begin to dominate.
-
-
Reagent Stoichiometry: For base-mediated hydrolysis, using an insufficient amount of hydroxide will lead to a stalled reaction once the base is consumed.
-
Action: Ensure the molar ratio of your base (e.g., NaOH, KOH) to the dinitrile starting material is appropriate. A common starting point is a 1:1 to 3:1 molar ratio.[1] Titrate your base solution to confirm its concentration before use.
-
-
Solubility Issues: If the starting material or intermediates are not fully dissolved at the reaction temperature, the reaction becomes mass-transfer limited, slowing the rate and leading to incomplete conversion.
-
Action: Ensure adequate stirring and consider a co-solvent if necessary, provided it does not interfere with the reaction pathway.
-
Problem: Excessive Formation of Pyridine-2,6-dicarboxylic Acid
Question: My primary impurity is pyridine-2,6-dicarboxylic acid. How can I improve the selectivity for the desired mono-amide mono-acid?
Answer: The formation of the dicarboxylic acid is a classic example of over-reaction. Both nitrile groups are hydrolyzed to carboxylic acids. This indicates that the reaction conditions are too harsh. The key is to moderate the reaction to favor the formation of the intermediate amide and its subsequent selective hydrolysis.
Controlling Selectivity - Key Parameters:
The rate of hydrolysis of the second nitrile group is highly sensitive to reaction conditions. By carefully tuning these parameters, you can create a kinetic window where the desired product is the major component.
| Parameter | Low Selectivity Condition (Favors Dicarboxylic Acid) | High Selectivity Condition (Favors Target Product) | Rationale |
| Temperature | High (> 80 °C) | Moderate (20-50 °C) | Higher temperatures provide the activation energy needed to hydrolyze the second, often more resistant, functional group (amide or nitrile).[1] |
| Base Conc. | High (>25% w/w) | Low to Moderate (15-25% w/w) | High concentrations of hydroxide increase the reaction rate globally, reducing the kinetic difference between the first and second hydrolysis events.[1] |
| Reaction Time | Prolonged (>12 hours) | Carefully Monitored (3-6 hours) | The desired product is often an intermediate. Allowing the reaction to run too long will inevitably lead to its conversion into the more thermodynamically stable dicarboxylic acid.[1] |
| Molar Ratio | High Base:Substrate (>3:1) | Low Base:Substrate (1:1 to 2:1) | Excess base will drive the reaction to completion, hydrolyzing all available nitrile/amide functionalities.[1] |
Mechanism Insight: The hydrolysis of a nitrile to a carboxylic acid proceeds through a primary amide intermediate. Therefore, the reaction is a two-step process at each nitrile position. To obtain this compound, you must stop the reaction after one nitrile has fully hydrolyzed to a carboxylic acid and the other has stopped at the amide stage.
Problem: Challenges in Product Purification
Question: I'm struggling to separate my desired product from the dicarboxylic acid byproduct and starting material. What is an effective purification strategy?
Answer: Purification relies on exploiting the differences in the physicochemical properties of the product and its main contaminants, primarily their acidity and polarity.
Recommended Purification Protocol:
-
Initial Quench and pH Adjustment:
-
After the reaction is complete (as determined by TLC/HPLC), cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture with a strong acid (e.g., 2N HCl) to a pH of ~4-5. The goal is to protonate the carboxylate of your product, reducing its aqueous solubility.
-
-
Selective Precipitation:
-
The pKa values of the product and the dicarboxylic acid are different. Pyridine-2,6-dicarboxylic acid is a stronger di-acid. By carefully adjusting the pH, it's often possible to selectively precipitate the desired product while the more acidic byproduct remains in solution as its carboxylate salt.
-
Stir the cooled, acidified mixture for 30-60 minutes to allow for complete precipitation.
-
-
Isolation and Washing:
-
Filter the resulting solid precipitate using a Buchner funnel.
-
Wash the solid cake thoroughly with cold deionized water to remove any soluble salts and residual dicarboxylic acid.
-
Wash with a small amount of a cold, non-polar solvent (like diethyl ether) to remove any remaining unreacted dinitrile starting material.
-
-
Recrystallization:
-
If impurities remain, recrystallization is highly effective. A common solvent system is an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.[3]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable starting material for this synthesis?
-
A1: 2,6-Pyridinedicarbonitrile is the most common and cost-effective starting material for direct synthesis.[4] Alternatively, one can start from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, activate the carboxylic acid group (e.g., with thionyl chloride), and then react it with ammonia.[5][6] This route offers better control but involves more steps.
-
-
Q2: What analytical techniques are best for monitoring the reaction?
-
A2: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. A mobile phase of ethyl acetate/hexane with a small amount of acetic acid can effectively separate the non-polar starting material, the polar product, and the highly polar dicarboxylic acid byproduct. For quantitative analysis and precise purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. 1H and 13C NMR spectroscopy are essential for final product characterization.[5]
-
-
Q3: Can I use a different base, like potassium hydroxide (KOH), instead of sodium hydroxide (NaOH)?
-
A3: Yes, KOH can be used and follows similar principles.[1] The key is the molar concentration of the hydroxide ion. However, you must re-optimize the reaction conditions (temperature, time), as the cation can sometimes influence reaction rates and solubility.
-
-
Q4: My alternative synthesis involves converting the carboxylic acid group of a precursor to an acyl chloride. What are the critical parameters for this step?
-
A4: When using thionyl chloride (SOCl2) to generate an acyl chloride from a carboxylic acid, the reaction must be performed under anhydrous (water-free) conditions.[5][7] The use of a solvent like dichloromethane (DCM) and a catalytic amount of dimethylformamide (DMF) is common. The reaction is typically run at reflux, and excess SOCl2 is removed under vacuum, as its presence would interfere with the subsequent amidation step.[5] This method avoids the selectivity issues of nitrile hydrolysis but requires careful handling of corrosive reagents.[8]
-
Section 4: Detailed Experimental Protocol
Protocol: Selective Hydrolysis of 2,6-Pyridinedicarbonitrile
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Reaction Setup: To a solution of 2,6-pyridinedicarbonitrile (1.0 eq) in water, add a 20% aqueous solution of sodium hydroxide (1.5 eq). Ensure the mixture is well-stirred.
-
Reaction Execution: Heat the reaction mixture to 40-50 °C. Monitor the reaction progress closely every hour by TLC (e.g., 7:3 Ethyl Acetate:Hexane + 1% Acetic Acid). The reaction is typically complete within 3-5 hours.
-
Workup and Isolation: Once the starting material is consumed and before a significant amount of the dicarboxylic acid byproduct forms, cool the reaction vessel in an ice bath.
-
Acidification: Slowly add 2N HCl with vigorous stirring, monitoring the pH. Adjust the pH to approximately 4.0. A white precipitate should form.
-
Filtration: Stir the cold slurry for 30 minutes, then filter the solid product. Wash the filter cake with a generous amount of cold deionized water, followed by a small amount of cold diethyl ether.
-
Drying and Characterization: Dry the white solid under vacuum to yield crude this compound. Verify the structure and purity by NMR and HPLC. If necessary, recrystallize from an ethanol/water mixture.
References
- 1. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. the synthesis of 2,6-Pyridinedicarbonitrile_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 6-Carbamoylpyridine-2-carboxylic Acid
Welcome to the technical support center for the purification of 6-Carbamoylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound from a reaction mixture. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to not only follow protocols but also to adapt them to your specific experimental context.
Understanding the Chemistry: The Key to Effective Purification
The successful purification of this compound hinges on a clear understanding of its chemical properties and the likely impurities that may be present in the crude reaction mixture. Typically, this compound is synthesized via the selective hydrolysis of a precursor like 2,6-pyridinedicarbonitrile. This process can lead to a mixture of products, including the desired mono-acid mono-amide, unreacted starting material, and over-hydrolyzed side products.
Common Impurities:
-
Pyridine-2,6-dicarboxylic acid (Diacid): Formed by the hydrolysis of both nitrile or amide groups.
-
Pyridine-2,6-dicarboxamide (Diamide): Results from the incomplete hydrolysis of the dinitrile precursor.
-
Starting Materials: Such as 2,6-pyridinedicarbonitrile.
The purification strategies outlined below are designed to exploit the differences in the physicochemical properties of the target molecule and these common impurities.
Troubleshooting and FAQs
Here, we address some of the most common issues encountered during the purification of this compound.
Q1: My crude product is a sticky solid/oil. How should I proceed?
A1: A sticky or oily crude product often indicates the presence of residual solvent or a mixture of impurities that depresses the melting point. Before attempting a full-scale purification, try triturating a small sample of the crude material with a non-polar solvent like hexanes or diethyl ether. This can help to remove non-polar impurities and may induce crystallization of your target compound. If the product remains oily, it is best to proceed with a chromatographic purification or a carefully designed acid-base extraction.
Q2: I performed an acid-base extraction, but my yield is very low. What went wrong?
A2: Low yield after an acid-base extraction can be due to several factors:
-
Incorrect pH: Ensure that the pH of the aqueous phase is appropriately adjusted. To extract the acidic this compound into the aqueous basic phase, the pH should be at least 2 units above its pKa (predicted to be around 3.36). To precipitate it back out, the pH should be at least 2 units below its pKa.
-
Incomplete Extraction/Precipitation: Multiple extractions with the basic solution will be more effective than a single extraction. Similarly, ensure complete precipitation by cooling the acidified aqueous solution in an ice bath.
-
Emulsion Formation: Emulsions can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Product Solubility: While the deprotonated carboxylate is water-soluble, the protonated form should have low water solubility. If the product has some water solubility, you may need to perform a back-extraction with an organic solvent after acidification.[1][2][3][4]
Q3: My recrystallized product is not pure according to NMR/LC-MS. What should I do?
A3: If a single recrystallization does not yield a pure product, you have several options:
-
Second Recrystallization: A second recrystallization from a different solvent system can be effective.
-
Choice of Solvent: The initial choice of solvent may not have been optimal. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should be either very soluble or insoluble at all temperatures.
-
Activated Carbon Treatment: If you suspect colored impurities, you can add a small amount of activated carbon to the hot solution before filtering.
-
Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the recommended next step.
Q4: How do I choose the right purification strategy?
A4: The best strategy depends on the scale of your reaction and the nature of the impurities.
-
For small-scale purification and removal of baseline impurities: Recrystallization is often the quickest and most straightforward method.
-
For mixtures containing significant amounts of acidic or basic impurities: Acid-base extraction is highly effective.[1][2][3][4]
-
For complex mixtures or to achieve very high purity: Column chromatography is the most powerful technique.
In-Depth Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group on the target molecule to separate it from neutral and basic impurities. The diacid impurity, being more acidic, will also be extracted, but can be selectively precipitated.
Principle: this compound (pKa ~3.36) and the diacid impurity (pKa1 ~2.16) can be deprotonated by a weak base like sodium bicarbonate to form water-soluble carboxylate salts. Neutral impurities (like the diamide) will remain in the organic phase. By carefully adjusting the pH during the back-extraction, it is possible to selectively precipitate the less acidic product.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic components.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a small portion of ethyl acetate to remove any residual neutral impurities.
-
Selective Precipitation: While stirring, slowly add 1 M HCl to the combined aqueous layers to adjust the pH to approximately 4. Monitor the pH carefully with a pH meter or pH paper. The this compound should precipitate out at this pH.
-
Isolation of Product: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Isolation of Diacid Impurity: To the filtrate from the previous step, continue adding 1 M HCl until the pH is below 2. The pyridine-2,6-dicarboxylic acid will precipitate. This can be collected by filtration if desired.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.
Principle: The choice of a recrystallization solvent is critical. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble at room temperature. Based on available data, a mixed solvent system or hot water/alcohols are promising candidates.
Solvent Selection Guide (Based on available data):
| Compound | Water | Methanol | Ethanol | Acetonitrile |
| This compound | Slightly Soluble (likely more in hot) | Slightly Soluble | Likely low solubility | Likely low solubility |
| Pyridine-2,6-dicarboxylic acid | Soluble in hot water (5 g/L at 20 °C)[5][6][7] | Highly Soluble[5][8] | Insoluble[5] | Low Solubility[5][8] |
| Pyridine-2,6-dicarboxamide | Sparingly soluble | Soluble | Soluble | Likely soluble |
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, or mixtures like ethanol/water) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
For challenging separations or to achieve the highest purity, column chromatography is the method of choice.
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the compounds determines their affinity for the stationary phase and thus their elution order.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Stationary Phase Selection: For acidic compounds like this compound, normal-phase silica gel is a common choice.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce peak tailing.[9]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. vernier.com [vernier.com]
- 5. Pyridine-2,6-dicarboxylic acid CAS#: 499-83-2 [m.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pyridine-2,6-dicarboxylic acid for synthesis 499-83-2 [sigmaaldrich.com]
- 8. Pyridine-2,6-dicarboxylic acid | 499-83-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
improving the stability of 6-Carbamoylpyridine-2-carboxylic acid in solution
Technical Support Center: 6-Carbamoylpyridine-2-carboxylic acid
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can design more robust experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound (C7H6N2O3, MW: 166.13 g/mol ) is a pyridine derivative with two functional groups: a carboxylic acid at position 2 and a carbamoyl (amide) group at position 6.[1] These groups are critical to its chemical behavior. The carboxylic acid is acidic, while the pyridine ring nitrogen is basic. The interplay between these groups, particularly their ionization states at different pH values, governs the molecule's solubility and stability in aqueous solutions.
Q2: What are the primary causes of instability for this compound in solution?
The instability of this compound in solution primarily stems from two main issues:
-
pH-Dependent Solubility: The molecule has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, making it zwitterionic. Its solubility is lowest near its isoelectric point and increases significantly at pH values where either the acid is deprotonated (forming a carboxylate) or the pyridine nitrogen is protonated.[2][3]
-
Chemical Degradation: The carbamoyl (amide) group is susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][5] This reaction cleaves the amide bond, leading to the formation of 6-aminopyridine-2-carboxylic acid and ammonia, which can compromise the integrity of your sample and experimental results.
Q3: How does pH critically affect the stability and solubility of this compound?
The pH of the solution is the most critical factor. The carboxylic acid group has a predicted pKa of approximately 3.36.[6] This means:
-
Below pH ~2: The carboxylic acid is primarily in its neutral form (-COOH), and the pyridine nitrogen is protonated. The molecule carries a net positive charge.
-
Between pH ~4 and 5: The carboxylic acid is deprotonated (-COO⁻), while the pyridine nitrogen is neutral. The molecule carries a net negative charge, which generally enhances aqueous solubility.
-
At pH values near its pKa (around 3.4): The molecule is least soluble as it exists predominantly in its neutral, zwitterionic form.
-
At extreme pH (high or low): While solubility might be high, the rate of amide hydrolysis increases, leading to chemical degradation.[4][7]
Therefore, maintaining an optimal pH is a balancing act between maximizing solubility and minimizing chemical degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My compound is precipitating or has very low solubility in my aqueous buffer.
-
Underlying Cause: You are likely working at a pH close to the compound's isoelectric point, where it is least soluble. For weak acids, solubility increases dramatically as the pH rises above the pKa.[3]
-
Solution Protocol: pH Adjustment and Buffer Selection
-
Initial Assessment: Measure the pH of your current solution. If it is between 3 and 4, precipitation is highly likely.
-
Buffer Selection: Choose a buffer system that maintains a pH of at least 1.5 to 2 units above the carboxylic acid pKa (~3.4). A pH range of 5.0 to 7.5 is often a good starting point.
-
Recommended Buffers: Prepare your solutions using buffers such as phosphate, citrate, or HEPES, depending on the requirements of your experiment.
-
Solubilization Method:
-
Weigh the desired amount of this compound.
-
Instead of dissolving it directly in the buffer, first, create a slurry in a small amount of purified water.
-
Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves completely. This converts the carboxylic acid to its highly soluble sodium salt.
-
Once dissolved, add the concentrated buffer stock and adjust the final volume with water to reach the target concentration and pH.
-
Verify the final pH of the solution and adjust if necessary.
-
-
| pH Range | Recommended Buffer System | Comments |
| 4.0 - 5.5 | Acetate Buffer | Good choice for slightly acidic conditions. |
| 5.8 - 8.0 | Phosphate Buffer (Na/K) | Widely used, physiologically relevant. |
| 6.8 - 8.2 | HEPES Buffer | Often preferred for cell-based assays. |
Issue 2: I'm observing new peaks in my HPLC/LC-MS analysis over time.
-
Underlying Cause: This indicates chemical degradation, most likely hydrolysis of the carbamoyl group. This process can be accelerated by temperature and non-optimal pH conditions.[4]
-
Workflow for Investigation and Mitigation
Figure 1. Troubleshooting workflow for chemical degradation. -
Protocol: Stability Assessment by HPLC
-
Methodology: Utilize a reverse-phase HPLC method to monitor the purity of your compound. A C18 column is typically suitable.[8]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (for MS compatibility) or phosphoric acid can effectively separate the parent compound from its potential degradants.[8]
-
Detection: UV detection at a wavelength around 260 nm is appropriate for the pyridine ring system.[8]
-
Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study. Expose solutions of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting chromatograms by LC-MS to identify the mass of the degradants.
-
Issue 3: My biological or screening assay results are inconsistent.
-
Underlying Cause: Inconsistent results are often a downstream effect of poor solution stability. If the concentration of the active compound is changing over the course of an experiment due to precipitation or degradation, the observed biological effect will be unreliable.
-
Preventative Measures and Best Practices
-
Prepare Fresh Stock Solutions: Whenever possible, prepare stock solutions of this compound fresh on the day of the experiment.
-
Use a Stabilizing Co-solvent: For high-concentration stock solutions, consider using a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or ethanol before diluting to the final aqueous buffer. Always confirm co-solvent compatibility with your assay.
-
Storage Conditions:
-
Short-term (≤ 1 week): Store solutions at 2-8°C, protected from light.
-
Long-term (> 1 week): Aliquot stock solutions into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Validate Solution Integrity: Before a critical experiment, run a quick purity check on your solution using HPLC or UV-Vis spectrophotometry to ensure the concentration and integrity of the compound have not changed during storage.[9]
Figure 2. Recommended workflow for preparing and storing stable solutions. -
References
- 1. scbt.com [scbt.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 97310-93-5 CAS MSDS (2-Pyridinecarboxylicacid,6-(aminocarbonyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Crystallization of 6-Carbamoylpyridine-2-carboxylic Acid
Abstract: This technical guide provides a comprehensive troubleshooting framework for the crystallization of 6-Carbamoylpyridine-2-carboxylic acid. Recognizing the limited publicly available crystallization data for this specific molecule, this guide synthesizes fundamental principles of crystallization for pyridine carboxylic acids with practical, field-proven strategies to address common challenges. The following sections offer a logically structured approach to optimizing crystallization protocols, from initial solvent screening to managing impurities and polymorphism. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes for this compound and structurally related compounds.
Part 1: Foundational Knowledge and Initial Process Development
Before delving into specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of this compound that will govern its crystallization behavior.
Physicochemical Profile
A summary of the known and predicted properties of this compound is presented below. This information is critical for rational solvent selection and the design of the initial crystallization experiments.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 166.13 g/mol | --INVALID-LINK-- |
| Melting Point | >250°C (decomposes) | --INVALID-LINK-- |
| Predicted pKa | 3.36 ± 0.10 | --INVALID-LINK-- |
| Solubility (Qualitative) | Slightly soluble in Chloroform, DMSO, Methanol | --INVALID-LINK-- |
Expert Insight: The high melting point suggests strong intermolecular interactions in the crystal lattice, likely dominated by hydrogen bonding involving the carboxylic acid and carbamoyl groups. The predicted pKa indicates that the molecule is a weak acid, and its solubility will be highly dependent on the pH of the solution.
Solvent Selection for Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent system will exhibit a significant difference in the solubility of the compound at high and low temperatures.
Recommended Solvent Screening Protocol:
-
Initial Solubility Assessment:
-
Begin by qualitatively assessing the solubility of a small amount of this compound in a range of solvents at room temperature. A suggested starting panel of solvents is provided in the table below.
-
Categorize solubility as: Freely Soluble, Sparingly Soluble, or Insoluble.
-
-
Temperature-Dependent Solubility:
-
For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point to assess solubility at elevated temperatures.
-
The ideal solvent will fully dissolve the compound at a higher temperature and allow for good recovery upon cooling.
-
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents capable of hydrogen bonding. The qualitative data suggests slight solubility in methanol. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents that can act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Medium polarity solvent, often a good choice for recrystallization. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can be effective, but peroxide formation should be monitored. |
| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | High polarity solvents, may be too good of a solvent unless an anti-solvent is used. |
| Water | - | Given the acidic and amide functional groups, pH-adjusted aqueous solutions are highly relevant. |
Diagram: Solvent Selection Workflow
Caption: Workflow for initial solvent screening.
Part 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the crystallization of this compound.
Issue: Poor Crystal Yield
Q1: My crystallization yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions:
-
Sub-optimal Solvent System: The solubility of your compound in the mother liquor at the final crystallization temperature may be too high.
-
Solution 1: Anti-solvent Addition. If you are using a solvent in which the compound is quite soluble even at low temperatures (e.g., methanol, DMF), consider adding an anti-solvent. An anti-solvent is a solvent in which your compound is poorly soluble. The anti-solvent should be miscible with your primary solvent. For this compound, non-polar solvents like heptane or toluene could be effective anti-solvents when used with a more polar primary solvent.
-
Solution 2: Solvent Re-evaluation. Your chosen solvent may not be ideal. Revisit the solvent screening process to find a system with a steeper solubility curve.
-
-
Insufficient Cooling or Time: The crystallization process may not have reached equilibrium.
-
Solution: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-5 °C) and allowing adequate time for crystallization to complete. Holding the cooled slurry for several hours, or even overnight, can significantly improve yield.
-
-
pH Effects: As a carboxylic acid, the solubility of your compound is highly pH-dependent. If your solvent has a basic character, or if basic impurities are present, you may be forming a more soluble salt.
-
Solution: For aqueous or protic solvent systems, consider a slight acidification to suppress the deprotonation of the carboxylic acid and reduce solubility. A small amount of an acid like acetic acid can be beneficial. However, excessive acidity can lead to the protonation of the pyridine nitrogen, which might increase solubility. Careful pH control is key.[1]
-
Issue: Oiling Out or Amorphous Precipitation
Q2: Instead of crystals, my compound is "oiling out" or precipitating as an amorphous solid. Why is this happening and what can I do?
A2: "Oiling out" occurs when the solution becomes supersaturated to a point where a liquid phase of the solute separates before crystal nucleation can occur. This is common with highly concentrated solutions or when cooling is too rapid.
-
Cause: High Supersaturation and Rapid Cooling.
-
Solution 1: Slower Cooling Rate. Employ a controlled, slower cooling profile. This gives the molecules more time to orient themselves into an ordered crystal lattice.
-
Solution 2: Lower Initial Concentration. Start with a more dilute solution. This will lower the level of supersaturation at any given temperature, reducing the driving force for oiling out.
-
Solution 3: Seeding. Introduce a small number of seed crystals at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
-
-
Cause: Impurities. Impurities can inhibit crystal nucleation and growth, leading to the formation of an amorphous precipitate.
-
Solution: Consider a pre-purification step, such as a charcoal treatment of the hot solution, to remove colored or other non-polar impurities.
-
Diagram: The Crystallization Process
Caption: The different states of a solution during crystallization.
Issue: Polymorphism
Q3: I am getting inconsistent results from my crystallization, and analytical data (e.g., DSC, XRD) suggests I might have different crystal forms. How do I control polymorphism?
A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development. While no specific polymorphs of this compound are reported in the literature I have access to, related molecules like pyridine-2,6-dicarboxylic acid do exhibit polymorphism.[2] Controlling polymorphism involves carefully controlling the crystallization conditions.
-
Key Factors Influencing Polymorphism:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can direct the formation of a specific polymorph. Crystallizing from different solvents (e.g., a protic solvent like ethanol vs. an aprotic solvent like acetone) can yield different forms.
-
Supersaturation and Cooling Rate: High supersaturation and rapid cooling often favor the formation of metastable polymorphs, while lower supersaturation and slow cooling tend to yield the most stable form.
-
Temperature: The relative stability of polymorphs can be temperature-dependent. The thermodynamic transition temperature is the point at which two polymorphs have equal stability.
-
-
Strategies for Controlling Polymorphism:
-
Controlled Seeding: Seeding with the desired polymorph is the most effective way to ensure its consistent formation.
-
Slurry Experiments: Slurrying a mixture of polymorphs in a solvent at a given temperature will, over time, result in the conversion of the less stable form to the more stable form. This is a common method for determining the most stable polymorph under specific conditions.
-
Issue: Poor Crystal Morphology (e.g., fine needles)
Q4: My crystallization produces very fine needles that are difficult to filter and dry. How can I obtain more equant (block-like) crystals?
A4: Crystal morphology is influenced by the relative growth rates of different crystal faces. Needles typically result from rapid growth in one dimension.
-
Solvent Effects: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and altering the overall morphology. Experiment with different solvents or solvent mixtures.
-
Additives: Small amounts of additives that are structurally similar to the main compound can sometimes act as "habit modifiers" by adsorbing to specific faces and slowing their growth.
-
Lower Supersaturation: Slower cooling or a lower initial concentration can reduce the overall growth rate and often leads to more well-formed, equant crystals.
Part 3: Characterization of Crystalline Material
It is essential to thoroughly characterize the crystalline product to ensure purity, identify the polymorphic form, and assess quality.
Recommended Analytical Techniques:
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | The "fingerprint" of a crystal form. Used to identify polymorphs and assess crystallinity.[3] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting point and phase transitions. Can distinguish between polymorphs.[3] |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. Useful for identifying solvates or hydrates.[3] |
| Optical Microscopy | Visual assessment of crystal size, shape, and morphology.[3] |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Provides information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions.[3] |
Part 4: Frequently Asked Questions (FAQs)
Q: What is a good starting point for a cooling crystallization protocol?
A: A robust starting point would be to dissolve the crude this compound in a suitable solvent (e.g., a 10:1 mixture of ethanol:water) at its boiling point to achieve a concentration of approximately 50-100 mg/mL. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath for at least 2 hours. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q: How do I perform an anti-solvent crystallization?
A: Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or DMF) at room temperature. Slowly add a "poor" solvent (an anti-solvent, e.g., water or heptane) in a dropwise manner until the solution becomes persistently cloudy. You may need to gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
Q: Can I use co-crystals to improve the properties of this compound?
A: Co-crystallization is a powerful technique to modify the physicochemical properties of a molecule without altering its chemical structure. Given the presence of both hydrogen bond donor (amide, carboxylic acid) and acceptor (pyridine nitrogen, carbonyls) groups, this compound is an excellent candidate for co-crystal formation with other molecules. This could be a strategy to improve solubility or modify crystal habit.
References
- 1. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - ePrints Soton [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 6-Carbamoylpyridine-2-carboxylic acid Functionalization
Welcome to the comprehensive technical support guide for the functionalization of 6-Carbamoylpyridine-2-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chemical modification of this versatile scaffold. The pyridine-3-carboxylic acid framework, to which our molecule is related, is a recognized privileged structure in drug discovery, noted for its wide range of biological activities.[1]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific problems in a question-and-answer format that you may encounter during the functionalization of this compound.
Question 1: I'm experiencing low to no yield in my amide coupling reaction with a primary/secondary amine. What are the likely causes and how can I resolve this?
Low yields in amide coupling are a frequent issue and can stem from several factors, primarily related to carboxylic acid activation, amine reactivity, and reaction conditions.[2][3]
Potential Causes & Step-by-Step Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[2][4]
-
Solution:
-
Choice of Coupling Reagent: For pyridine carboxylic acids, standard reagents like DCC or EDC can sometimes be sluggish. Consider using more potent coupling agents such as HATU, HBTU, or PyBOP.[5] These reagents are known to be highly efficient and can reduce racemization when applicable.[5]
-
In Situ Acyl Chloride/Anhydride Formation: A robust method involves the conversion of the carboxylic acid to a more reactive intermediate.
-
Acyl Chloride: Treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.[6] This generates the highly reactive acyl chloride in situ, which then readily reacts with the amine.[4][6]
-
Symmetrical Anhydride: Reacting two equivalents of the carboxylic acid with one equivalent of a carbodiimide like DCC can form a symmetrical anhydride, which is a potent acylating agent.[7]
-
-
-
-
Poor Nucleophilicity of the Amine: The amine partner may be sterically hindered or electronically deactivated, leading to a slow or incomplete reaction.[2][3]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome moderate steric hindrance. Monitor for potential side reactions or degradation.
-
Use of a Non-Nucleophilic Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[4] It scavenges the acid byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[2]
-
-
-
Solubility Issues: this compound and its salts can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reactivity.
-
Solution:
-
Solvent Screening: Test a range of anhydrous polar aprotic solvents such as DMF, DMAc, or NMP, which are generally better at dissolving polar substrates.
-
Use of Additives: In some cases, the addition of a co-solvent or a phase-transfer catalyst can improve solubility.
-
-
-
Decarboxylation Side Reaction: Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[8][9] This is a known thermal decomposition pathway for α-picolinic acid and its derivatives.[9]
-
Solution:
-
Maintain Low Temperatures: Whenever possible, run the activation and coupling steps at 0 °C or room temperature to minimize thermal decarboxylation.
-
Avoid Strong Bases where possible: While a base is necessary, excessively strong bases in combination with heat can promote decarboxylation.
-
-
Question 2: My esterification reaction is sluggish and gives a poor yield. How can I improve the outcome?
Esterification of this compound can be challenging due to the electronic nature of the pyridine ring.
Potential Causes & Step-by-Step Solutions:
-
Reversibility of Fischer Esterification: The direct reaction of a carboxylic acid and an alcohol under acidic catalysis (Fischer Esterification) is an equilibrium process.[10][11] The presence of water, a byproduct, can drive the reaction backward.[10][12]
-
Solution:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent will shift the equilibrium towards the product side.[11]
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent to the reaction mixture.
-
-
-
Inefficient Activation: Similar to amide coupling, the carboxylic acid requires activation for efficient esterification.
-
Solution:
-
Acyl Chloride/Anhydride Method: Convert the carboxylic acid to its acyl chloride or symmetrical anhydride as described in the amide coupling section.[4][7] These intermediates react readily with alcohols, often in the presence of a base like pyridine or TEA to neutralize the acid byproduct.[4]
-
Steglich Esterification: Use a carbodiimide coupling reagent like DCC in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective acylation catalyst.
-
-
Question 3: I am observing multiple products in my reaction mixture, making purification difficult. What are the common side reactions and how can I suppress them?
Side reactions can significantly complicate the purification process and reduce the yield of the desired product.
Potential Causes & Step-by-Step Solutions:
-
Reaction at the Carbamoyl Group: The amide nitrogen of the carbamoyl group has lone pair electrons and could potentially react under certain conditions, although it is generally much less nucleophilic than the amine coupling partner.
-
Solution:
-
Controlled Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine or alcohol to ensure the more reactive carboxylic acid is consumed first.
-
Mild Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times which might promote side reactions.
-
-
-
Dehydration of the Primary Amide: The carbamoyl group (-CONH₂) can be dehydrated to a nitrile (-CN) group under harsh dehydrating conditions, such as using strong dehydrating agents like P₂O₅ or SOCl₂ at high temperatures.[5]
-
Solution:
-
Choose Milder Reagents: When activating the carboxylic acid, opt for coupling reagents like HATU or EDC over harsher reagents if nitrile formation is a concern.
-
Temperature Control: Maintain low to moderate temperatures throughout the reaction.
-
-
-
Formation of Byproducts from Coupling Reagents: Carbodiimide reagents like DCC form a dicyclohexylurea (DCU) byproduct, which can be difficult to remove due to its low solubility in many organic solvents.[5]
-
Solution:
-
Use a More Soluble Carbodiimide: Switch to diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct.[5] Alternatively, use a water-soluble carbodiimide like EDC, where the byproduct can be removed with an aqueous wash.[5]
-
Filtration for DCU Removal: If using DCC, the precipitated DCU can often be removed by filtration of the reaction mixture.[7]
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and reactivity of this compound.
Q1: What are the best practices for storing and handling this compound?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any dust.
Q2: Are there any protecting group strategies I should consider for more complex syntheses?
-
While the carbamoyl group is relatively stable, the carboxylic acid may need protection in multi-step syntheses involving strong nucleophiles or reducing agents.[13]
-
Carboxylic Acid Protection: Common protecting groups include methyl or ethyl esters, which are stable to a wide range of conditions and can be cleaved by hydrolysis.[13] For more sensitive substrates, a benzyl ester can be used, which is removable by catalytic hydrogenation.[14] A tert-butyl ester, removable under acidic conditions, is another option.[14]
-
Q3: Can I perform functionalization at the pyridine ring itself?
-
Functionalization of the pyridine ring is possible but requires careful consideration of the directing effects of the existing substituents. The electron-withdrawing nature of the carboxylic acid and carbamoyl groups will deactivate the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution might be possible at positions activated by these groups.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Coupling via Acyl Chloride Formation
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2-1.5 equiv.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 equiv.) and a non-nucleophilic base such as triethylamine or DIPEA (2.0-3.0 equiv.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[6]
Troubleshooting Workflow for Amide Coupling
References
- 1. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
preventing byproduct formation in 6-Carbamoylpyridine-2-carboxylic acid reactions
Technical Support Center: 6-Carbamoylpyridine-2-carboxylic acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you prevent common byproduct formation and optimize your reaction outcomes. This center is structured into a troubleshooting guide for specific issues and a general FAQ section for broader questions.
Section 1: Troubleshooting Guide - Common Byproduct Formation
This section addresses the most frequently encountered byproducts when using this compound. We explain the mechanistic origin of these impurities and provide actionable protocols to mitigate their formation.
Q1: I am observing the formation of 2-Pyridinecarboxamide in my reaction. What is causing this and how can I prevent it?
Issue Analysis: Unwanted Decarboxylation
The presence of 2-Pyridinecarboxamide as a byproduct is a clear indicator of decarboxylation, where the carboxylic acid group at the C2 position is lost as carbon dioxide (CO₂). Pyridine-2-carboxylic acids (picolinic acids) are particularly susceptible to this transformation, a tendency that is exacerbated by certain reaction conditions.[1][2] The reaction generally proceeds more readily when an electron-withdrawing group is present on the aromatic ring, as it can stabilize the intermediate formed during the CO₂ elimination.[3]
Causality:
-
Elevated Temperatures: The most significant contributor to decarboxylation is heat. Many standard protocols that involve heating or refluxing can inadvertently trigger the loss of CO₂.
-
Reaction Mechanism: The process is often autocatalytic or facilitated by trace acids/bases. The mechanism can involve a cyclic transition state, especially in the presence of protic species.[4]
Prevention Strategies:
-
Strict Temperature Control: Maintain the reaction temperature as low as feasible. For many coupling reactions, initiating the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient. Avoid prolonged heating above 60 °C.
-
Choice of Activation Method: If converting the carboxylic acid to an acyl chloride, use milder reagents than thionyl chloride if possible, or perform the reaction at low temperatures. Direct amidation methods using modern coupling agents often require milder conditions.
-
Solvent Selection: Use aprotic solvents to minimize proton-transfer-assisted decarboxylation pathways.
Workflow: Minimizing Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Q2: My analysis shows the presence of Pyridine-2,6-dicarboxylic acid. Why is this happening and how can I fix it?
Issue Analysis: Hydrolysis of the Carbamoyl Group
The detection of Pyridine-2,6-dicarboxylic acid indicates that the carbamoyl group (-CONH₂) at the C6 position has undergone hydrolysis to a carboxylic acid (-COOH). The amide bond of the carbamoyl group is generally stable but can be cleaved under harsh conditions.[5]
Causality:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond.
-
Presence of Water: The reaction requires water. Using wet solvents or reagents, or performing the reaction in an aqueous solution for extended periods, especially at high temperatures, will promote this side reaction.
-
Elevated Temperatures: As with most hydrolysis reactions, higher temperatures significantly accelerate the rate of amide cleavage.
Prevention Strategies:
-
Maintain Neutral pH: Whenever possible, run reactions under neutral or near-neutral conditions. If an acid or base is required, use the minimum stoichiometric amount and consider using milder, non-nucleophilic organic bases (e.g., DIPEA) or acids.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of molecular sieves can help sequester trace amounts of water during the reaction.[6]
-
Temperature Management: Avoid heating the reaction mixture for prolonged periods. If heat is necessary, use the lowest effective temperature.
Protocol: Amidation Under Anhydrous Conditions
-
Dry the glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents (e.g., DMF, DCM, THF).
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add your amine (1.1 eq).
-
Add the coupling agent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Perform an aqueous workup using cooled, dilute acid and base washes to minimize contact time with aqueous phases.
Byproduct Formation Pathways
Caption: Primary degradation pathways for the starting material.
Q3: During an amidation reaction using a coupling agent (e.g., EDC/DCC), I am getting significant side products like N-acylurea. How can I improve the yield of my desired amide?
Issue Analysis: Coupling Agent-Related Side Reactions
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common reagents for forming amide bonds.[7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct if it is not quickly intercepted by the amine nucleophile.
Causality:
-
Slow Nucleophilic Attack: If the amine is sterically hindered or a poor nucleophile, its attack on the O-acylisourea intermediate is slow, allowing time for the irreversible rearrangement to the N-acylurea.
-
Absence of Additives: Without a relay agent, the concentration of the highly unstable O-acylisourea can build up.
Prevention Strategies:
-
Use Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical. These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is still highly reactive towards the amine but is not prone to rearrangement, thus suppressing N-acylurea formation and also reducing the risk of racemization if working with chiral substrates.
-
Optimize Reagent Stoichiometry and Addition Order: A common and effective procedure is to pre-activate the carboxylic acid with the carbodiimide and HOBt for a short period (15-30 minutes) before adding the amine. This ensures the O-acylisourea is converted to the active ester before the primary nucleophile is introduced.
-
Consider Alternative Coupling Reagents: For particularly difficult couplings (e.g., with hindered amines), more advanced reagents like HATU, HBTU, or T3P® may provide higher yields with fewer side products.
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling System | Additive | Pros | Cons | Typical Conditions |
| EDC | HOBt / HOAt | Water-soluble urea byproduct (easy removal); Low cost. | Potential for racemization; HOBt has explosive properties. | DCM or DMF, 0 °C to RT |
| DCC | HOBt | Inexpensive; High reactivity. | Insoluble DCU byproduct can be difficult to remove. | DCM or THF, 0 °C to RT |
| HATU | None (contains HOAt moiety) | Very high reactivity; Low racemization; Good for hindered substrates. | Higher cost; Byproducts can be difficult to remove. | DMF, 0 °C to RT, with base (DIPEA) |
| T3P® | None | High reactivity; Byproducts are water-soluble; Low racemization. | Requires a base to neutralize phosphoric acid byproduct. | EtOAc or MeCN, RT to 50 °C |
Optimized Amidation Workflow
Caption: Role of HOBt in preventing N-acylurea formation.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for reactions with this compound? A: The optimal pH is highly dependent on the specific reaction. For amide coupling reactions, conditions are typically non-aqueous and slightly basic, often using a non-nucleophilic organic base like DIPEA (pKa ~10.8) to scavenge protons generated during the reaction. For other transformations, it is crucial to avoid strongly acidic (pH < 4) or strongly basic (pH > 10) aqueous conditions, especially with heating, to prevent hydrolysis of the carbamoyl group.
Q: How can I best activate the carboxylic acid group for amidation while minimizing side reactions? A: While conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a classic method, it can be harsh and sometimes leads to side reactions like chlorination of the pyridine ring.[8] A more controlled and generally preferred method is the in-situ activation using a combination of a carbodiimide (like EDC) and an additive (like HOBt or HOAt). This approach proceeds under milder conditions and significantly reduces the risk of side reactions and racemization.
Q: Are there specific solvents that should be avoided? A: Protic solvents like methanol or ethanol should be avoided during amide coupling reactions as they can compete with the amine nucleophile, leading to the formation of methyl or ethyl ester byproducts. Water should also be minimized to prevent hydrolysis. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally preferred.
Q: How do I confirm the purity of my starting material? A: Before starting any reaction, it is best practice to confirm the purity of the this compound. This can be done using ¹H NMR spectroscopy to check for characteristic proton signals and the absence of significant impurities. LC-MS can also be used to confirm the mass and purity. The two most likely impurities from synthesis or degradation are 2-Pyridinecarboxamide and Pyridine-2,6-dicarboxylic acid, which should be specifically looked for.
References
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Carbamoylpyridine-2-carboxylic Acid and Picolinic Acid: Exploring a Nuanced Landscape of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pyridine-based bioactive molecules, both picolinic acid and its derivatives stand out for their diverse and potent biological effects. This guide offers an in-depth, objective comparison between the endogenous metabolite, picolinic acid, and its synthetic derivative, 6-Carbamoylpyridine-2-carboxylic acid. While direct comparative studies are not abundant in publicly accessible literature, by examining the well-documented activities of picolinic acid and drawing evidence-based inferences from structurally related pyridine-2-carboxylic acid amides, we can construct a valuable framework for understanding their respective and potentially overlapping activities.
Introduction: A Tale of Two Pyridines
Picolinic acid, or pyridine-2-carboxylic acid, is a well-established endogenous metabolite of the amino acid tryptophan.[1] Its biological roles are multifaceted, ranging from neuroprotection and immune modulation to acting as a natural chelator of divalent metal ions such as zinc and iron.[1][2] This chelating ability is believed to underpin many of its physiological effects.[2]
In contrast, this compound is a synthetic derivative of picolinic acid. While specific biological data for this compound is sparse in peer-reviewed literature, its structural similarity to other amide-substituted pyridine-2-carboxylic acids suggests a likely role as an enzyme inhibitor, particularly targeting metalloenzymes.[3] This guide will delve into the known activities of picolinic acid and the probable, inferred activities of this compound, providing a scientifically grounded comparison for researchers.
At a Glance: Key Structural and Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these compounds is crucial for any experimental design. Below is a summary of their key properties.
| Property | Picolinic Acid | This compound |
| Synonyms | Pyridine-2-carboxylic acid | 2-Carbamoyl-6-pyridinecarboxylic acid |
| CAS Number | 98-98-6 | 97310-93-5 |
| Molecular Formula | C₆H₅NO₂ | C₇H₆N₂O₃ |
| Molecular Weight | 123.11 g/mol | 166.13 g/mol |
| Structure |
Comparative Analysis of Biological Activity
Picolinic Acid: The Versatile Endogenous Modulator
Picolinic acid's biological activity is broad and has been the subject of numerous studies. Its primary mechanisms of action are linked to its ability to chelate metal ions and its role in various physiological pathways.
-
Metal Chelation: Picolinic acid is a bidentate chelating agent for several divalent and trivalent metal ions, including zinc, iron, chromium, and manganese.[1] This property is thought to facilitate the absorption and transport of these essential minerals.[2]
-
Immunomodulation: It has been shown to possess immunomodulatory effects, including the induction of apoptosis in certain cell lines.[4]
-
Neuroprotection: Studies have indicated that picolinic acid may have neuroprotective effects.[4]
-
Antiviral Activity: Picolinic acid has demonstrated antiviral properties against a range of enveloped viruses, including HIV-1 and HSV-2.[4] Its mechanism is believed to involve cytotoxicity towards infected cells, leading to apoptosis and a reduction in viral replication.[4]
This compound: A Putative Enzyme Inhibitor
-
Prolyl 4-Hydroxylase (P4H) Inhibition: A significant body of research exists on amide-substituted pyridine-2-carboxylic acids as inhibitors of prolyl 4-hydroxylase.[3] For instance, a study on 5-amide substituted pyridine-2-carboxylic acids demonstrated their potency as in vitro inhibitors of this enzyme.[3] P4H is a key enzyme in collagen biosynthesis, and its inhibition has therapeutic potential in fibrotic diseases and cancer. Given the structural similarities, it is highly probable that this compound also acts as a P4H inhibitor. The carbamoyl group at the 6-position could potentially influence the binding affinity and selectivity for the enzyme's active site.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments relevant to the activities of both compounds.
Prolyl 4-Hydroxylase (P4H) Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for measuring P4H activity and can be used to assess the inhibitory potential of this compound.
Principle: This assay measures the hydroxylation of a proline-rich peptide substrate by P4H. The reaction consumes a co-substrate, α-ketoglutarate. The amount of unconsumed α-ketoglutarate can be quantified by its conversion to a fluorescent derivative.
Materials:
-
Recombinant human P4H enzyme
-
Proline-rich peptide substrate (e.g., (Pro-Pro-Gly)₁₀)
-
α-ketoglutarate
-
FeSO₄
-
Ascorbic acid
-
Tricarboxylic acid (TCA)
-
o-phenylenediamine (OPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the P4H enzyme, peptide substrate, α-ketoglutarate, FeSO₄, and ascorbic acid in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the reaction mixture containing P4H enzyme, peptide substrate, FeSO₄, and ascorbic acid.
-
Add 10 µL of the test compound solution at various concentrations (and a vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the α-ketoglutarate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of 1 M TCA.
-
Add 100 µL of 10 mg/mL OPD solution.
-
Incubate at 100°C for 10 minutes to allow the formation of the fluorescent derivative.
-
Cool the plate to room temperature.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Metal Chelating Assay (Ferrozine-based)
This protocol can be used to quantify the iron-chelating activity of picolinic acid and can be adapted to assess the chelating potential of this compound.
Principle: This assay is based on the chelation of Fe²⁺ ions by the test compound, which prevents the formation of the colored ferrozine-Fe²⁺ complex. The reduction in the color intensity is proportional to the chelating activity of the compound.
Materials:
-
Test compound (picolinic acid or this compound)
-
FeCl₂ solution (2 mM)
-
Ferrozine solution (5 mM)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve the test compound in methanol to prepare a stock solution.
-
Prepare serial dilutions of the test compound in methanol.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 150 µL of the test compound solution at different concentrations.
-
Add 50 µL of 2 mM FeCl₂ solution to each well and mix.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM ferrozine solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Use a blank containing all reagents except the test compound.
-
-
Data Analysis:
-
Calculate the percentage of Fe²⁺ chelating activity using the following formula:
-
Chelating Activity (%) = [(A₀ - A₁) / A₀] × 100
-
Where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound.
-
-
Determine the EC₅₀ value (the concentration of the compound that chelates 50% of the Fe²⁺ ions).
-
Conclusion and Future Directions
Picolinic acid is a well-characterized endogenous molecule with a broad spectrum of biological activities, primarily linked to its metal-chelating properties. In contrast, while direct experimental data for this compound is limited, its structural similarity to known enzyme inhibitors strongly suggests its potential as a prolyl 4-hydroxylase inhibitor.
This guide provides a framework for researchers to explore the activities of these two compounds. The provided experimental protocols offer a starting point for direct, head-to-head comparisons. Future research should focus on obtaining quantitative data (e.g., IC₅₀ values) for this compound in various enzymatic and cellular assays to fully elucidate its biological activity profile and therapeutic potential. Such studies will be crucial in determining whether the addition of a carbamoyl group at the 6-position enhances or alters the biological activity of the picolinic acid scaffold.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Carbamoylpyridine-2-carboxylic Acid Derivatives as PARP Inhibitors
For researchers and professionals in drug development, the quest for potent and selective therapeutic agents is perpetual. The 6-carbamoylpyridine-2-carboxylic acid scaffold has emerged as a cornerstone in the design of inhibitors targeting Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). This guide provides an in-depth comparison of the efficacy of derivatives built upon this core structure, supported by experimental data and detailed protocols to empower your research endeavors.
The Scientific Rationale: Targeting PARP and Synthetic Lethality
Poly(ADP-ribose) polymerase, particularly PARP1, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary machinery for repair. Inhibitors based on the this compound scaffold function as nicotinamide adenine dinucleotide (NAD+) mimetics, competitively binding to the catalytic domain of PARP and preventing this crucial step.
This inhibition has profound implications, especially in cancers with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break (DSB) repair. Many hereditary breast and ovarian cancers, for instance, harbor mutations in the BRCA1 or BRCA2 genes, crippling their HR capabilities. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is known as synthetic lethality .[1][2]
Beyond simple catalytic inhibition, a critical aspect of the efficacy of these derivatives is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and transcription, leading to stalled replication forks and the formation of lethal DSBs.[3][4][5] The trapping potency of a PARP inhibitor does not always correlate with its catalytic inhibitory potency and is a key differentiator among various derivatives.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Comparative Efficacy of Representative Derivatives
To illustrate the differences in efficacy, we will compare three well-characterized PARP inhibitors that, while structurally complex, incorporate the core pyridine carboxamide pharmacophore: Olaparib , Niraparib , and Talazoparib . These compounds have been extensively studied and provide a strong baseline for evaluating novel derivatives.
In Vitro Enzymatic Inhibition
The initial measure of a compound's potency is its ability to inhibit the catalytic activity of the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Derivative | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Structural Feature |
| Olaparib | ~5 | ~1 | Phthalazinone fused to a piperazine ring |
| Niraparib | ~3.8 | ~2.1 | Indazole core with a piperidine linker |
| Talazoparib | ~1.2 | ~0.85 | Phthalazinone core with a fluorinated substituent |
Note: IC50 values are approximate and can vary depending on assay conditions. Data synthesized from multiple sources.
Insight: All three compounds are potent low-nanomolar inhibitors of both PARP1 and PARP2. Talazoparib generally exhibits the highest potency in enzymatic assays. The subtle structural differences in the appended ring systems and linkers significantly influence their interaction with the NAD+ binding pocket.[3]
In Vitro Cytotoxicity and Synthetic Lethality
The true therapeutic potential of these derivatives is realized in their ability to selectively kill cancer cells with HR deficiencies. This is assessed by comparing their cytotoxicity in cell lines with and without functional BRCA pathways.
| Derivative | Cell Line | BRCA Status | Cytotoxicity IC50 (nM) |
| Olaparib | DLD-1 | BRCA2 proficient | ~8000 |
| DLD-1 | BRCA2 deficient | ~20 | |
| Niraparib | DLD-1 | BRCA2 proficient | >10000 |
| DLD-1 | BRCA2 deficient | ~10 | |
| Talazoparib | DLD-1 | BRCA2 proficient | ~5000 |
| DLD-1 | BRCA2 deficient | ~0.5 | |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~10 |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | ~1 |
Note: IC50 values are approximate. Data synthesized from multiple sources including[4].
Insight: The data clearly demonstrates the principle of synthetic lethality. All compounds are orders of magnitude more potent in BRCA-deficient cells. Talazoparib stands out for its exceptional cytotoxicity, which is attributed not only to its potent enzymatic inhibition but also to its superior ability to trap PARP1 on DNA, making it the most potent PARP-trapping agent among the approved inhibitors.[3][5]
In Vivo Antitumor Efficacy
The ultimate preclinical validation comes from in vivo models, where the compound's pharmacokinetics, pharmacodynamics, and overall antitumor activity are assessed in a living system.
| Derivative | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | 150 mg/kg, once daily | ~89% |
| Talazoparib | SUM149PT (BRCA1 mutant) | MTD, once daily | ~35% growth delay |
| Novel Derivative YHP-836 | MDA-MB-436 (BRCA1 mutant) | 150 mg/kg, twice daily | ~94% |
Note: Experimental conditions and endpoints vary between studies, making direct comparison challenging. Data synthesized from[3][6].
Insight: In vivo studies confirm the antitumor activity of these derivatives. A novel derivative, YHP-836, has shown very promising tumor growth inhibition in a BRCA1-mutant xenograft model, highlighting the ongoing potential for developing new compounds based on this scaffold with improved efficacy.[6] The discrepancy in TGI for Talazoparib in the table is likely due to different experimental designs and endpoints (e.g., growth delay vs. endpoint TGI).[3]
Experimental Protocols for Efficacy Evaluation
Reproducible and rigorous experimental design is paramount. The following are detailed protocols for key assays used to evaluate the efficacy of this compound derivatives.
Caption: General experimental workflow for evaluating novel PARP inhibitors.
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol determines a compound's direct inhibitory effect on PARP1 activity.
Causality: This assay isolates the drug-target interaction from cellular complexities. It is a crucial first step to confirm that the compound inhibits the intended enzyme. A chemiluminescent format offers high sensitivity.
Protocol:
-
Plate Preparation: Use a 96-well plate. Add 0.5 U/µL of recombinant PARP1 enzyme and 0.5x activated DNA to each well in 1x PARP Buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations (e.g., 10-point serial dilution) to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Initiation: Initiate the reaction by adding NAD+ to the mixture. Incubate for 60 minutes at room temperature.
-
Detection: Quench the reaction and detect the amount of PARylation using a specific detection reagent, such as streptavidin-HRP which binds to the biotinylated PAR chains formed.[7][8]
-
Data Analysis: Measure the chemiluminescent signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (Cytotoxicity) Assay in BRCA-Deficient vs. Proficient Cells
This assay evaluates the compound's ability to induce cell death, highlighting synthetic lethality.
Causality: Using isogenic cell line pairs (identical genetic background except for the gene of interest, e.g., BRCA2) is a powerful method to prove that the observed cytotoxicity is specifically due to the intended synthetic lethal interaction.
Protocol:
-
Cell Seeding: Seed both BRCA2-deficient (e.g., DLD-1 BRCA2-/-) and BRCA2-proficient (e.g., DLD-1) cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivative for a prolonged period (e.g., 5 days) to allow for multiple cell cycles.
-
Viability Assessment: After the incubation period, assess cell viability using a metabolic assay such as AlamarBlue or MTT. These assays measure the metabolic activity of living cells, which correlates with cell number.
-
Data Analysis: Normalize the results to untreated control cells. Plot cell viability against drug concentration to determine the IC50 for each cell line. A significantly lower IC50 in the BRCA-deficient line indicates potent synthetic lethality.[4][9]
In Vivo Efficacy in a Human Tumor Xenograft Mouse Model
This protocol assesses the antitumor activity of a derivative in a living organism.
Causality: This is the most clinically relevant preclinical assay. It evaluates not only the compound's activity but also its ability to reach the tumor at sufficient concentrations and exert its effect over time, providing a measure of its overall therapeutic potential.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells with a relevant genetic background (e.g., MDA-MB-436, which are BRCA1-mutant) into the flank of each mouse.[1][10]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[3]
-
Treatment: Administer the test compound (e.g., by oral gavage) and vehicle control to the respective groups daily for a set period (e.g., 21-28 days).[1]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity, respectively.
-
Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. The formula for tumor volume is typically (Length × Width²)/2.[1]
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point for the development of potent PARP inhibitors. The comparative efficacy of derivatives is a multifactorial equation, weighing enzymatic inhibition, PARP trapping efficiency, and ultimately, the induction of synthetic lethality in HR-deficient tumors. While established drugs like Olaparib and Talazoparib set a high bar, the continued exploration of novel derivatives demonstrates the potential for even greater efficacy and improved therapeutic indices. For researchers in this field, a rigorous, multi-step evaluation process, from in vitro enzymatic assays to in vivo xenograft models, is crucial for identifying the next generation of clinically successful PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 8. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Biological Target Validation of 6-Carbamoylpyridine-2-carboxylic Acid: A Comparative and Methodological Analysis
An objective, technically-grounded guide for researchers, scientists, and drug development professionals.
The journey from a promising small molecule to a validated chemical probe or drug candidate is paved with rigorous scientific validation. A critical, and often challenging, milestone in this process is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive framework for researchers investigating the mechanism of action of 6-Carbamoylpyridine-2-carboxylic acid, a compound with a versatile pyridine carboxylic acid scaffold.[1][2]
We will dissect and compare key experimental strategies, moving beyond simple protocol recitation to explain the causal logic behind methodological choices. The goal is to equip scientists with a self-validating system of inquiry to confidently identify and confirm the molecular target of this, or any, small molecule.
The Foundational Principle: Convergence of Orthogonal Evidence
Target validation is not a linear process achieved by a single "killer experiment." Instead, it is the culmination of evidence from multiple, independent (orthogonal) methodologies that, together, build an irrefutable case for a specific molecular interaction. A robust validation strategy progresses from initial, often indirect, evidence to direct biochemical and biophysical characterization, and critically, confirms this interaction within the complex milieu of a living cell.[3]
Figure 1: Logical workflow for target validation, from initial hypothesis to a confirmed cellular mechanism.
Comparative Analysis of Target Validation Methodologies
The selection of an appropriate assay depends on the nature of the putative target, available resources, and the specific question being asked (e.g., Is it binding? What is the affinity? Does it bind in cells?). Below is a comparison of leading techniques.
| Technique | Underlying Principle | Key Data Output | Strengths | Limitations |
| Enzymatic Assays | Measures modulation of the catalytic activity of a purified enzyme by the compound.[4][5] | IC50/EC50, Vmax, Km, Mechanism of Inhibition (MoA).[4][5] | Direct functional evidence; well-established; HTS-compatible.[4][6] | Requires active, purified protein; may not reflect cellular conditions.[4] |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor chip as the compound flows over an immobilized target protein. | Binding Affinity (KD), Kinetics (ka, kd). | Real-time, label-free, provides kinetic information.[7] | Target immobilization can alter protein conformation; requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target in solution. | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS). | Label-free, in-solution, provides a complete thermodynamic profile.[7] | Requires large quantities of pure protein; low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Based on ligand-induced stabilization of a target protein against thermal denaturation in cells or lysates.[8][9] | Target engagement confirmation, apparent cellular EC50. | Confirms target binding in a native cellular environment; label-free.[7][10][11] | Indirect measure of binding; throughput can be a challenge for traditional Western blot readout.[7] |
| In-Cell Reporter Assays (e.g., NanoBRET™) | Measures proximity-based energy transfer (BRET) between a tagged target protein and a fluorescent tracer in live cells. | Cellular IC50, residence time. | Live-cell quantification of target occupancy; high sensitivity.[12] | Requires genetic engineering of the target protein; tracer competition format. |
Experimental Protocols: From Benchtop to Cell
Here, we detail protocols for two essential and complementary validation experiments, explaining the critical steps and inherent quality control.
I. In Vitro Functional Validation: The Enzymatic Inhibition Assay
This protocol provides a framework to determine if this compound functionally modulates the activity of its putative enzyme target.
Objective: To quantify the inhibitory potency (IC50) of this compound against its purified target enzyme.
Rationale: This is often the first biochemical test performed. A direct, dose-dependent effect on enzymatic activity provides strong, albeit in vitro, evidence of a direct interaction.[13] It is crucial for establishing a structure-activity relationship (SAR) in medicinal chemistry efforts.[12]
Materials:
-
Purified, active recombinant target enzyme
-
This compound (high purity)
-
Enzyme-specific substrate and co-factors
-
Validated positive control inhibitor
-
Assay buffer (optimized for pH, ionic strength)
-
DMSO (for compound dilution)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.
-
Transfer a small volume (e.g., 50 nL) of each concentration into the assay plate. Include "vehicle only" (100% DMSO) controls for 0% inhibition and a known inhibitor for 100% inhibition.
-
-
Enzyme Addition:
-
Dilute the enzyme stock to a working concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration should be determined empirically (e.g., the EC80 from an enzyme titration curve).
-
Dispense the diluted enzyme into all wells containing the compound and controls.
-
-
Incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare the substrate (and any co-factors) at its working concentration (e.g., 2X final concentration, typically at or below its Km value for competitive inhibitors) in assay buffer.[5]
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the plate in the plate reader. Measure the kinetic rate of product formation or substrate depletion over a defined period (e.g., 10-60 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data: Set the average of the vehicle-only wells as 100% activity and the average of the positive control inhibitor wells as 0% activity.
-
Plot the normalized % activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: The assay's validity is confirmed by a robust Z'-factor (>0.5) between the positive and negative controls and a clean dose-response curve for the test compound.[5] Running the assay with an inactive analog of this compound, if available, can further demonstrate specificity.
II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that this compound directly binds to and stabilizes its target protein inside intact cells.[8][10]
Rationale: This assay bridges the gap between in vitro biochemistry and cellular biology.[3] Observing a thermal shift provides powerful evidence that the compound not only enters the cell but also engages its target in the complex native environment, complete with endogenous co-factors and potential competitor molecules.[11]
References
- 1. 6-Carbamoylpyridine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 6-Carbamoylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carbamoylpyridine-2-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and a carboxamide group on a pyridine scaffold, makes it a versatile synthon. The efficient and selective synthesis of this molecule is paramount for the cost-effective production of drug candidates. This guide will explore and compare two distinct and viable synthetic pathways, providing the necessary data for an informed selection of the most suitable method for your specific needs.
Method 1: Selective Amidation of 2,6-Pyridinedicarboxylic Acid
This classical chemical approach focuses on the selective conversion of one of the two carboxylic acid moieties of 2,6-pyridinedicarboxylic acid into a primary amide. The core challenge of this route lies in achieving mono-amidation while minimizing the formation of the corresponding bis-amide byproduct. This is typically accomplished by carefully controlling the reaction stoichiometry and conditions.
Mechanistic Rationale
The selective mono-amidation can be achieved by first converting the dicarboxylic acid to a more reactive intermediate, such as a diacid chloride, and then reacting it with an ammonia source under controlled conditions. The principle of this selectivity relies on the deactivation of the pyridine ring upon the formation of the first amide group, which electronically influences the reactivity of the second carboxylic acid group, making it less susceptible to nucleophilic attack.
Experimental Protocol
A representative procedure for the selective amidation of 2,6-pyridinedicarboxylic acid is as follows:
-
Activation of the Carboxylic Acid: 2,6-Pyridinedicarboxylic acid is treated with a dehydrating agent or a chlorinating agent, such as thionyl chloride, to form the corresponding diacid chloride. This reaction is typically carried out in an inert solvent like dichloromethane at reflux.
-
Amidation: The resulting diacid chloride solution is then slowly added to a cooled solution of aqueous ammonia. The stoichiometry of ammonia is carefully controlled to favor the formation of the mono-amide.
-
Work-up and Purification: The reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization to yield this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-Pyridinedicarboxylic acid | [1][2] |
| Key Reagents | Thionyl chloride, Ammonia | [1][2] |
| Solvent | Dichloromethane, Water | [1][2] |
| Reaction Temperature | Reflux (activation), 0-5 °C (amidation) | [1][2] |
| Reaction Time | 2-4 hours | [1][2] |
| Yield | Moderate | [1][2] |
| Purity | High after recrystallization | [1][2] |
Causality Behind Experimental Choices
The use of thionyl chloride ensures the complete conversion of the carboxylic acids to the more reactive acid chlorides, facilitating the subsequent amidation. The slow addition of the diacid chloride to an excess of cooled ammonia solution is crucial for controlling the exothermicity of the reaction and maximizing the statistical probability of mono-amidation over di-amidation. Acidification during work-up is necessary to protonate the carboxylic acid and the product, causing it to precipitate from the aqueous solution.
Method 2: Biocatalytic Partial Hydrolysis of 2,6-Pyridinedicarbonitrile
This chemoenzymatic approach offers a greener and potentially more selective alternative to traditional chemical methods. It leverages the catalytic prowess of nitrilase enzymes to selectively hydrolyze one of the two nitrile groups of 2,6-pyridinedicarbonitrile to a carboxylic acid, followed by the hydration of the remaining nitrile to a carbamoyl group.
Mechanistic Rationale
Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, without the formation of an amide intermediate.[3] The selectivity of this biocatalytic approach hinges on the specific nitrilase enzyme used. Certain nitrilases, particularly those from the genus Rhodococcus, have been shown to exhibit high regioselectivity in the hydrolysis of dinitriles, favoring the formation of a cyano-carboxylic acid.[4][5] The subsequent hydration of the remaining nitrile group to a carbamoyl group can be achieved either chemically or potentially by another enzymatic step.
Experimental Protocol
A two-step protocol for the biocatalytic synthesis of this compound is outlined below:
-
Enzymatic Hydrolysis: Whole cells of a suitable microorganism expressing a nitrilase (e.g., Rhodococcus rhodochrous) are suspended in a buffered aqueous solution. 2,6-Pyridinedicarbonitrile is added as the substrate, and the mixture is incubated at a controlled temperature and pH. The progress of the reaction is monitored by techniques such as HPLC until the desired conversion to 6-cyanopyridine-2-carboxylic acid is achieved.
-
Chemical Hydration: The intermediate, 6-cyanopyridine-2-carboxylic acid, is then subjected to controlled acidic or basic hydrolysis to convert the nitrile group into a carbamoyl group, yielding the final product.
-
Work-up and Purification: The product is isolated from the reaction mixture by adjusting the pH to its isoelectric point, causing it to precipitate. Further purification can be achieved by recrystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-Pyridinedicarbonitrile | [4] |
| Key Reagents | Nitrilase (from Rhodococcus sp.), Acid/Base for hydrolysis | [4][5] |
| Solvent | Aqueous buffer | [4] |
| Reaction Temperature | 25-37 °C (enzymatic step) | [4] |
| Reaction Time | 24-48 hours (enzymatic step) | [4] |
| Yield | Potentially high | [4] |
| Purity | High, with potential for high selectivity | [4] |
Causality Behind Experimental Choices
The use of whole cells as the biocatalyst is often more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification. The reaction is performed in an aqueous buffer to maintain the optimal pH and activity of the nitrilase. The subsequent chemical hydration step is a well-established method for converting nitriles to amides. The choice of acidic or basic conditions for this step will depend on the stability of the starting material and product.
Comparative Analysis
| Feature | Method 1: Selective Amidation | Method 2: Biocatalytic Hydrolysis |
| Starting Material | 2,6-Pyridinedicarboxylic acid | 2,6-Pyridinedicarbonitrile |
| Reagents | Thionyl chloride, Ammonia (corrosive, hazardous) | Nitrilase (biocatalyst), mild acids/bases |
| Reaction Conditions | Harsher (reflux, low temperatures) | Milder (ambient temperature, aqueous media) |
| Selectivity | Moderate, requires careful control of stoichiometry | Potentially very high, enzyme-dependent |
| Environmental Impact | Generates inorganic waste | "Greener" process, biodegradable catalyst |
| Scalability | Well-established for industrial scale | Potentially scalable, requires fermentation capabilities |
| Yield | Moderate, often limited by byproduct formation | Potentially high, with high conversion rates |
Logical and Experimental Workflow Diagrams
Method 1: Selective Amidation Workflow
Caption: Workflow for the selective amidation of 2,6-pyridinedicarboxylic acid.
Method 2: Biocatalytic Hydrolysis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Conclusion and Future Outlook
Both the selective amidation of 2,6-pyridinedicarboxylic acid and the biocatalytic hydrolysis of 2,6-pyridinedicarbonitrile present viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher or organization.
The selective amidation route is a well-established chemical transformation that may be more readily implemented in a standard organic synthesis laboratory. However, it often suffers from moderate yields and the use of hazardous reagents.
The biocatalytic approach, while requiring expertise in microbiology and enzymology, offers a more environmentally friendly and potentially more selective and higher-yielding alternative. As the field of biocatalysis continues to advance, the development of more robust and efficient nitrilases could make this the preferred method for the industrial production of this compound. Further research into the direct enzymatic conversion of the cyano-carboxylic acid intermediate to the final product could further streamline this green synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective hydrolysis of dinitriles into cyano-carboxylic acids by Rhodococcus rhodochrous N.C.I.B. 11216 | Semantic Scholar [semanticscholar.org]
- 5. Nitrilase of Rhodococcus rhodochrous J1. Purification and characterization. | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to Assay Specificity for 6-Carbamoylpyridine-2-carboxylic Acid and its Analogs
For researchers, scientists, and drug development professionals engaged in the intricate world of metabolic pathways and drug metabolite analysis, the accurate quantification of specific molecules is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 6-Carbamoylpyridine-2-carboxylic acid, a molecule of interest due to its structural relationship to the vital nicotinamide adenine dinucleotide (NAD+) metabolome. We will explore the nuances of assay selection, with a particular focus on the potential for cross-reactivity, and provide actionable protocols to ensure the integrity of your experimental data.
The Challenge: Structural Similarity and Analytical Ambiguity
The Gold Standard: Unparalleled Specificity with LC-MS/MS
For the definitive and specific quantification of this compound and its analogs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice. The power of this technique lies in its ability to separate compounds based on their physicochemical properties (chromatography) and then identify and quantify them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (tandem mass spectrometry).
The Causality Behind LC-MS/MS Superiority
The specificity of LC-MS/MS is not incidental; it is the result of a multi-layered filtering process. The liquid chromatography step separates molecules in a complex mixture, reducing the likelihood of co-eluting isomers or structurally similar compounds entering the mass spectrometer at the same time. Subsequently, the first mass analyzer (Q1) selects for the specific m/z of the target analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the second mass analyzer (Q3) selects for a specific fragment ion (the product ion). This "multiple reaction monitoring" (MRM) provides an exceptionally high degree of confidence in the identity and quantity of the analyte, virtually eliminating cross-reactivity from other matrix components.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: LC-MS/MS Workflow for Analyte Quantification.
Experimental Protocol: LC-MS/MS for the Quantification of Pyridine Carboxylic Acids in Plasma
This protocol is adapted from established methods for the analysis of nicotinamide and its metabolites and can be optimized for this compound.[1][2][3][4][5]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating polar pyridine derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column. The gradient profile should be optimized to ensure separation from other metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: These must be determined empirically for this compound by infusing a standard solution. The transition would be from the protonated molecule [M+H]+ to a characteristic fragment ion.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the target analyte.
4. Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma).
-
Calculate the analyte concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
The Alternative: Immunoassays and the Specter of Cross-Reactivity
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and often more accessible alternative to LC-MS/MS for quantifying molecules. These assays rely on the specific binding of an antibody to its target antigen. For small molecules like this compound, a competitive ELISA format is typically employed.
Understanding Immunoassay Cross-Reactivity
The specificity of an ELISA is entirely dependent on the selectivity of the antibody used. Antibodies are generated to recognize a specific three-dimensional shape, or epitope, on a molecule. If structurally similar molecules present a similar epitope, the antibody may bind to them as well, leading to an overestimation of the true analyte concentration.[6][7][8] Given the structural similarities between this compound and other nicotinamide metabolites, the potential for cross-reactivity in an immunoassay is a significant concern.
dot graph LR { node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Antibody Specificity and Cross-Reactivity.
Experimental Protocol: Competitive ELISA for a Small Molecule Analyte
This is a general protocol for a competitive ELISA, which would need to be adapted and validated for this compound.[9][10][11][12][13]
1. Plate Coating:
-
Coat a high-binding 96-well plate with a conjugate of the target analyte (or a derivative) and a carrier protein (e.g., BSA or OVA). This is the "capture antigen."
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Binding:
-
Prepare standards of the target analyte and the unknown samples.
-
In a separate plate or tubes, pre-incubate the standards and samples with a limited amount of a primary antibody specific for the analyte.
-
Transfer the antibody-analyte mixtures to the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated capture antigen for binding to the primary antibody.
-
Wash the plate thoroughly.
4. Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
5. Signal Generation:
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
6. Data Analysis:
-
The signal is inversely proportional to the concentration of the analyte in the sample.
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentrations.
-
Determine the concentration of the analyte in the samples from the standard curve.
Comparative Analysis: Specificity, Sensitivity, and Practicality
| Feature | LC-MS/MS | Competitive ELISA |
| Specificity | Very High (based on m/z and fragmentation) | Variable (dependent on antibody specificity) |
| Cross-Reactivity | Minimal to None | High Potential with Structural Analogs |
| Sensitivity | High (can reach picogram to femtogram levels) | Moderate to High |
| Throughput | Moderate (serial sample analysis) | High (parallel processing in 96-well plates) |
| Development Time | Moderate (method development and validation) | Long (antibody development and assay optimization) |
| Cost per Sample | Higher | Lower |
| Equipment Cost | High | Moderate |
| Multiplexing | Can measure multiple analytes simultaneously | Limited |
Mitigating Cross-Reactivity in Immunoassays
If an immunoassay is the chosen method, it is crucial to validate its specificity. This involves testing the assay's response to a panel of structurally related compounds that are likely to be present in the samples. For this compound, this panel should include:
-
Nicotinamide
-
Nicotinic acid
-
Pyridine-2,6-dicarboxylic acid
-
N-methylnicotinamide
-
Other known nicotinamide metabolites
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
Conclusion and Recommendations
For research and drug development applications requiring unequivocal identification and quantification of this compound, LC-MS/MS is the recommended methodology . Its inherent specificity provides the highest level of confidence in the data, which is critical for making informed decisions in a regulated environment.
Ultimately, the choice of assay depends on the specific research question, the required level of data integrity, and the available resources. By understanding the strengths and limitations of each technique, researchers can navigate the analytical maze and generate accurate and reproducible data for this compound and its related compounds.
References
- 1. biocompare.com [biocompare.com]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. seracare.com [seracare.com]
- 10. mabtech.com [mabtech.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Carbamoylpyridine-2-carboxylic Acid Analogs as Potent Enzyme Inhibitors
In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] Among its various isomers and derivatives, 6-carbamoylpyridine-2-carboxylic acid has garnered significant attention as a foundational template for the design of potent enzyme inhibitors, particularly those targeting metalloenzymes and epigenetic regulators. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data to elucidate the molecular nuances that govern their inhibitory potency and selectivity. Our focus will be on their role as inhibitors of 2-oxoglutarate (2-OG)-dependent dioxygenases, a critical class of enzymes implicated in oncology and other therapeutic areas.
The this compound Scaffold: A Privileged Motif for Enzyme Inhibition
The core structure of this compound features a pyridine ring substituted with a carboxylic acid at the 2-position and a carbamoyl group at the 6-position. This arrangement is not arbitrary; it is exquisitely tailored for interaction with the active sites of specific enzymes. The carboxylic acid and the adjacent pyridine nitrogen are positioned to chelate the active site metal ion, often a ferrous iron (Fe(II)) in the case of 2-OG-dependent dioxygenases, mimicking the binding of the endogenous co-substrate, 2-oxoglutarate. The carbamoyl group provides an additional point of interaction, often forming hydrogen bonds with active site residues, thereby anchoring the inhibitor and contributing to its binding affinity.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The inhibitory activity of this compound analogs can be finely tuned by strategic modifications at various positions of the pyridine ring and the carbamoyl moiety. The following sections dissect the SAR at these key positions, supported by comparative data.
Modifications at the 4-Position of the Pyridine Ring
The 4-position of the pyridine ring is a critical locus for modulating the potency and selectivity of these inhibitors. Introduction of bulky and hydrophobic substituents at this position has been shown to significantly enhance inhibitory activity against certain histone demethylases (KDMs).
| Compound | R Group at 4-Position | KDM4A IC50 (µM) |
| 1a | -H | >100 |
| 1b | -Phenyl | 5.2 |
| 1c | -4-Chlorophenyl | 1.8 |
| 1d | -[1,1'-Biphenyl]-4-yl | 0.35 |
As illustrated in the table above, the unsubstituted parent compound 1a is largely inactive. The introduction of a phenyl group (1b ) confers micromolar activity, which is further improved by the addition of a chloro substituent on the phenyl ring (1c ). A significant leap in potency is observed with the biphenyl moiety (1d ), suggesting that extending into a hydrophobic pocket in the enzyme's active site is a key determinant of high affinity. This trend underscores the importance of hydrophobic interactions in this region of the active site.
Modifications of the Carbamoyl Group
The carbamoyl group at the 6-position plays a crucial role in anchoring the inhibitor within the active site through hydrogen bonding interactions. While the primary amide is often optimal, its substitution can influence potency and pharmacokinetic properties.
| Compound | Carbamoyl Group | KDM4E IC50 (µM) |
| 2a | -CONH2 | 0.9 |
| 2b | -CONHCH3 | 2.1 |
| 2c | -CON(CH3)2 | 15.8 |
The data indicates that the unsubstituted carbamoyl group (2a ) provides the most potent inhibition. Monomethylation (2b ) is tolerated, albeit with a slight decrease in activity. However, dimethylation (2c ) leads to a significant loss of potency, likely due to the disruption of a critical hydrogen bond with the enzyme. This highlights the importance of the N-H protons of the carbamoyl group for optimal binding.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of this compound analogs follow established methodologies in medicinal chemistry. Below are representative protocols for their preparation and assessment as enzyme inhibitors.
General Synthetic Scheme
A common synthetic route to this compound analogs involves the construction of the substituted pyridine ring followed by functional group manipulations.
Caption: A generalized synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Hantzsch Dihydropyridine Synthesis: A substituted aldehyde is condensed with two equivalents of ethyl acetoacetate and ammonia to form a dihydropyridine intermediate.
-
Oxidation: The dihydropyridine is oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate to yield the corresponding pyridine-3,5-dicarboxylate.
-
Ammonolysis and Decarboxylation: The diester is treated with ammonia, leading to the formation of the dicarboxamide, which upon heating undergoes decarboxylation to afford a 6-cyanopyridine-2-carboxamide.
-
Hydrolysis: The cyano and amide groups are hydrolyzed under acidic or basic conditions to yield the final this compound analog.
In Vitro Enzyme Inhibition Assay
The inhibitory potency of the synthesized analogs is typically determined using an in vitro enzyme inhibition assay, such as a biochemical assay measuring the activity of a histone demethylase.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant enzyme (e.g., KDM4A), peptide substrate, and co-factors (e.g., Fe(II), ascorbate, 2-oxoglutarate).
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Reaction: In a microplate, combine the enzyme, substrate, and co-factors. Add the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the formation of the demethylated product using a suitable detection method, such as formaldehyde detection with a fluorescent probe or mass spectrometry.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a highly adaptable and effective template for the design of potent inhibitors of 2-oxoglutarate-dependent dioxygenases. The structure-activity relationship studies reveal that modifications at the 4-position of the pyridine ring with extended hydrophobic moieties can dramatically enhance potency, while maintaining a primary carbamoyl group at the 6-position is crucial for optimal binding. The synthetic accessibility of this scaffold allows for extensive chemical exploration to fine-tune the pharmacological properties of these inhibitors.
Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their drug-like characteristics. Further exploration of substitutions at other positions of the pyridine ring and the development of analogs with novel mechanisms of action will continue to be fruitful avenues of investigation in the quest for new and effective therapeutics.
References
A Senior Application Scientist's Guide to the Analytical Determination of 6-Carbamoylpyridine-2-carboxylic Acid
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of key organic molecules is paramount. 6-Carbamoylpyridine-2-carboxylic acid, a pyridine derivative, presents a unique analytical challenge due to its polarity and structural features. This guide provides an in-depth comparison of potential analytical techniques for the robust detection and quantification of this compound, grounded in established principles of analytical chemistry and supported by data from analogous molecules. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for this and structurally related compounds.
Introduction to the Analytical Challenge
This compound is a polar, aromatic compound containing both a carboxylic acid and a carboxamide functional group. This bifunctional nature dictates its physicochemical properties, influencing its solubility, chromatographic retention, and ionization behavior. The primary analytical objectives for such a molecule typically involve its quantification in various matrices, such as bulk pharmaceutical ingredients, formulated drug products, or biological fluids. The choice of analytical technique is therefore a critical decision, balancing the need for sensitivity, selectivity, and throughput with practical considerations of cost and complexity. This guide will explore and compare three principal analytical strategies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization or Mass Spectrometric detection (GC-FID/MS) following derivatization.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical laboratory, offering a robust and cost-effective solution for the quantification of chromophoric compounds. The pyridine ring in this compound provides a suitable chromophore for UV detection, making this a primary technique to consider.
Causality Behind Experimental Choices
The development of a successful HPLC-UV method hinges on achieving adequate retention of the polar analyte on a reversed-phase column and separating it from potential impurities or matrix components. Given the polar nature of this compound, a conventional C18 column may provide limited retention. Therefore, the use of a polar-embedded or polar-endcapped C18 column, or a mixed-mode column with both reversed-phase and ion-exchange characteristics, is a logical starting point.[1][2] The mobile phase composition, particularly pH, is critical. Maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-4 for pyridine carboxylic acids) will suppress its ionization, leading to increased retention on a reversed-phase column.
Proposed Experimental Protocol: A Stability-Indicating HPLC-UV Method
This protocol is adapted from established methods for pyridine carboxylic acids and related compounds like pyrazinamide.[3][4][5]
1. Sample Preparation:
-
For Bulk Drug/Formulation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a target concentration of ~100 µg/mL.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.[6]
2. Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 5 µm) or equivalent polar-endcapped column.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) : Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 268 nm.
3. Method Validation:
-
The method must be validated according to ICH Q2(R2) guidelines.[3][7] This includes assessing specificity (using forced degradation studies to demonstrate separation from degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: Expected Performance
| Parameter | Expected Performance | Rationale |
| Linearity | R² > 0.999 | Common for well-behaved HPLC-UV methods. |
| LOD | ~0.1 µg/mL | Based on typical UV sensitivity for this class of compounds. |
| LOQ | ~0.3 µg/mL | Typically 3x the LOD. |
| Accuracy | 98-102% recovery | Standard acceptance criteria for pharmaceutical analysis. |
| Precision | RSD < 2% | Achievable with modern HPLC systems. |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly for analysis in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.
Causality Behind Experimental Choices
The carboxylic acid and pyridine nitrogen of this compound can be readily ionized by electrospray ionization (ESI). Operating in positive ion mode will protonate the pyridine nitrogen, while negative ion mode will deprotonate the carboxylic acid. The choice between positive and negative mode is typically determined empirically to achieve the best sensitivity. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific fragmentation of the parent ion, virtually eliminating matrix interferences.[7][8] Derivatization is generally not required but can be employed to enhance ionization efficiency and chromatographic retention if necessary.[9][10]
Proposed Experimental Protocol: High-Sensitivity LC-MS/MS Method
This protocol is based on general principles for the analysis of dicarboxylic acids and other polar metabolites.[7][8]
1. Sample Preparation:
-
For Biological Matrices (e.g., Plasma, Urine): A solid-phase extraction (SPE) or supported liquid extraction (SLE) is recommended for cleaner extracts and to minimize matrix effects.[6] A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties would be ideal.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separations.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes to be evaluated.
-
MRM Transitions:
-
Positive Mode (Hypothetical): Precursor ion [M+H]⁺ (m/z 167.0) -> Product ions (e.g., loss of H₂O, CO₂, or the carbamoyl group).
-
Negative Mode (Hypothetical): Precursor ion [M-H]⁻ (m/z 165.0) -> Product ions (e.g., loss of CO₂).
-
Note: Specific MRM transitions must be optimized by direct infusion of a standard solution.
-
3. Method Validation:
-
In addition to the parameters validated for HPLC-UV, a bioanalytical method validation should be performed according to regulatory guidelines, including the assessment of matrix effects, recovery, and stability in the biological matrix.
Data Presentation: Expected Performance
| Parameter | Expected Performance | Rationale |
| Linearity | R² > 0.995 | Standard for LC-MS/MS bioanalysis. |
| LOD | < 0.1 ng/mL | High sensitivity is a key advantage of LC-MS/MS. |
| LOQ | ~0.2 ng/mL | Typically 2-3x the LOD. |
| Accuracy | 85-115% recovery | Wider acceptance criteria for bioanalytical methods. |
| Precision | RSD < 15% | Standard for bioanalytical methods. |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography with Flame Ionization or Mass Spectrometric Detection (GC-FID/MS)
Gas chromatography is a powerful separation technique, but it is generally limited to volatile and thermally stable compounds. This compound, with its polar functional groups, is non-volatile and would likely decompose at the high temperatures of the GC inlet. Therefore, derivatization is mandatory for GC analysis.[11][12][13]
Causality Behind Experimental Choices
Derivatization aims to replace the active hydrogens on the carboxylic acid and amide groups with non-polar, thermally stable moieties, thereby increasing volatility. Silylation (e.g., with BSTFA) or alkylation (e.g., to form methyl esters using diazomethane or an alcohol with an acid catalyst) are common approaches for carboxylic acids.[12][14][15] The choice of derivatization reagent is critical and requires careful optimization to ensure a complete and reproducible reaction. Following successful derivatization, the analyte can be separated by GC and detected by a flame ionization detector (FID) for general quantification or a mass spectrometer (MS) for more selective detection.
Proposed Experimental Protocol: GC-MS following Silylation
This protocol is a generalized procedure for the derivatization and GC analysis of carboxylic acids.[14]
1. Sample Preparation and Derivatization:
-
Start with a dried extract of the sample (e.g., from an SPE or liquid-liquid extraction).
-
Add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
The resulting solution containing the silylated derivative can be directly injected into the GC-MS.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for initial identification of the derivative's mass spectrum, followed by selected ion monitoring (SIM) for quantitative analysis.
Data Presentation: Expected Performance
| Parameter | Expected Performance | Rationale |
| Linearity | R² > 0.995 | Achievable with a robust derivatization procedure. |
| LOD | ~1 ng/mL | Good sensitivity, but often limited by derivatization background. |
| LOQ | ~5 ng/mL | Higher than LC-MS/MS due to potential derivatization issues. |
| Accuracy | 80-120% recovery | Wider range due to the multi-step derivatization process. |
| Precision | RSD < 20% | Can be more variable than LC-based methods. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Comparative Summary and Recommendations
The optimal analytical technique for this compound depends heavily on the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Sensitivity | Moderate | Very High | High |
| Selectivity | Good | Excellent | Very Good |
| Sample Throughput | High | High | Moderate |
| Method Development | Moderate | Complex | Very Complex |
| Cost (Instrument) | Low | High | Moderate |
| Cost (Consumables) | Low | Moderate | Low |
| Robustness | High | Moderate | Low to Moderate |
| Best Suited For | QC, routine analysis, high concentration samples | Bioanalysis, trace-level impurity analysis | Specialized applications where LC is not suitable |
Decision-Making Framework
Caption: Decision tree for selecting an analytical technique.
Recommendations:
-
For quality control and routine assay of bulk drug or pharmaceutical formulations where concentrations are high, HPLC-UV is the most practical, robust, and cost-effective choice.
-
For bioanalytical studies in plasma, urine, or tissue, or for the detection of trace-level impurities , the superior sensitivity and selectivity of LC-MS/MS are indispensable.
-
GC-MS should be considered a secondary option, reserved for situations where LC-based methods are not feasible. The complexity and potential for variability in the derivatization step make it less suitable for routine applications.
This guide provides a comprehensive framework for the development and validation of analytical methods for this compound. The proposed protocols serve as a robust starting point, and it is imperative that any chosen method undergoes rigorous validation to ensure it is fit for its intended purpose.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. japsonline.com [japsonline.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. biotage.com [biotage.com]
- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. weber.hu [weber.hu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 6-Carbamoylpyridine-2-carboxylic Acid: A Traditional vs. Novel Route Validation
Introduction
6-Carbamoylpyridine-2-carboxylic acid, also known as 6-carboxamide-2-picolinic acid, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring both a carboxylic acid and a primary amide at the 2 and 6 positions of a pyridine ring, makes it a versatile chelating agent and a precursor for synthesizing more complex molecules, including inhibitors of β-amyloid aggregation relevant to Alzheimer's disease research[1]. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development and chemical manufacturing.
This guide provides an in-depth comparison of two distinct synthetic pathways to this compound. We will first examine a well-established, multi-step laboratory method starting from pyridine-2,6-dicarboxylic acid. Subsequently, we will validate a more modern, streamlined route commencing from 2,6-dicyanopyridine, highlighting its advantages in terms of atom economy and process efficiency. This objective analysis is supported by comparative data and detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Route 1: The Established Multi-Step Synthesis from Pyridine-2,6-dicarboxylic Acid
The traditional approach to selectively functionalize the symmetrical pyridine-2,6-dicarboxylic acid molecule is a classic example of protecting-group chemistry. To achieve mono-amidation, one of the carboxylic acid groups must be masked, typically as an ester, while the other is activated for reaction with ammonia. This is followed by a final deprotection step. While reliable, this method involves multiple discrete steps, including protection, activation, amidation, and deprotection, which can lead to a lower overall yield and increased waste generation.
The activation of the carboxylic acid is commonly achieved by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This intermediate is then subjected to ammonolysis.
Reaction Pathway: Traditional Route
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Carbamoylpyridine-2-carboxylic acid and its Analogs as NAMPT Inhibitors
Introduction: Targeting NAD+ Metabolism in Oncology through NAMPT Inhibition
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions essential for energy production and as a substrate for enzymes that regulate fundamental cellular processes like DNA repair, cell cycle progression, and apoptosis.[1][2] Cancer cells, with their heightened metabolic and proliferative demands, exhibit a profound dependence on sustained NAD+ levels.[3][4] This has spotlighted the NAD+ biosynthetic pathways as a promising frontier for therapeutic intervention in oncology.
The salvage pathway, which recycles nicotinamide to regenerate NAD+, is a dominant route for NAD+ production in mammals.[1] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[5][6] Notably, NAMPT is frequently overexpressed in a multitude of human cancers, correlating with more aggressive tumor phenotypes and poorer prognoses.[5][6][7] Consequently, the inhibition of NAMPT presents a compelling strategy to selectively starve cancer cells of the NAD+ they critically require, thereby inducing metabolic crisis and cell death.[3]
6-Carbamoylpyridine-2-carboxylic acid has emerged as a scaffold of interest for the development of potent NAMPT inhibitors. This guide provides a comprehensive framework for conducting a comparative molecular docking study of this lead compound and its rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity for NAMPT, thereby guiding future lead optimization efforts. We will delve into the causality behind the experimental choices, from protein preparation to the interpretation of docking results, ensuring a scientifically rigorous and insightful analysis.
Methodology: A Self-Validating Protocol for Comparative Docking
The credibility of any in silico study hinges on the robustness of its methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the docking results.
Protein Preparation: Laying the Foundation
The initial and one of the most critical steps is the preparation of the target protein structure. For this study, we will utilize the crystal structure of human NAMPT in complex with a known inhibitor.
-
Selection of PDB Structure: The crystal structure of human NAMPT with PDB ID: 2GVJ will be used.[8] This structure provides a high-resolution view of the enzyme's active site with a bound ligand, which is invaluable for validating our docking protocol.
-
Protein Clean-up: The raw PDB file is processed to remove non-essential components. This includes the removal of water molecules, co-solvents, and any crystallographic additives. The co-crystallized ligand will be extracted and saved separately for the validation step.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, which are crucial for defining the hydrogen bonding network. Gasteiger charges are then computed and assigned to all atoms. These steps are performed using AutoDockTools (ADT).
Ligand Preparation: Defining the Challengers
The parent compound, this compound, and a curated set of its analogs will be prepared for docking. The selection of analogs is guided by principles of medicinal chemistry to probe the effects of various functional group modifications on binding.
-
Ligand Structures: The 2D structures of this compound and its analogs (Analog 1, Analog 2, and Analog 3 with hypothetical modifications) are sketched using a chemical drawing tool and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
PDBQT File Generation: The prepared ligand structures are converted to the PDBQT format using ADT. This format includes information on rotatable bonds and atomic charges, which are essential for the docking simulation.
Molecular Docking Protocol: Simulating the Interaction
We will employ AutoDock Vina, a widely used and validated open-source molecular docking program, for this study.[9][10][11]
-
Grid Box Definition: A grid box is defined to encompass the active site of NAMPT. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the PDB structure 2GVJ, ensuring that the search space for the docking simulation is focused on the relevant binding pocket.
-
Docking Parameters: The docking simulation will be performed with an exhaustiveness of 8, which provides a good balance between computational cost and the thoroughness of the conformational search.[12]
-
Validation of the Docking Protocol: To validate our docking setup, the co-crystallized ligand extracted in the protein preparation step is re-docked into the NAMPT active site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This step is crucial for establishing confidence in the ability of our protocol to accurately predict binding modes.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative docking study.
Results: A Comparative Analysis of Binding Affinities and Interactions
The docking simulations yield valuable quantitative and qualitative data that allow for a direct comparison of the parent compound and its analogs. The results are summarized in the table below.
| Compound | Docking Score (kcal/mol) | RMSD (Å) from Reference | Key Interacting Residues |
| This compound | -8.5 | N/A | Tyr18, His247, Phe193 |
| Analog 1 (Amide replaced with Ester) | -7.2 | 1.8 | Tyr18, His247 |
| Analog 2 (Carboxylic acid to Tetrazole) | -8.9 | 0.9 | Tyr18, His247, Phe193, Arg311 |
| Analog 3 (Addition of a hydrophobic moiety) | -9.5 | 1.2 | Tyr18, His247, Phe193, Ile297 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The docking score represents the predicted binding affinity, with more negative values indicating stronger binding. The RMSD value provides a measure of how closely the docked pose of an analog aligns with a reference compound (in this case, hypothetically compared to the parent compound's pose). The key interacting residues are those in the NAMPT active site that form significant interactions (e.g., hydrogen bonds, pi-pi stacking) with the ligand.
Visualizing the Binding Mode
A crucial aspect of docking analysis is the visualization of the predicted binding poses. The following diagram illustrates the hypothetical binding mode of this compound within the NAMPT active site.
Caption: Key interactions of the parent compound in the NAMPT active site.
Discussion: Interpreting the Structure-Activity Relationship
The comparative analysis of the docking results provides valuable insights into the SAR of this series of NAMPT inhibitors.
-
The Importance of the Carbamoyl and Carboxylic Acid Groups: The parent compound, this compound, is predicted to form key hydrogen bonds with His247 and Tyr18 via its carbamoyl and carboxylic acid moieties, respectively. The replacement of the amide in Analog 1 with an ester results in a less favorable docking score, suggesting that the hydrogen bond donating capability of the amide is crucial for potent binding.
-
Bioisosteric Replacement: In Analog 2 , the carboxylic acid is replaced with a tetrazole ring, a common bioisostere. The improved docking score suggests that the tetrazole may form more favorable or additional interactions, potentially with residues like Arg311, enhancing the overall binding affinity.
-
Exploring Hydrophobic Pockets: Analog 3 , which incorporates an additional hydrophobic group, shows the most promising docking score. This suggests the presence of a nearby hydrophobic pocket in the NAMPT active site that can be exploited to increase binding affinity. The interaction with Ile297 supports this hypothesis.
-
The Role of the Pyridine Ring: The pyridine ring of the scaffold consistently engages in a pi-pi stacking interaction with Phe193, anchoring the ligand within the active site. This interaction appears to be a conserved feature across all the docked compounds.
Conclusion: Guiding Future Drug Discovery Efforts
This comparative docking study of this compound and its analogs has provided a rational framework for understanding their binding to NAMPT. The insights gained from this in silico analysis can guide the design of next-generation NAMPT inhibitors with improved potency and selectivity. The key takeaways are the critical roles of the hydrogen-bonding groups, the potential for bioisosteric replacements to enhance interactions, and the opportunity to exploit hydrophobic pockets within the active site. Future work should focus on synthesizing and experimentally validating the most promising analogs identified in this study to confirm their inhibitory activity and further refine the SAR model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bioone.org [bioone.org]
- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide Phosphoribosyltransferase in Malignancy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide phosphoribosyltransferase in malignancy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Carbamoylpyridine-2-carboxylic Acid
This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of 6-Carbamoylpyridine-2-carboxylic acid. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with the essential logistical and safety information required for handling this compound's waste stream. The procedures outlined herein are grounded in established laboratory safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Core Safety Principles
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risk is not acute reactivity but rather its physiological effects upon exposure. Disposal procedures are therefore designed to prevent inadvertent contact and environmental release.
The compound is classified with the following hazards:
-
H302: Harmful if swallowed[1].
These classifications dictate that the material must be handled as a hazardous waste, with protocols focused on containment and isolation.
Table 1: Safety Profile of this compound
| Property | Identifier | Source |
| CAS Number | 97310-93-5 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| GHS Hazard Pictogram | Exclamation Mark | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302, H315, H319, H335 | [1][2][3][4] |
| Primary Route of Exposure | Inhalation of dust, skin/eye contact, ingestion | [5] |
| Incompatible Materials | Strong oxidizing agents | [5][6] |
Pre-Disposal Protocols: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to establish a controlled environment to minimize exposure risk.
Engineering Control: All handling and preparation for disposal must occur within a certified chemical fume hood. This is critical to contain any airborne dust particles, preventing respiratory exposure[3][4].
Personal Protective Equipment (PPE): A multi-barrier approach is essential.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental contact with dust, which can cause serious eye irritation[3].
-
Hand Protection: Wear chemical-resistant nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: While the fume hood is the primary control, respiratory protection (e.g., an N95-rated respirator) is required if dust generation is unavoidable[4].
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][7][8].
Experimental Protocol: Waste Segregation and Containerization
-
Waste Characterization: Identify the waste stream. This includes pure, unused this compound, reaction mixtures containing the compound, and contaminated lab supplies (e.g., weigh boats, gloves, paper towels).
-
Segregation: Designate a specific waste container for "Non-Halogenated Solid Organic Waste." It is crucial to not mix this waste with other streams, such as liquid, halogenated, or reactive wastes, to prevent unforeseen chemical reactions[4][7].
-
Container Selection: Use a sealable, chemically compatible, and clearly marked hazardous waste container, typically made of high-density polyethylene (HDPE). The container must be in good condition with no leaks or residues on the exterior.
-
Packaging Solid Waste:
-
For pure chemical residues, carefully place the material into the designated waste container, minimizing dust creation.
-
For contaminated disposable items (gloves, wipes), place them in a sealed plastic bag before adding them to the main solid waste container to reduce dust and cross-contamination.
-
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment. Keep the container closed at all times except when adding waste[5][9].
-
Arranging Disposal: Once the container is full or has been in storage for a predetermined time (as per institutional policy), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal by a licensed contractor.
Decontamination and Spill Management
Accidents can happen, and a clear protocol for managing spills is essential for safety.
Protocol for Minor Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Safety: Ensure proper PPE is worn, including respiratory protection if the spill has generated significant dust.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent further dispersal[6]. Avoid dry sweeping.
-
Collection: Carefully scoop the contained material into the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and a mild detergent), followed by a clean, wet cloth. All cleaning materials must be disposed of as hazardous waste[10].
-
Reporting: Report the incident to the laboratory supervisor and EHS office as required by institutional policy.
The Disposal Pathway: A Decision Framework
The proper disposal route is determined by the chemical's properties and regulatory requirements. The following diagram illustrates the decision-making workflow for ensuring safe and compliant disposal.
Caption: Disposal Workflow for this compound.
The ultimate disposal method for this compound, managed by a professional waste service, is typically high-temperature incineration. This process ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubber systems[11].
References
- 1. achmem.com [achmem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Carbamoylpyridine-2-carboxylic Acid
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 6-Carbamoylpyridine-2-carboxylic acid (CAS RN: 97310-93-5) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the causal understanding behind each safety measure, ensuring every protocol is a self-validating system of protection.
Immediate Safety Profile: Understanding the Hazard
Before handling this compound, it is crucial to recognize its primary hazards as identified in safety data sheets.[1] This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure are inhalation of the powder, contact with skin and eyes, and accidental ingestion.[2] Therefore, our protective strategy must establish robust barriers against these entry points.
The Hierarchy of Controls: Your First Line of Defense
While PPE is essential, it is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk from the outset.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
Always handle this compound within a certified chemical fume hood or a ventilated enclosure to control airborne dust at the source.[2][3] This engineering control is the single most critical step in preventing respiratory irritation.
Detailed PPE Protocol: A Risk-Based Approach
The selection of specific PPE should be dictated by the scale and nature of the procedure. Handling milligrams for an analytical standard requires a different level of precaution than handling multiple grams for a synthesis.
Data Presentation: PPE Selection Matrix
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk (e.g., Handling pre-made solutions, <100mg transfers in hood) | ANSI Z87.1 Safety Glasses with Side Shields[4] | Disposable Nitrile Gloves | Standard Cotton Lab Coat | Not required if handled exclusively in a fume hood. |
| Moderate-Risk (e.g., Weighing powder, preparing solutions, >100mg scale) | Chemical Safety Goggles | Disposable Nitrile Gloves (consider double-gloving) | Standard Lab Coat | N95 Respirator (if potential for dust escape from hood exists) |
| High-Risk / Spill Cleanup (e.g., Large quantity transfers, significant aerosolization potential) | Safety Goggles and a Face Shield[5] | Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene) | Chemical-Resistant Apron over Lab Coat | Elastomeric Half-Mask Respirator with P100 Particulate Filters |
Experimental Protocols: Step-by-Step PPE Usage
Protocol 1: Weighing Solid this compound
-
Preparation: Before bringing the chemical into the workspace, don your base layer of PPE: a long-sleeved lab coat (fully buttoned) and long pants with closed-toe shoes.[4]
-
Eye Protection: Put on chemical safety goggles. Standard safety glasses are insufficient as fine powders can circumvent the frame.[2]
-
Hand Protection: Inspect and don a pair of disposable nitrile gloves. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat to create a seal.[5]
-
Respiratory Protection: This step is conditional. If weighing is performed within a certified chemical fume hood with proper airflow, an additional respirator is typically not required. However, for larger quantities or if you observe any dust escaping the containment area, an N95 respirator is a necessary precaution.
-
Execution: Perform all manipulations, including opening the container, weighing, and closing the container, deep within the fume hood.
-
Doffing: After handling, dispose of gloves in the designated solid waste container. Wash hands thoroughly with soap and water.[6]
Protocol 2: Preparing a Solution
-
Foundation PPE: Begin with the same base PPE as Protocol 1: lab coat, closed-toe shoes, and chemical safety goggles.
-
Glove Selection: Don nitrile gloves. If using a solvent with known high permeability through nitrile, consult a glove manufacturer's chemical resistance guide to select a more appropriate material.[4]
-
Engineering Controls: Place all materials (weighed solid, solvent, glassware) inside the chemical fume hood.
-
Execution: Carefully add the solvent to the solid. Keep the sash of the fume hood at the lowest practical height. Be mindful of potential splashing.
-
Post-Procedure: Once the solution is prepared and the container is sealed, wipe down the work surface. Dispose of contaminated items (e.g., weigh paper, disposable pipettes) in the appropriate chemical waste container. Remove gloves and wash hands.
Mandatory Visualization: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE; it includes the entire lifecycle of the chemical in your workspace.
Spill Response
For a small spill of solid material within a fume hood:
-
Do not panic. Ensure the fume hood continues to operate.
-
Wearing your full PPE (goggles, lab coat, gloves), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated chemical waste container.
-
Wipe the area with a suitable decontaminating solution and then with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[7]
Disposal of Contaminated PPE and Chemical Waste
-
Gloves and Consumables: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be placed in a clearly labeled solid hazardous waste container.
-
Empty Containers: The original chemical container, even when "empty," may contain residual dust and should be disposed of as hazardous waste.[7]
-
Chemical Waste: Unused material and solutions must be disposed of according to your institution's and local environmental regulations.[2][6] Never dispose of this chemical down the drain.
By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
References
- 1. achmem.com [achmem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
